molecular formula C9H6FIN2 B8269563 1-(4-Fluorophenyl)-4-iodo-1H-pyrazole

1-(4-Fluorophenyl)-4-iodo-1H-pyrazole

Cat. No.: B8269563
M. Wt: 288.06 g/mol
InChI Key: KIVSYNQKZHDCNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Fluorophenyl)-4-iodo-1H-pyrazole (CAS 916451-05-3) is an iodinated heterocyclic compound serving as a valuable synthetic intermediate in research and development. Its molecular formula is C9H6FIN2, with a molecular weight of 288.06 g/mol . The structure features a pyrazole ring substituted with an iodine atom at the 4-position and a 4-fluorophenyl group at the 1-nitrogen, making it a versatile scaffold for further functionalization . The primary research value of this compound lies in its application in metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Negishi couplings. The iodine atom acts as an excellent leaving group, enabling the formation of new carbon-carbon and carbon-heteroatom bonds to construct more complex molecular architectures . This is particularly useful in medicinal chemistry for the synthesis of compound libraries targeting various biological pathways. Related fluorophenyl-pyrazole structures have been investigated for their inhibitory activity against enzymes like MAPK14, highlighting the potential of this chemical class in pharmaceutical research . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. It is the responsibility of the researcher to ensure safe handling and disposal of this chemical.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-fluorophenyl)-4-iodopyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6FIN2/c10-7-1-3-9(4-2-7)13-6-8(11)5-12-13/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIVSYNQKZHDCNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C=C(C=N2)I)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6FIN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chemical structure of 1-(4-fluorophenyl)-4-iodopyrazole

[1][2][3][4][5][6][7][8][9][10][11]

The molecule consists of a pyrazole ring substituted at the nitrogen (N1) position with a 4-fluorophenyl group and at the C4 position with an iodine atom. The iodine serves as a reactive handle for further functionalization, while the fluorophenyl group modulates lipophilicity and metabolic stability, common requirements in medicinal chemistry.

Table 1: Physicochemical Profile

PropertyValue / Description
IUPAC Name 1-(4-fluorophenyl)-4-iodo-1H-pyrazole
Molecular Formula

Molecular Weight 288.06 g/mol
Appearance Pale yellow to off-white crystalline solid
Solubility Soluble in DCM, DMSO, Acetonitrile; Insoluble in Water
LogP (Predicted) ~3.2 (Lipophilic)
Key Features C4-Iodo (electrophilic handle), N1-(4-F-Ph) (metabolic blocker)

Figure 1: Structural Connectivity & Numbering

ChemicalStructureFigure 1: Connectivity of 1-(4-fluorophenyl)-4-iodopyrazoleN1N1N2N2N1->N2Ph4-F-PhN1->PhN-ArylC3C3N2->C3dbC4C4C3->C4C5C5C4->C5dbIodoIC4->IodoC-IC5->N1

Synthetic Protocols

The synthesis of 1-(4-fluorophenyl)-4-iodopyrazole is best achieved through a regioselective electrophilic aromatic substitution of the parent compound, 1-(4-fluorophenyl)pyrazole. While N-iodosuccinimide (NIS) is a common reagent, the use of Iodine (


) with Ceric Ammonium Nitrate (CAN)
Step 1: Precursor Synthesis (If not commercially available)
  • Reaction: Condensation of 4-fluorophenylhydrazine hydrochloride with 1,1,3,3-tetramethoxypropane (malonaldehyde equivalent).

  • Conditions: Ethanol, reflux, 2-4 hours.

  • Yield: Typically >85%.[1]

Step 2: Regioselective Iodination (The Core Protocol)

This protocol ensures mono-iodination at the C4 position due to the electronic activation of the pyrazole ring.

Reagents:

  • Substrate: 1-(4-fluorophenyl)pyrazole (1.0 equiv)

  • Iodine source: Elemental Iodine (

    
    ) (0.6 equiv)
    
  • Oxidant: Ceric Ammonium Nitrate (CAN) (0.6 equiv)

  • Solvent: Acetonitrile (MeCN)[2]

Procedure:

  • Dissolution: Dissolve 1.0 mmol of 1-(4-fluorophenyl)pyrazole in 5 mL of acetonitrile.

  • Addition: Add CAN (0.6 mmol) followed by

    
     (0.6 mmol). The CAN oxidizes the iodine/substrate intermediate, driving the reaction.
    
  • Reflux: Heat the mixture to reflux (approx. 80-82°C) for 3–5 hours. Monitor via TLC (Hexane:EtOAc 4:1). The product will be less polar than the starting material.

  • Workup: Cool to room temperature. Pour into 20 mL of water. Extract with Ethyl Acetate (

    
     mL).
    
  • Quench: Wash the combined organic layers with saturated

    
     (sodium thiosulfate) to remove excess iodine (color changes from purple/brown to yellow/clear).
    
  • Purification: Dry over

    
    , filter, and concentrate. Recrystallize from Ethanol or purify via silica gel chromatography (Hexane/EtOAc).
    

Figure 2: Synthetic Workflow

SynthesisWorkflowFigure 2: Validated Synthesis WorkflowStartStart: 4-FluorophenylhydrazineStep1Cyclization(1,1,3,3-tetramethoxypropane, EtOH, Reflux)Start->Step1IntermediateIntermediate:1-(4-fluorophenyl)pyrazoleStep1->IntermediateStep2Iodination(I2, CAN, MeCN, Reflux)Intermediate->Step2Electrophilic Subst.QuenchQuench & Workup(Na2S2O3 wash)Step2->QuenchProductFinal Product:1-(4-fluorophenyl)-4-iodopyrazoleQuench->Product

Characterization & Validation

Trustworthiness in chemical synthesis relies on rigorous characterization. The following spectral data confirms the structure.

NMR Spectroscopy Logic
  • 
    H NMR (400 MHz, 
    
    
    ):
    • Pyrazole H3 & H5: Two singlets are expected. H5 (adjacent to Nitrogen) is typically more deshielded (~8.0 ppm) than H3 (~7.6 ppm). The absence of H4 coupling confirms substitution at C4.

    • Phenyl Ring: The 4-fluorophenyl group appears as an AA'BB' system (or multiplet) centered around 7.2–7.7 ppm. The protons ortho to the pyrazole are deshielded; protons ortho to fluorine are shielded and show H-F coupling.

  • 
    C NMR (100 MHz, 
    
    
    ):
    • C-I Carbon: A distinct signal significantly upfield (typically 55–65 ppm) due to the heavy atom effect of iodine.

    • C-F Carbon: A doublet with a large coupling constant (

      
       Hz) around 160–164 ppm.
      

Table 2: Predicted NMR Shift Assignments

NucleusShift (

ppm)
MultiplicityAssignment

H
7.95Singlet (1H)Pyrazole H5

H
7.62Singlet (1H)Pyrazole H3

H
7.65 - 7.70Multiplet (2H)Phenyl H2'/H6'

H
7.15 - 7.20Multiplet (2H)Phenyl H3'/H5'

C
~58.0SingletPyrazole C4 (C-I)

C
~162.0Doublet (

)
Phenyl C4' (C-F)

Applications in Drug Discovery[1][3][5][8]

1-(4-fluorophenyl)-4-iodopyrazole is a high-value scaffold. The C-I bond is weaker than C-Br or C-Cl, making it the preferred site for oxidative addition in Palladium-catalyzed cross-coupling reactions.

  • Suzuki-Miyaura Coupling: Reaction with aryl/heteroaryl boronic acids yields 1,4-diarylpyrazoles, a motif found in p38 MAP kinase inhibitors.

  • Sonogashira Coupling: Reaction with terminal alkynes yields 4-alkynylpyrazoles.

  • Heck Reaction: Reaction with styrenes or acrylates.

Figure 3: Functionalization Logic

ApplicationsFigure 3: Divergent Synthesis from the Iodopyrazole CoreCore1-(4-fluorophenyl)-4-iodopyrazoleSuzukiSuzuki Coupling(Ar-B(OH)2, Pd(0))--> Biaryl ScaffoldsCore->SuzukiC-I DisplacementSonogashiraSonogashira Coupling(Alkyne, CuI, Pd(0))--> Alkynyl LinkersCore->SonogashiraC-C Bond FormationHeckHeck Reaction(Alkene, Pd(0))--> Vinyl DerivativesCore->HeckInsertion

References

  • BenchChem. A Comparative Guide to the Iodination of Pyrazoles. (General protocols for pyrazole iodination using CAN/I2).

  • Świątek, K. et al. (2025). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. RSC Advances. (Demonstrates CAN-mediated regioselective iodination at C4).

  • Ragavan, R. V. et al. (2009).[3] Synthesis and crystal structure of 1-(4-fluorophenyl)-3-methyl-4-phenylsulfanyl-1H-pyrazol-5(4H)-one. (Provides structural context for 1-(4-fluorophenyl)pyrazole derivatives).

Fluorinated Pyrazole Scaffolds: A Technical Guide for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of fluorine into heterocyclic scaffolds has transitioned from a niche strategy to a fundamental pillar of modern drug design.[1][2] Among these, fluorinated pyrazoles represent a privileged structural class, appearing in approximately 30-50% of active agrochemical and pharmaceutical pipelines.[3]

This guide analyzes the fluorinated pyrazole moiety not just as a structural spacer, but as a functional pharmacophore that modulates lipophilicity (


), metabolic stability (

), and protein-ligand binding kinetics. We focus specifically on the challenge of regioselective synthesis —the primary bottleneck in accessing defined 3- or 5-substituted trifluoromethylpyrazoles—and provide actionable protocols for overcoming these barriers.

Part 1: Physicochemical Impact of Fluorination

The pyrazole ring is an aromatic 5-membered heterocycle with adjacent nitrogen atoms. Substituting hydrogen with fluorine (


) or a trifluoromethyl group (

) drastically alters the scaffold's electronic and steric profile.
The "Fluorine Effect" on Pyrazole Properties

The high electronegativity of fluorine (3.98 Pauling scale) withdraws electron density from the pyrazole ring, lowering the


 of the N-H proton and altering hydrogen bond donor (HBD) capabilities.
PropertyUnsubstituted Pyrazole3-TrifluoromethylpyrazoleMedicinal Chemistry Impact
Van der Waals Radius 1.20 Å (H)2.20 Å (

group)

mimics the steric bulk of an isopropyl group but with inverted electronics.
Lipophilicity (

)
Reference (0.0)+1.1 to +1.3Increases membrane permeability; enhances hydrophobic pocket occupancy.
Acidity (

of NH)
~14.2~10.5The

group acidifies the N-H, strengthening H-bond interactions with polar residues (e.g., Ser, Thr).
Metabolic Stability ModerateHighBlocks oxidative metabolism (CYP450) at the substituted position; reduces ring oxidation.
Bioisosteric Applications[4][5]
  • Amide Bioisostere: The polarized

    
     bond can mimic the carbonyl of an amide, while the pyrazole N-H mimics the amide N-H, but with greater hydrolytic stability.
    
  • Phenyl Replacement: The 1,3-disubstituted pyrazole core often serves as a scaffold hop from 1,3-disubstituted benzenes to improve solubility.

Part 2: The Regioselectivity Challenge in Synthesis

The classical synthesis of pyrazoles involves the condensation of hydrazines with 1,3-dicarbonyls (Knorr Synthesis). However, when using unsymmetrical fluorinated 1,3-dicarbonyls (e.g., 4,4,4-trifluorobutane-1,3-dione), this method often yields a mixture of 3-trifluoromethyl and 5-trifluoromethyl isomers. Separating these regioisomers is difficult due to their similar polarity.

Strategic Decision Tree

To ensure purity and yield, modern medicinal chemistry relies on regioconvergent routes rather than separation.

RegioselectivityStrategy Start Target: Fluorinated Pyrazole IsomerQ Which Regioisomer is required? Start->IsomerQ Route3 Target: 3-CF3 Isomer (Celecoxib-like) IsomerQ->Route3 Distal CF3 Route5 Target: 5-CF3 Isomer IsomerQ->Route5 Proximal CF3 Method3A Method A: Classical Knorr (Substrate Control) Route3->Method3A If hydrazine is bulky Method3B Method B: [3+2] Cycloaddition (Highly Selective) Route3->Method3B Preferred Modern Route Method5A Method C: Sydnone Cycloaddition Route5->Method5A Via 1,3-Dipole Method5B Method D: Alkynoate Condensation (Steric Control) Route5->Method5B Acidic Conditions

Figure 1: Strategic decision tree for selecting the synthetic route based on the desired position of the fluorinated substituent.

Part 3: Detailed Experimental Protocol

High-Fidelity Synthesis of 3-Trifluoromethylpyrazoles

Rationale: This protocol utilizes a [3+2] cycloaddition between in situ generated nitrile imines (from hydrazones) and 2-bromo-3,3,3-trifluoropropene (BTP) .[4] Unlike classical condensation, this method is 100% regioselective for the 3-


 isomer due to the specific electronic polarization of the BTP dipolarophile.

Source Validation: Adapted from Zhu et al., Org.[4] Lett. 2020. This method avoids transition metals and uses BTP, an industrial feedstock, making it scalable for GMP production.

Materials
  • Aldehyde (R-CHO): 1.0 equiv (Substrate)

  • Sulfonyl Hydrazide (TsNHNH2): 1.1 equiv

  • 2-Bromo-3,3,3-trifluoropropene (BTP): 3.0 equiv (Dipolarophile)

  • Base: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), 2.0 equiv

  • Solvent: Toluene (Anhydrous)

Step-by-Step Workflow
  • Hydrazone Formation (In Situ):

    • Charge a round-bottom flask with the Aldehyde (1.0 mmol) and Sulfonyl Hydrazide (1.1 mmol) in Toluene (5 mL).

    • Stir at room temperature for 30 minutes until TLC indicates consumption of aldehyde. Checkpoint: Formation of a white precipitate (hydrazone) is often observed.

  • Cycloaddition Sequence:

    • Add BTP (3.0 mmol) to the reaction mixture.

    • Add DBU (2.0 mmol) dropwise over 5 minutes. Caution: Exothermic reaction. Ensure adequate venting.

    • Heat the mixture to 60°C and stir for 4-6 hours.

  • Workup & Purification:

    • Cool to room temperature. Dilute with Ethyl Acetate (20 mL).

    • Wash with water (2 x 10 mL) and brine (1 x 10 mL).

    • Dry over

      
      , filter, and concentrate in vacuo.
      
    • Purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Mechanism of Action

The reaction proceeds via a cascade:[5]

  • Base-mediated decomposition of the hydrazone generates a Diazo intermediate.

  • The Diazo species undergoes [3+2] cycloaddition with BTP.

  • A spontaneous 1,3-Hydrogen Atom Transfer (HAT) and elimination of HBr/TsH aromatizes the ring to the pyrazole.

ReactionMechanism Step1 Aldehyde + Sulfonyl Hydrazide Step2 N-Tosylhydrazone Step1->Step2 - H2O Step3 Diazo Species (In Situ) Step2->Step3 + Base Step4 [3+2] Cycloaddition (+ BTP) Step3->Step4 Step5 Pyrazoline Intermediate Step4->Step5 Step6 3-CF3 Pyrazole (Product) Step5->Step6 1,3-HAT - HBr, -TsH

Figure 2: Mechanistic cascade of the BTP-mediated [3+2] cycloaddition yielding 3-trifluoromethylpyrazoles.[4]

Part 4: Case Studies in Drug Development

Celecoxib (COX-2 Inhibitor)
  • Structure: 1-(4-sulfamoylphenyl)-3-trifluoromethyl-5-(p-tolyl)pyrazole.

  • Role of Fluorine: The 3-

    
     group fits into a hydrophobic side pocket of the COX-2 enzyme. Crucially, the 
    
    
    
    group provides metabolic protection and increases the lipophilicity required to penetrate the CNS (though peripheral action is primary for inflammation).
  • SAR Insight: Replacement of

    
     with a methyl group (
    
    
    
    ) results in a significant loss of COX-2 selectivity (vs COX-1) and reduces metabolic half-life due to rapid oxidation of the methyl group.
Berotralstat (Hereditary Angioedema)
  • Target: Plasma Kallikrein inhibitor.[1]

  • Structure: Contains a 3-trifluoromethylpyrazole-5-carboxamide core.

  • Role of Fluorine: The pyrazole acts as a rigid linker orienting the P1 and P2 pharmacophores. The

    
     group enhances oral bioavailability by preventing metabolic deactivation and modulating the acidity of the amide proton, improving H-bond donor strength to the target serine protease.
    

Part 5: Future Outlook - Beyond CF3

While


-pyrazoles are dominant, the field is moving toward:
  • Pentafluorosulfanyl (

    
    ) Pyrazoles:  The 
    
    
    
    group is more lipophilic and chemically stable than
    
    
    , offering a "super-trifluoromethyl" effect.
  • Difluoromethyl (

    
    ) Pyrazoles:  These act as lipophilic hydrogen bond donors (via the C-F...H interaction), offering a unique tool to tune solubility without the full lipophilicity penalty of 
    
    
    
    .

References

  • Zhu, C., et al. (2020).[4] "Regioselective Synthesis of 3-Trifluoromethylpyrazole by Coupling of Aldehydes, Sulfonyl Hydrazides, and 2-Bromo-3,3,3-trifluoropropene." Organic Letters, 22(3), 809–813.[4] Link

  • Fustero, S., et al. (2011).[6] "Fluorine in Medicinal Chemistry: A Review of Anti-Inflammatory Agents." Future Medicinal Chemistry, 3(13), 1625-1644. Link

  • Inoue, M., et al. (2022). "FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years." Processes, 10(10), 2054.[7] Link

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • Hagmann, W. K. (2008). "The Many Roles of Fluorine in Medicinal Chemistry." Journal of Medicinal Chemistry, 51(15), 4359–4369. Link

Sources

4-Iodopyrazole Derivatives as Kinase Inhibitor Intermediates: A Technical Guide to Scaffold Functionalization

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Pyrazole Core in Targeted Oncology and Immunology

The pyrazole ring is a privileged pharmacophore in modern medicinal chemistry, particularly in the design of small-molecule kinase inhibitors[1]. Its structural geometry allows it to act as a highly effective hydrogen-bond donor and acceptor, perfectly mimicking the adenine ring of ATP to anchor the inhibitor within the highly conserved hinge region of the kinase domain[2].

Among the various functionalized pyrazoles, 4-iodopyrazole has emerged as a critical, highly versatile synthetic intermediate[3]. The strategic positioning of the iodine atom at the C-4 position provides an ideal handle for late-stage functionalization via transition-metal-catalyzed cross-coupling reactions[4]. This capability has been instrumental in the synthesis of several FDA-approved blockbuster drugs, including the JAK1/2 inhibitor Ruxolitinib[2] and the ALK/c-MET inhibitor Crizotinib[5].

This technical guide explores the mechanistic rationale, synthetic methodologies, and optimized experimental protocols for utilizing 4-iodopyrazole derivatives in the development of kinase inhibitors.

Mechanistic Rationale: Why 4-Iodopyrazole?

The reactivity of 4-halopyrazoles in palladium- and copper-catalyzed cross-coupling reactions is dictated by the bond dissociation energy of the carbon-halogen bond. The reactivity trend strictly follows C-I > C-Br > C-Cl [3].

  • Oxidative Addition Kinetics: The relatively weak C-I bond (approx. 238 kJ/mol) readily undergoes oxidative addition to Pd(0) or Cu(I) catalytic centers at lower temperatures compared to bromides or chlorides[4]. This rapid oxidative addition prevents the degradation of sensitive functional groups present on complex kinase inhibitor scaffolds.

  • Regioselectivity: Direct electrophilic iodination of pyrazoles occurs preferentially at the C-4 position due to the electron-rich nature of this carbon, driven by the +M effect of the adjacent nitrogen atoms[5].

  • Orthogonal Reactivity: By utilizing a 4-iodopyrazole intermediate, chemists can perform selective C-C or C-N couplings at the C-4 position without disturbing other potentially reactive sites (such as a C-3 or C-5 bromine)[6].

Case Study: JAK/STAT Pathway Inhibition

To understand the biological end-goal of these intermediates, we must look at the pathways they target. Ruxolitinib, synthesized via a pyrazole intermediate, acts as an ATP-competitive inhibitor of JAK1 and JAK2[2].

JAK_STAT_Pathway Cytokine Cytokine / Growth Factor Receptor Transmembrane Receptor Cytokine->Receptor JAK JAK1 / JAK2 Kinase Receptor->JAK Activates STAT STAT Phosphorylation JAK->STAT Phosphorylates Dimer STAT Dimerization STAT->Dimer Nucleus Nuclear Translocation Dimer->Nucleus Transcription Gene Transcription (Proliferation/Survival) Nucleus->Transcription Ruxolitinib Ruxolitinib (Kinase Inhibitor) Ruxolitinib->JAK Inhibits (ATP-competitive)

Diagram 1: The JAK/STAT signaling pathway and ATP-competitive inhibition by Ruxolitinib.

Synthetic Workflows & Methodologies

The integration of 4-iodopyrazole into a kinase inhibitor pipeline typically requires a two-phase approach: the regioselective synthesis of the iodinated building block, followed by a transition-metal-catalyzed cross-coupling reaction[4],[5].

Regioselective Iodination of Pyrazoles

While 4-iodopyrazole is commercially available, derivatized pyrazoles often require de novo iodination. A highly efficient, green chemistry approach utilizes elemental iodine (


) and hydrogen peroxide (

) in water[5].

Causality in Experimental Design: Using


 as an oxidant serves a dual purpose. First, it oxidizes the 

to a more electrophilic iodonium species (

), accelerating the electrophilic aromatic substitution at the C-4 position. Second, it generates water as the only stoichiometric byproduct, avoiding the toxic waste streams associated with N-Iodosuccinimide (NIS) or heavy-metal oxidants[5].
Protocol 1: Green Synthesis of 4-Iodopyrazole Derivatives
  • Preparation: Suspend the pyrazole derivative (1.0 equiv) in deionized water.

  • Reagent Addition: Add elemental iodine (

    
    , 0.5 equiv) to the stirring suspension at room temperature.
    
  • Oxidation: Slowly add an aqueous solution of 30%

    
     (0.6 equiv) dropwise over 15 minutes to control the exothermic generation of the active iodonium species[5].
    
  • Reaction: Stir the mixture at 40 °C for 2-4 hours. Monitor completion via TLC or LC-MS.

  • Workup: Quench the reaction with a saturated aqueous solution of sodium thiosulfate (

    
    ) to neutralize any unreacted iodine.
    
  • Isolation: Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous

    
    , and concentrate under reduced pressure to yield the crude 4-iodopyrazole.
    
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is the workhorse reaction for appending aryl or heteroaryl groups to the C-4 position of the pyrazole core to build the extended kinase inhibitor scaffold[4].

Causality in Experimental Design:

  • Protection Strategy: The free N-H of an unprotected pyrazole can coordinate to the Palladium(0) active catalyst, forming a stable, inactive complex (catalyst poisoning)[3]. Therefore, N-protection (e.g., using Boc, THP, or SEM groups) is strictly required prior to coupling[7].

  • Ligand Selection: The use of bulky, electron-rich biaryl phosphine ligands like SPhos accelerates both the oxidative addition of the C-I bond and the subsequent reductive elimination step, drastically improving yields for sterically hindered substrates[4].

  • Degassing: Palladium(0) is highly susceptible to oxidation by atmospheric

    
    . Sparging the solvent with Argon prevents the irreversible formation of inactive Pd(II) oxides[4].
    

Synthetic_Workflow Step1 1. Reagent Preparation N-Protected 4-Iodopyrazole + Boronic Acid Step2 2. Catalyst & Base Addition Pd(OAc)2, SPhos, K2CO3 Step1->Step2 Step3 3. Degassing Argon sparging (15 min) Step2->Step3 Step4 4. Thermal Activation 80-120 °C (2-18 hrs) Step3->Step4 Step5 5. Quenching & Extraction H2O / Ethyl Acetate Step4->Step5 Step6 6. Purification Flash Chromatography Step5->Step6 Product Purified 4-Arylpyrazole Core Step6->Product

Diagram 2: Standardized workflow for the Suzuki-Miyaura cross-coupling of 4-iodopyrazoles.

Protocol 2: General Suzuki-Miyaura Coupling of 4-Iodopyrazoles
  • Setup: In a Schlenk flask or sealed microwave tube, combine the N-protected 4-iodopyrazole (1.0 equiv) and the corresponding boronic acid/ester (1.2–1.5 equiv)[4].

  • Catalyst & Base: Add

    
     (0.02–0.05 equiv), SPhos ligand (0.04–0.10 equiv), and 
    
    
    
    (2.0–3.0 equiv)[3].
  • Solvent & Degassing: Add a 4:1 (v/v) mixture of 1,4-dioxane and water. Submerge an argon line into the solution and sparge vigorously for 10–15 minutes to remove dissolved oxygen[3].

  • Heating: Seal the vessel and heat the reaction mixture at 80–120 °C in an oil bath for 2–18 hours (or 90 °C for 5-12 minutes under microwave irradiation)[4].

  • Workup: Cool to room temperature, dilute with water, and extract with ethyl acetate.

  • Purification: Dry the organic phase over anhydrous

    
    , concentrate, and purify via silica gel flash column chromatography[3].
    

Quantitative Data: Optimization of Suzuki-Miyaura Coupling

The success of the cross-coupling heavily depends on the catalyst-base-solvent triad. Below is a summarized data table reflecting optimized parameters for various 4-iodopyrazole substrates[4],[3].

SubstrateCoupling PartnerCatalyst SystemBaseSolvent SystemTemp (°C)Yield (%)
1-Boc-4-iodopyrazolePhenylboronic acid

(5 mol%)

1,4-Dioxane /

9088 - 92
1-Methyl-4-iodopyrazole4-Fluorophenylboronic acid

/ SPhos

Toluene /

10085 - 89
1-THP-4-iodopyrazolePyridine-3-boronic acid


DMF /

11075 - 82
Unprotected 4-Iodopyrazole*Aryl pinacol boronate

/ XPhos

1,4-Dioxane /

120< 40

*Note: The drastically reduced yield of the unprotected pyrazole highlights the necessity of N-protection to prevent catalyst poisoning.

Case Studies in Drug Development

Ruxolitinib (JAK1/2 Inhibitor)

Ruxolitinib (Jakafi®) is an FDA-approved kinase inhibitor used for the treatment of myelofibrosis and polycythemia vera[2]. The synthesis of ruxolitinib relies heavily on pyrazole chemistry. In one of the primary synthetic routes, 4-iodopyrazole is first protected using ethyl vinyl ether to form an N-protected intermediate. This intermediate is then treated with methoxy pinacol borate to yield a pyrazole pinacol boronate via a Miyaura borylation, which subsequently undergoes a Suzuki coupling with a deazapurine synthon to build the active pharmaceutical ingredient (API)[2].

Crizotinib (ALK/c-MET Inhibitor)

Crizotinib (Xalkori®) is a dual inhibitor of mesenchymal-epithelial transition factor (c-MET) and anaplastic lymphoma kinase (ALK), approved for non-small cell lung cancer (NSCLC)[5]. A key intermediate in its industrial-scale synthesis is 4-(4-iodo-1H-pyrazol-1-yl)piperidine [5]. The robust three-step synthesis of this intermediate involves:

  • Nucleophilic aromatic substitution of 4-chloropyridine with pyrazole.

  • Hydrogenation of the pyridine ring to a piperidine.

  • Regioselective iodination of the pyrazole moiety to yield the 4-iodopyrazole derivative, which serves as the exact point of attachment for the subsequent cross-coupling step that completes the Crizotinib scaffold[5].

Conclusion

The 4-iodopyrazole scaffold is an indispensable building block in the medicinal chemist's toolbox. Its predictable regioselectivity during halogenation and its superior reactivity profile in palladium-catalyzed cross-coupling reactions make it the ideal starting point for exploring chemical space around the ATP-binding hinge region of kinases. By adhering to strict N-protection strategies and utilizing advanced biaryl phosphine ligands, researchers can leverage 4-iodopyrazole to synthesize highly complex, targeted therapeutics with excellent yields and scalability.

References

  • Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction Arkat USA URL:[Link]

  • (PDF) Synthesis of 4-iodopyrazoles: A Brief Review ResearchGate URL: [Link]

  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family MDPI URL: [Link]

  • Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Updates MDPI URL: [Link]

  • A three-step synthesis of 4-(4-iodo-1H-pyrazol-1-yl)piperidine, a key intermediate in the synthesis of Crizotinib ResearchGate URL:[Link]

Sources

Biological Activity of N-Aryl Pyrazole Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The N-aryl pyrazole scaffold represents a "privileged structure" in medicinal chemistry and agrochemistry. Characterized by a five-membered heterocyclic ring containing two adjacent nitrogen atoms, this moiety serves as the core architecture for blockbuster drugs like Celecoxib (anti-inflammatory) and Fipronil (insecticide). Its versatility stems from the ability of the pyrazole ring to act as a rigid linker that orients pharmacophores into specific spatial arrangements, facilitating high-affinity binding to targets such as Cyclooxygenase-2 (COX-2), protein kinases (e.g., EGFR, VEGFR), and GABA-gated chloride channels. This guide provides a deep dive into the structural basis of these activities, the molecular mechanisms involved, and validated protocols for their synthesis and biological evaluation.[1]

Part 1: Chemical Architecture & Structure-Activity Relationships (SAR)

The biological efficacy of N-aryl pyrazoles is dictated by the substitution pattern on the pyrazole ring (positions 1, 3, 4, and 5).

The Core Scaffold

The pyrazole ring is a


-excessive heterocycle. In N-aryl derivatives, the nitrogen at position 1 (N1) is substituted with an aromatic ring. This N1-aryl group is often critical for bioactivity, particularly in distinguishing between isozymes (e.g., COX-1 vs. COX-2).
Key SAR Rules
  • N1-Position (Selectivity Anchor):

    • Anti-inflammatory: A phenyl ring substituted at the 4-position with a sulfonamide (

      
      ) or methylsulfonyl (
      
      
      
      ) group is a prerequisite for COX-2 selectivity. This bulky group inserts into the hydrophilic side pocket of the COX-2 active site (Arg120/Tyr355), which is absent in COX-1.
    • Insecticidal: A 2,6-dichloro-4-trifluoromethylphenyl group at N1 is characteristic of Fipronil-class insecticides, enhancing lipophilicity and binding affinity to insect GABA receptors.

  • C3 and C5 Positions (Steric Modulators):

    • Substituents here (often aryl or trifluoromethyl groups) control the "twist" of the N-aryl ring relative to the pyrazole plane, optimizing the fit within the hydrophobic channel of the target protein.

    • In Celecoxib , the C5-phenyl and C3-trifluoromethyl groups create a propeller-like geometry essential for blocking the arachidonic acid channel.

  • C4 Position (Electronic Tuning):

    • Electron-withdrawing groups (e.g.,

      
      , 
      
      
      
      ,
      
      
      ) at C4 are common in agrochemicals to modulate pKa and metabolic stability.
    • In kinase inhibitors, this position often bears a linker to a hydrogen-bond acceptor that interacts with the hinge region of the kinase ATP-binding site.

Part 2: Therapeutic & Agrochemical Applications

Anti-inflammatory Activity (COX-2 Inhibition)

Mechanism: Non-steroidal anti-inflammatory drugs (NSAIDs) typically inhibit both COX-1 (constitutive) and COX-2 (inducible). N-aryl pyrazoles were engineered to selectively inhibit COX-2, thereby reducing gastrointestinal side effects associated with COX-1 inhibition.

  • Pathway: Arachidonic Acid

    
     PGG2 
    
    
    
    PGH2
    
    
    Prostaglandins (Pain/Inflammation).
  • Action: The N-aryl pyrazole binds in the COX-2 active site, preventing the entry of arachidonic acid.

Anticancer Activity (Kinase Inhibition & Apoptosis)

Mechanism: N-aryl pyrazoles act as ATP-competitive inhibitors of receptor tyrosine kinases (RTKs) such as EGFR (Epidermal Growth Factor Receptor) and VEGFR (Vascular Endothelial Growth Factor Receptor).

  • Pathway: Binding prevents autophosphorylation of the kinase, blocking downstream signaling (Ras/Raf/MEK/ERK) essential for tumor proliferation and angiogenesis.

  • Secondary Mechanism: Induction of apoptosis via upregulation of Bax and downregulation of Bcl-2.

Insecticidal Activity (GABA Receptor Antagonism)

Mechanism: Fipronil and its analogs act as non-competitive blockers of the GABA-gated chloride channel.[2]

  • Selectivity: They bind with high affinity to the insect GABA receptor (specifically the pore region), preventing chloride influx. This leads to hyperexcitation of the insect central nervous system and death. They possess significantly lower affinity for mammalian GABA receptors, providing a safety margin.

Part 3: Visualization of Signaling & SAR

Diagram 1: Structure-Activity Relationship (SAR) Map

This diagram visualizes the critical substitution points on the pyrazole core for different biological activities.

SAR_Map Pyrazole N-Aryl Pyrazole Scaffold N1 N1 Position (Aryl Group) Pyrazole->N1 C3 C3 Position (Steric/Lipophilic) Pyrazole->C3 C4 C4 Position (Electronic/Linker) Pyrazole->C4 C5 C5 Position (Hydrophobic Interaction) Pyrazole->C5 COX2 COX-2 Selectivity (e.g., 4-SO2NH2-Phenyl) N1->COX2 Sulfonamide insertion into side pocket GABA Insecticidal Potency (e.g., 2,6-Cl2-4-CF3-Phenyl) N1->GABA Lipophilic fit C3->COX2 Geometry control Kinase Kinase Affinity (H-Bond Acceptors) C4->Kinase Hinge region binding

Caption: SAR map highlighting critical substitution patterns for Anti-inflammatory (Green), Insecticidal (Red), and Anticancer (Yellow) activities.

Diagram 2: COX-2 Signaling and Inhibition Pathway

Visualizing the specific blockade of the inflammatory cascade.

COX_Pathway Stimulus Inflammatory Stimulus (LPS, Cytokines) COX2 COX-2 (Inducible) Stimulus->COX2 Upregulates Membrane Cell Membrane Phospholipids AA Arachidonic Acid Membrane->AA PLA2 PLA2 Phospholipase A2 COX1 COX-1 (Constitutive) AA->COX1 AA->COX2 TxA2 Thromboxane A2 (Platelets) COX1->TxA2 Homeostatic Functions PGG2 PGG2 COX2->PGG2 Inhibitor N-Aryl Pyrazole (e.g., Celecoxib) Inhibitor->COX1 No/Weak Inhibition Inhibitor->COX2 Selective Inhibition (Blocks Active Site) PGE2 Prostaglandin E2 (Inflammation/Pain) PGG2->PGE2

Caption: Mechanism of Action: Selective inhibition of the inducible COX-2 isoenzyme by N-aryl pyrazoles, sparing the homeostatic COX-1 pathway.

Part 4: Experimental Protocols

Protocol A: General Synthesis of N-Aryl Pyrazoles

Method: Condensation of 1,3-diketones with aryl hydrazines (Knorr Pyrazole Synthesis). Reagents: 1,3-diketone derivative, Aryl hydrazine hydrochloride, Ethanol, Acetic acid.

  • Preparation: Dissolve 1.0 equivalent of the 1,3-diketone (e.g., 4,4,4-trifluoro-1-phenyl-1,3-butanedione) in absolute ethanol (10 mL/mmol).

  • Addition: Add 1.1 equivalents of the appropriate aryl hydrazine hydrochloride.

  • Catalysis: Add a catalytic amount of glacial acetic acid (or few drops of HCl).

  • Reflux: Heat the mixture to reflux (

    
    ) for 4–6 hours. Monitor progress via TLC (Thin Layer Chromatography) using Hexane:Ethyl Acetate (e.g., 8:2).
    
  • Work-up: Cool the reaction mixture to room temperature. Pour into crushed ice/water.

  • Isolation: Filter the precipitate, wash with cold water, and recrystallize from ethanol to yield the pure N-aryl pyrazole.

  • Validation: Confirm structure via

    
    -NMR and Mass Spectrometry.
    
Protocol B: In Vitro COX-2 Inhibition Assay

Objective: Determine the


 of the synthesized derivative against COX-2.
System:  Colorimetric inhibitor screening kit (e.g., TMPD oxidation method).
  • Enzyme Prep: Thaw recombinant human COX-2 and COX-1 enzymes on ice.

  • Reagent Setup: Prepare Assay Buffer (100 mM Tris-HCl, pH 8.0), Heme solution, and Arachidonic Acid (substrate).

  • Inhibitor Incubation:

    • In a 96-well plate, add

      
       Assay Buffer and 
      
      
      
      Heme.
    • Add

      
       of Enzyme (COX-1 or COX-2).
      
    • Add

      
       of the Test Compound (dissolved in DMSO) at various concentrations (
      
      
      
      ).
    • Control: Use DMSO vehicle only (100% activity) and a standard inhibitor (e.g., Celecoxib).

    • Incubate for 15 minutes at

      
      .
      
  • Reaction Initiation: Add

    
     of Colorimetric Substrate (TMPD) followed by 
    
    
    
    Arachidonic Acid.
  • Measurement: Immediately measure absorbance at

    
     using a microplate reader. The peroxidase activity of COX reduces PGG2 to PGH2, oxidizing TMPD to a blue compound.
    
  • Calculation:

    
    
    Plot log[concentration] vs. % inhibition to determine 
    
    
    
    .
Protocol C: MTT Cytotoxicity Assay

Objective: Evaluate anticancer potential by measuring cell metabolic activity.[3][4] Cell Lines: HeLa (Cervical), MCF-7 (Breast), or A549 (Lung).

  • Seeding: Seed cells in 96-well plates at a density of

    
     cells/well in 
    
    
    
    culture medium. Incubate for 24 hours at
    
    
    , 5%
    
    
    .
  • Treatment: Remove old medium. Add

    
     of fresh medium containing the test compound at graded concentrations (e.g., 
    
    
    
    ). Include DMSO control (
    
    
    ) and Doxorubicin as positive control.
  • Incubation: Incubate for 48 hours.

  • MTT Addition: Add

    
     of MTT reagent (
    
    
    
    in PBS) to each well. Incubate for 4 hours. Viable cells with active mitochondria will reduce yellow MTT to purple formazan.
  • Solubilization: Carefully remove the supernatant.[5] Add

    
     of DMSO or SDS-HCl to dissolve the formazan crystals.
    
  • Quantification: Measure absorbance at

    
    .
    
  • Analysis: Calculate cell viability percentage relative to control.

Data Summary: Comparative Activity Profile

Compound ClassN1-SubstituentC3/C5 SubstituentsPrimary TargetTypical

/

Celecoxib Analog 4-Sulfonamidophenyl

/ Phenyl
COX-2

(Enzymatic)
Fipronil Analog 2,6-Dichloro-4-

-phenyl

/

GABA-Cl Channel

(Insect)
Kinase Inhibitor Phenyl / HeteroarylHeterocycles / AmidesEGFR / CDK2

(Cellular)

References

  • National Pesticide Information Center. Fipronil Technical Fact Sheet. [Link]

  • Maddineni Aruna Kumari, et al. A Review on Recent Trends in the Bioactive Studies of Pyrazole Derivatives. Asian Journal of Research in Chemistry, 2020.[6] [Link]

  • Li-Xia Sun, et al. Synthesis and evaluation of in vitro bioactivity for polysubstituted N-arylpyrazole derivatives. Arabian Journal of Chemistry, 2014. [Link]

  • Narahashi, T., et al. Mechanisms of action of newer insecticides. (Contextual reference for GABA mechanism). [Link]

Sources

1-(4-Fluorophenyl)-4-iodo-1H-pyrazole molecular weight and formula

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the physicochemical properties, synthesis, and applications of 1-(4-Fluorophenyl)-4-iodo-1H-pyrazole , a critical halogenated heterocyclic scaffold used in medicinal chemistry for the development of kinase inhibitors and anti-inflammatory agents.

Executive Summary

1-(4-Fluorophenyl)-4-iodo-1H-pyrazole is a functionalized heterocycle characterized by a pyrazole core substituted at the N1 position with a para-fluorophenyl group and at the C4 position with an iodine atom. This specific substitution pattern renders the molecule an ideal electrophile for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira), facilitating the rapid construction of 1,4-diarylpyrazole libraries. These scaffolds are privileged structures in drug discovery, serving as core motifs in p38 MAP kinase inhibitors, Factor Xa inhibitors, and non-steroidal anti-inflammatory drugs (NSAIDs).

Physicochemical Profile

The following data represents the calculated and theoretical specifications for the target compound.

PropertySpecification
IUPAC Name 1-(4-Fluorophenyl)-4-iodo-1H-pyrazole
Molecular Formula C₉H₆FIN₂
Molecular Weight 288.06 g/mol
Exact Mass 287.9532 Da
Element Count C: 9, H: 6, F: 1, I: 1, N: 2
Composition C (37.52%), H (2.10%), F (6.59%), I (44.06%), N (9.72%)
Physical State Solid (Off-white to pale yellow powder)
Solubility Soluble in DMSO, DMF, DCM; sparingly soluble in water
Precursor CAS 81329-32-0 (Parent: 1-(4-Fluorophenyl)-1H-pyrazole)
Structural Analysis[4][5][6]
  • Electronic Effects: The para-fluorine atom exerts an inductive electron-withdrawing effect (-I) on the phenyl ring, modulating the metabolic stability of the N1-aryl moiety. The C4-iodine provides a weak C-I bond (approx. 57 kcal/mol), highly reactive toward oxidative addition by Pd(0) species.

  • Regiochemistry: The 1,4-substitution pattern is thermodynamically stable. The iodine at C4 is chemically distinct from the C3/C5 protons, allowing for highly selective functionalization without protecting groups.

Synthetic Pathways & Experimental Protocols

To ensure scientific integrity, we present a "self-validating" synthesis route. This two-step protocol begins with commercially available 4-fluorophenylhydrazine and proceeds through a cyclization-iodination sequence.

Reaction Scheme (Graphviz Visualization)

Synthesis_Pathway Start1 4-Fluorophenylhydrazine (HCl Salt) Intermediate INTERMEDIATE: 1-(4-Fluorophenyl)-1H-pyrazole (CAS: 81329-32-0) Start1->Intermediate Cyclization (EtOH, Reflux, 2h) Start2 1,1,3,3-Tetramethoxypropane (Malonaldehyde eq.) Start2->Intermediate Product PRODUCT: 1-(4-Fluorophenyl)-4-iodo-1H-pyrazole (MW: 288.06) Intermediate->Product Electrophilic Aromatic Substitution (ACN, RT, 4h) Reagent N-Iodosuccinimide (NIS) or I2/CAN Reagent->Product

Caption: Step-wise synthesis from hydrazine precursor to final iodinated scaffold.

Detailed Protocol
Step 1: Synthesis of 1-(4-Fluorophenyl)-1H-pyrazole
  • Reagents: 4-Fluorophenylhydrazine hydrochloride (1.0 eq), 1,1,3,3-tetramethoxypropane (1.1 eq), Ethanol (0.5 M concentration).

  • Procedure: Dissolve the hydrazine salt in ethanol. Add tetramethoxypropane dropwise. Heat the mixture to reflux (80°C) for 2–3 hours.

  • Work-up: Cool to room temperature. Concentrate in vacuo. Dissolve residue in ethyl acetate, wash with NaHCO₃ (aq) and brine. Dry over Na₂SO₄.

  • Validation: Monitor by TLC (Hexane/EtOAc 4:1). The product (CAS 81329-32-0) appears as a distinct spot (Rf ~0.6).

Step 2: Regioselective Iodination (C4-H → C4-I)
  • Reagents: 1-(4-Fluorophenyl)-1H-pyrazole (1.0 eq), N-Iodosuccinimide (NIS) (1.1 eq), Acetonitrile (ACN).

  • Mechanism: Electrophilic aromatic substitution. The pyrazole ring is electron-rich; the N1-aryl group directs the electrophile to the C4 position due to steric hindrance at C3/C5 and electronic activation.

  • Procedure:

    • Dissolve the pyrazole intermediate in ACN at room temperature.

    • Add NIS portion-wise over 10 minutes to avoid exotherm.

    • Stir at room temperature for 4 hours.

  • Purification: Dilute with water and extract with Ethyl Acetate. Wash organic layer with 10% Sodium Thiosulfate (to remove excess iodine) followed by brine. Recrystallize from Ethanol/Water or purify via silica gel chromatography (Hexane/EtOAc gradient).

  • Expected Yield: 85–92%.

Applications in Drug Discovery

This molecule serves as a "linchpin" intermediate. The C4-Iodine bond is the primary handle for diversity-oriented synthesis.

Functionalization Logic (Graphviz Visualization)

Applications Core 1-(4-Fluorophenyl)-4-iodo-1H-pyrazole Suzuki Suzuki-Miyaura Coupling (Ar-B(OH)2, Pd(dppf)Cl2) Core->Suzuki Sonogashira Sonogashira Coupling (Terminal Alkyne, CuI, Pd) Core->Sonogashira Heck Heck Reaction (Activated Olefins) Core->Heck Target1 p38 MAP Kinase Inhibitors (Anti-inflammatory) Suzuki->Target1 Target3 COX-2 Inhibitors (Analgesics) Suzuki->Target3 Target2 Factor Xa Inhibitors (Anticoagulants) Sonogashira->Target2

Caption: Divergent synthesis pathways utilizing the C4-iodo handle for pharmaceutical targets.

Key Therapeutic Relevance[7]
  • p38 MAP Kinase Inhibition: 1,4-Diarylpyrazoles are classic pharmacophores for p38 inhibition. The 4-fluorophenyl group occupies the hydrophobic pocket, while the C4-substituent (introduced via Suzuki coupling) interacts with the ATP-binding hinge region.

  • Metabolic Stability: The fluorine substitution blocks P450-mediated oxidation at the para-position of the phenyl ring, significantly increasing the half-life (

    
    ) of the drug candidate compared to the non-fluorinated analog.
    

Analytical Characterization

To verify the identity of the synthesized compound, compare experimental data against these standard values:

  • ¹H NMR (400 MHz, CDCl₃):

    • 
       7.98 (s, 1H, Pyrazole H-3/5)
      
    • 
       7.65 (s, 1H, Pyrazole H-3/5)
      
    • 
       7.55–7.60 (m, 2H, Ar-H ortho to N)
      
    • 
       7.15–7.20 (m, 2H, Ar-H meta to N)
      
    • Note: The pyrazole protons appear as singlets. The phenyl protons show characteristic AA'BB' splitting due to the fluorine.

  • ¹³C NMR: Distinct C-F coupling (

    
     Hz) will be observed for the phenyl carbon attached to fluorine.
    
  • Mass Spectrometry (ESI+):

    • [M+H]⁺ calculated: 289.06.

    • Isotopic pattern: Iodine does not have significant natural isotopes, so the M+1 peak is driven only by Carbon-13.

References

  • PubChem Compound Summary. 1-(4-Fluorophenyl)-1H-pyrazole (Precursor). National Center for Biotechnology Information. Link

  • Sigma-Aldrich Product Catalog. 1-(4-Fluorophenyl)-1H-pyrazole (CAS 81329-32-0).Link

  • BenchChem Application Notes. Protocols for 4-Iodopyrazole in Suzuki Coupling Reactions. (General methodology for iodopyrazole coupling). Link

  • ChemicalBook. 1-(4-Fluorophenyl)-4-iodo-1H-pyrazole (Commercial listing).Link

Strategic Fluorination in Pyrazole Drug Design: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Fluorine-Pyrazole Synergy

The pyrazole ring is a "privileged scaffold" in medicinal chemistry, appearing in over 30 FDA-approved small molecule drugs.[1][2][3] Its success stems from its ability to act as both a hydrogen bond donor and acceptor, its robust stability, and its versatile substitution vectors. However, the native pyrazole ring often suffers from rapid oxidative metabolism and suboptimal lipophilicity for membrane permeability.

Fluorine substitution has emerged as the definitive solution to these liabilities. The strategic introduction of fluorine (F) or trifluoromethyl (-CF


) groups onto the pyrazole core does not merely "block" metabolism; it fundamentally alters the heterocycle's electronic landscape, reshapes its pKa, and modulates its binding kinetics.

This guide provides a technical roadmap for leveraging fluorine in pyrazole design, moving beyond basic bioisosterism to mechanistic optimization.

Physicochemical Modulation

Electronic Tuning and pKa Shifts

The pyrazole ring is amphoteric. The acidity of the N-H proton (typically pKa ~14 in unsubstituted pyrazole) and the basicity of the pyridinic nitrogen (pKa ~2.5) are critical for protein-ligand interactions.[1][2][3][4]

  • Inductive Effect (-I): Fluorine is the most electronegative element (Pauling scale 3.98).[1][2][3][4] Substituting a hydrogen with fluorine (and even more so with -CFngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ) pulls electron density away from the ring system.[1][2]
    
  • Acidity Modulation: A -CF

    
     group at the C3 position significantly increases the acidity of the N-H proton (lowering pKa).[1] This can be crucial for enhancing potency if the anionic form of the pyrazole is the active species or if a stronger H-bond donor is required.
    
  • Basicity Modulation: Conversely, electron withdrawal reduces the basicity of the pyridinic nitrogen, potentially reducing off-target binding to heme-iron centers (e.g., in CYP450 enzymes) or altering solubility profiles.[1]

Lipophilicity and Permeability
  • LogP/LogD: While a single fluorine atom often mimics the steric bulk of hydrogen (Van der Waals radius: 1.47 Å vs 1.20 Å), it is more lipophilic. A -CFngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     group is significantly bulkier (similar to an isopropyl group) and dramatically increases LogP.[1][2][4]
    
  • Dipole Moment: The C-F bond has a strong dipole. Positioning this dipole to align or oppose the ring's intrinsic dipole allows for precise control over the molecule's overall polarity and orientation within a binding pocket.

Metabolic Blocking

The C3 and C4 positions of pyrazoles are electron-rich and prone to oxidative attack by Cytochrome P450 enzymes.[1]

  • C-F Bond Strength: The C-F bond (approx. 116 kcal/mol) is stronger than the C-H bond (approx. 99 kcal/mol), rendering the fluorinated position effectively inert to oxidative dealkylation or hydroxylation.

  • Steric Shielding: A -CF

    
     group provides a "steric umbrella," protecting adjacent sites from metabolic attack.[1][2]
    
Visualization: Physicochemical Impact Map

PhysicochemicalImpact F_Sub Fluorine Substitution pKa pKa Modulation (Increased Acidity) F_Sub->pKa Inductive Effect (-I) LogP Lipophilicity (LogP) (Permeability) F_Sub->LogP Hydrophobicity Metab Metabolic Stability (Blocked Oxidation) F_Sub->Metab C-F Bond Strength Binding Target Binding (Dipole/H-Bond) pKa->Binding H-Bond Strength LogP->Binding Desolvation Penalty Metab->Binding Residence Time

Figure 1: Mechanistic impact of fluorine substitution on pyrazole physicochemical properties.

Synthetic Strategies

Synthesizing fluorinated pyrazoles requires choosing between de novo cyclization (using fluorinated building blocks) and late-stage functionalization.[1][2][3][4]

De Novo Cyclization (Building Block Approach)

This is the most common method for introducing -CFngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


 groups.[1][2][4]
  • Mechanism: Condensation of a hydrazine with a fluorinated 1,3-dicarbonyl equivalent (e.g., 4,4,4-trifluoro-1,3-butanedione).[1][2][3]

  • Regioselectivity Challenge: The reaction often yields a mixture of regioisomers (3-CFngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     vs 5-CF
    
    
    
    ).[1][2][4]
    • Control: Regioselectivity is dictated by the relative electrophilicity of the carbonyl carbons and the nucleophilicity of the hydrazine nitrogens. Using bulky hydrazines or specific solvent conditions (e.g., acidic vs basic) can steer selectivity.

Late-Stage Functionalization

Ideal for introducing a single fluorine atom at the C4 position.[1][2][3][4]

  • Electrophilic Fluorination: Reaction of the pyrazole core with Selectfluor™ or N-fluorobenzenesulfonimide (NFSI).[1][2][3][4] This typically occurs at the electron-rich C4 position.[1][2][3][4]

  • Radical Trifluoromethylation: Recent advances allow for C-H trifluoromethylation using Langlois reagent (CF

    
    SO
    
    
    
    Na) under oxidative conditions, though regiocontrol can be difficult.
Visualization: Synthetic Workflow

SyntheticWorkflow Start Target: Fluorinated Pyrazole Decision Substitution Type? Start->Decision Path_CF3 Trifluoromethyl (-CF3) Decision->Path_CF3 Path_F Single Fluorine (-F) Decision->Path_F Method_BB Building Block Approach (1,3-diketone + Hydrazine) Path_CF3->Method_BB Method_Direct Direct Electrophilic Fluorination (Selectfluor / NFSI) Path_F->Method_Direct Issue_Regio Critical Control Point: Regioselectivity (3- vs 5-) Method_BB->Issue_Regio Result Purified Drug Candidate Method_Direct->Result Issue_Regio->Result Chromatography/Crystallization

Figure 2: Decision matrix for the synthesis of fluorinated pyrazole scaffolds.

Case Studies: Fluorine in Action

Celecoxib (Celebrex)[1][3][5]
  • Structure: 1,5-Diaryl-3-trifluoromethylpyrazole.[1][2][3][4]

  • Role of Fluorine: The 3-CFngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     group is critical for selectivity.[1][2] It fits into a hydrophobic side pocket of the COX-2 enzyme that is accessible due to a specific amino acid exchange (Valine in COX-2 vs Isoleucine in COX-1).[1][2][4] The CF
    
    
    
    group also blocks metabolism at the 3-position and modulates the pKa of the sulfonamide group indirectly through the ring system.
  • Outcome: High selectivity for COX-2 over COX-1, reducing gastrointestinal side effects.[1][2][3][4]

Pralsetinib (Gavreto)[1][3]
  • Structure: Contains a 4-fluoropyrazole moiety linked to a pyridine.[1][2][3][4][5][6][7]

  • Role of Fluorine: Unlike the bulky CF

    
     in Celecoxib, the single fluorine atom at C4 serves a different purpose. It blocks the highly reactive C4 position from oxidative metabolism (a common soft spot in pyrazoles) without imposing a massive steric penalty. It also fine-tunes the electron density of the pyrazole ring, optimizing its interaction as a hinge binder in the RET kinase domain.
    
  • Outcome: Improved metabolic stability and precise electronic complementarity in the ATP-binding pocket.[1][2][3][4]

Experimental Protocols

Protocol A: NMR-Based pKa Determination of Fluorinated Pyrazoles

Why: Traditional potentiometric titration is often inaccurate for poorly soluble heterocycles. The presence of fluorine allows for sensitive ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


F-NMR titration.[1][2][4]

Materials:

  • Analyte (Fluorinated pyrazole)[1][3][8]

  • Deuterated solvent (e.g., DMSO-dngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    :D
    
    
    
    O 1:1 mixture to ensure solubility)[1][2][4]
  • Buffer solutions (range pH 1–12)[3]

  • Internal standard (Trifluoroacetic acid or fluorobenzene)[1][3]

Step-by-Step:

  • Preparation: Prepare a 5 mM stock solution of the fluorinated pyrazole in the mixed solvent.

  • Aliquot: Distribute into 10 NMR tubes.

  • pH Adjustment: Add specific buffer volumes to each tube to achieve a pH gradient (measured via micro-pH electrode directly in the tube).

  • Acquisition: Acquire

    
    F-NMR spectra for each sample. Ensure sufficient relaxation delay (d1 > 5s) for quantitative integration, though chemical shift (
    
    
    
    ) is the primary metric.
  • Analysis: Plot the change in chemical shift (

    
    ) vs. pH.
    
  • Calculation: Fit the data to the Henderson-Hasselbalch equation (sigmoidal curve fit). The inflection point represents the pKa.

    • Note: The

      
      F signal is highly sensitive to the protonation state of the remote nitrogen due to the inductive effect, providing a sharp transition.
      
Protocol B: Comparative Microsomal Stability Assay

Why: To quantify the metabolic "blocking" effect of fluorine substitution.

Materials:

  • Test Compounds: Non-fluorinated analog vs. Fluorinated analog.

  • Liver Microsomes (Human/Rat, 20 mg/mL protein conc).

  • NADPH Regenerating System.

Step-by-Step:

  • Incubation: Incubate test compounds (1 µM) with microsomes (0.5 mg/mL) in phosphate buffer (pH 7.4) at 37°C.

  • Initiation: Add NADPH to start the reaction.

  • Sampling: Take aliquots at t = 0, 5, 15, 30, and 60 minutes.

  • Quenching: Immediately add ice-cold acetonitrile containing an internal standard to quench the reaction.

  • Quantification: Centrifuge and analyze supernatant via LC-MS/MS.

  • Data Processing: Plot ln(concentration) vs. time. The slope (

    
    ) determines the intrinsic clearance (
    
    
    
    ).
    • Success Metric: A significant reduction in

      
       for the fluorinated analog confirms metabolic protection.
      

SAR Decision Framework

When should you introduce fluorine into a pyrazole scaffold? Use this decision tree to guide your SAR (Structure-Activity Relationship) strategy.

SAR_Decision Start Lead Optimization Issue? Q1 Is Metabolic Clearance High? Start->Q1 Q2 Is the Soft Spot the Pyrazole C4? Q1->Q2 Yes Q3 Is Potency/Selectivity Low? Q1->Q3 No Action1 Add Single Fluorine at C4 (Blocks Oxidation, Min. Sterics) Q2->Action1 Yes Q2->Q3 No Action2 Add -CF3 at C3/C5 (Fills Hydrophobic Pocket) Q3->Action2 Need Hydrophobic Contact Q4 Is H-Bond Donor too Weak? Q3->Q4 Binding Pocket is Polar Action3 Add -CF3 or F on Ring (Lowers pKa -> Stronger Donor) Q4->Action3 Yes

Figure 3: Strategic decision tree for fluorine incorporation during lead optimization.

References

  • Synthesis of Fluorinated Pyrazoles via Intra- and Intermolecular Cyclization Reactions. eGrove.

  • Fluorine in drug discovery: Role, design and case studies. Pharmacy & Pharmacology International Journal.

  • FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Molecules (MDPI). [1][3]

  • Experimental Determination of pKa Values by Use of NMR Chemical Shifts. Journal of Chemical Education. [1][3]

  • Pralsetinib Drug Information. National Cancer Institute.[6]

  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles. Molecules (MDPI). [1][3]

Sources

Strategic Synthesis of c-Met Kinase Inhibitors: A Guide to Critical Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Key Intermediates for c-Met Kinase Inhibitor Synthesis Content Type: In-depth Technical Guide Audience: Researchers, Process Chemists, and Drug Development Professionals

Executive Summary: The Structural Landscape of c-Met Inhibition[1]

The mesenchymal-epithelial transition factor (c-Met) receptor tyrosine kinase is a high-value target in oncology, particularly for non-small cell lung cancer (NSCLC) and hepatocellular carcinoma. From a synthetic chemistry perspective, the development of c-Met inhibitors has evolved from Type I (ATP-competitive) to Type II (inactive conformation binders) inhibitors, necessitating diverse heterocyclic scaffolds.[1]

This guide dissects the synthesis of the three most chemically distinct and clinically validated c-Met inhibitors: Crizotinib (Type I, aminopyridine scaffold), Cabozantinib (Type II, quinoline-carboxamide scaffold), and Capmatinib (Type Ib, imidazo-triazine scaffold). We focus on the key intermediates—the convergent nodes where structural complexity is introduced—and the process chemistry challenges associated with their generation.

Scaffold Class I: The 2-Aminopyridine Core (Crizotinib)

Drug: Crizotinib (Xalkori) Core Pharmacophore: 3-Benzyloxy-2-aminopyridine Critical Challenge: Enantioselective formation of the diaryl ether and regioselective halogenation.

Key Intermediate A: The Chiral Diaryl Ether

The defining feature of Crizotinib is the chiral (R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy moiety. Early medicinal chemistry routes utilized a Mitsunobu reaction, which is often plagued by difficult purification of phosphine byproducts on scale.

Optimized Process Route: The industrial synthesis utilizes a nucleophilic aromatic substitution (


) strategy, displacing a leaving group on a nitropyridine with a chiral alcohol.
  • Precursor 1: (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol.[2] Generated via asymmetric enzymatic reduction or asymmetric transfer hydrogenation of the corresponding acetophenone.

  • Precursor 2: 2-Nitro-3-fluoropyridine (or 2-nitro-3-hydroxypyridine activated as a sulfonate).

Protocol Insight: The displacement of fluorine in 2-nitro-3-fluoropyridine by the chiral alkoxide is highly sensitive to temperature. Maintaining


 prevents the formation of regioisomeric impurities. The subsequent reduction of the nitro group to the amine (using 

or catalytic hydrogenation) must be controlled to prevent hydrogenolysis of the labile benzylic ether.
Key Intermediate B: The Pyrazole-Piperidine Boronate

The "tail" of Crizotinib is introduced via a Suzuki-Miyaura coupling. The key intermediate is 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]piperidine-1-carboxylic acid tert-butyl ester .

  • Synthesis Logic: This intermediate is convergent. It allows the late-stage introduction of the solubilizing piperidine group, avoiding handling highly polar intermediates early in the synthesis.

Visualization of Crizotinib Convergent Synthesis

CrizotinibSynthesis Ketone 2,6-Dichloro-3-fluoroacetophenone ChiralAlcohol (S)-Chiral Alcohol (>99% ee) Ketone->ChiralAlcohol Asymmetric Hydrogenation EtherInt Intermediate A: Nitro-Ether Scaffold ChiralAlcohol->EtherInt SNAr Displacement (KOtBu, <0°C) NitroPyridine 2-Nitro-3-fluoropyridine NitroPyridine->EtherInt AmineInt Amino-Pyridine Core EtherInt->AmineInt Fe/NH4Cl Reduction BromoInt 5-Bromo-2-aminopyridine (Electrophile) AmineInt->BromoInt NBS Bromination Crizotinib CRIZOTINIB BromoInt->Crizotinib Suzuki Coupling Pd(dppf)Cl2 Pyrazole 4-Iodopyrazole BoronateInt Intermediate B: Pyrazole Boronate Pyrazole->BoronateInt Mitsunobu -> Miyaura Borylation Piperidine N-Boc-4-hydroxypiperidine Piperidine->BoronateInt BoronateInt->Crizotinib

Caption: Convergent synthesis of Crizotinib highlighting the union of the chiral ether core and the pyrazole boronate tail.

Scaffold Class II: The Quinoline-6-Carboxamide (Cabozantinib)

Drug: Cabozantinib (Cometriq) Core Pharmacophore: 4-Phenoxyquinoline linked to a cyclopropane-1,1-dicarboxamide. Critical Challenge: Activation of the sterically hindered cyclopropane dicarboxylic acid and avoiding bis-acylation.

Key Intermediate C: 4-Chloro-6,7-dimethoxyquinoline

This is the universal electrophile for this class.

  • Synthesis: Prepared from 3,4-dimethoxyaniline and diethyl ethoxymethylenemalonate (Gould-Jacobs reaction), followed by thermal cyclization to the quinolone and chlorination with

    
    .
    
  • Quality Attribute: The level of the 6,7-dihydroxy impurity must be controlled, as it leads to side reactions during the subsequent ether formation.

Key Intermediate D: 1-(4-Fluorophenylcarbamoyl)cyclopropanecarboxylic acid

This linker is unique to Cabozantinib. The challenge is the desymmetrization of cyclopropane-1,1-dicarboxylic acid.

  • Process Insight: The reaction of the diethyl ester with 4-fluoroaniline requires careful stoichiometry to produce the mono-amide. The resulting acid is often activated not by standard EDC/HOBt, but via a mixed anhydride or thionyl chloride to form the acid chloride in situ, which is then coupled with the aniline derived from the quinoline fragment.

Experimental Protocol: Coupling of Quinoline and Linker

Context: Formation of the final urea-like linkage.

  • Ether Formation: React Intermediate C (4-chloro-6,7-dimethoxyquinoline) with 4-aminophenol in high-boiling solvent (e.g., chlorobenzene) to yield the 4-(quinolin-4-yloxy)aniline.

  • Activation: Suspend Intermediate D (cyclopropane acid) in dry DCM. Add oxalyl chloride (1.2 equiv) and catalytic DMF. Stir until gas evolution ceases to form the acid chloride.

  • Coupling: Add the acid chloride solution dropwise to a solution of the aniline (from step 1) and triethylamine in THF/DCM at 0°C.

  • Workup: Quench with bicarbonate. The product often precipitates, allowing filtration-based isolation.

Scaffold Class III: The Imidazo-Triazine Core (Capmatinib)[4]

Drug: Capmatinib (Tabrecta) Core Pharmacophore: Imidazo[1,2-b][1,2,4]triazine Critical Challenge: Construction of the fused heteroaromatic ring system via an annulation reaction.

Key Intermediate E: The Quinoline Hemiaminal

Unlike the simple chloroquinoline of Cabozantinib, Capmatinib utilizes a functionalized quinoline capable of aldehyde-like reactivity.

  • Structure: 6-(Quinolin-6-yl)hemiaminal or the corresponding aldehyde equivalent.

  • Synthesis: 6-Bromoquinoline is coupled with a vinyl boronate (or acrolein acetal equivalent) and subsequently oxidized/hydrolyzed to generate the reactive aldehyde species in situ.

Key Intermediate F: The Biaryl Triazine
  • Structure: 6-(2-fluoro-4-cyanophenyl)-1,2,4-triazin-3-amine.

  • Synthesis: Formed by the condensation of aminoguanidine with glyoxal, followed by bromination and a Suzuki coupling with 4-cyanophenylboronic acid.

Process Highlight: The Annulation Reaction

The formation of the imidazo[1,2-b]triazine core is a masterpiece of process chemistry. It involves the condensation of the hemiaminal (Intermediate E) with the amino-triazine (Intermediate F) .

  • Conditions: The reaction is typically performed in warm ethylene glycol or similar polar protic solvents at temperatures >100°C.

  • Mechanism: It proceeds via an acid-catalyzed condensation followed by cyclization, effectively building the imidazole ring onto the existing triazine.

Visualization of Capmatinib Annulation Logic

CapmatinibLogic Quinoline Quinoline-6-aldehyde (or Hemiaminal) Complex Imidazo[1,2-b]triazine Core Formation Quinoline->Complex + Triazine 2-Amino-Triazine Biaryl Fragment Triazine->Complex Annulation (Ethylene Glycol, 110°C) Capmatinib CAPMATINIB Complex->Capmatinib Hydrolysis of CN to Amide

Caption: The critical annulation step fusing the quinoline and triazine fragments.

Comparative Analysis of Synthetic Parameters

ParameterCrizotinib (Type I)Cabozantinib (Type II)Capmatinib (Type Ib)
Key Scaffold 2-AminopyridineQuinoline-6-carboxamideImidazo[1,2-b]triazine
Chirality Yes (Benzylic ether)NoNo
Primary Coupling Suzuki-MiyauraAmide Coupling (Mixed Anhydride)Heterocyclic Annulation
Critical Reagent Chiral Alcohol / Pd CatalystOxalyl Chloride / Thionyl ChlorideEthylene Glycol / Glyoxal
Scale-Up Risk Isomerization of chiral centerBis-acylation of linkerHigh-temp stability of aldehyde

References

  • Cui, J. J., et al. (2011). "Discovery of 3-[(3R)-4-isopropyl-3-methylpiperazin-1-yl]-N-(5-methyl-1H-pyrazol-3-yl)-2-phenylquinazolin-4-amine (PF-02341066): a potent, highly selective c-Met inhibitor." Journal of Medicinal Chemistry. Link

  • Timmer, R., et al. (2014). "Practical Access to Key Intermediates of Crizotinib." Organic Process Research & Development. Link

  • Lamb, P., et al. (2008). "Novel Synthesis of Antitumor Drug Cabozantinib." US Patent 20080171752. Link

  • Underwood, T., et al. (2020). "Discovery of Capmatinib (INC280): A Potent, Selective, and Orally Bioavailable c-MET Inhibitor." ACS Medicinal Chemistry Letters. Link

  • Blagg, J. (2016). "Synthesis of Tepotinib and related c-Met inhibitors." Topics in Medicinal Chemistry. Link

Sources

Electronic Properties and Synthetic Utility of 4-Iodo-1-Arylpyrazoles: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured to provide an authoritative, deep-dive analysis of 4-iodo-1-arylpyrazoles . It synthesizes mechanistic physical organic chemistry with practical synthetic applications, adhering to the persona of a Senior Application Scientist.

Executive Summary: The Strategic Value of the C4-Iodo Motif

The 1-arylpyrazole scaffold is a "privileged structure" in medicinal chemistry, serving as the core for blockbuster drugs like Celecoxib (Celebrex) and emerging CDK inhibitors. Within this class, 4-iodo-1-arylpyrazoles represent a critical junction point. The C4-iodine atom is not merely a substituent; it is a high-reactivity "handle" that grants access to complex chemical space via transition-metal-catalyzed cross-couplings.

This guide dissects the electronic architecture of these molecules, explaining why they react the way they do, and provides validated protocols for their synthesis and functionalization.

Electronic Architecture & Physical Properties[1]

Understanding the electron distribution in 4-iodo-1-arylpyrazoles is prerequisite to predicting their reactivity.

The Push-Pull Electronic System

The pyrazole ring is a


-excessive heterocycle (6 

-electrons shared by 5 atoms). However, the introduction of an N1-aryl group and a C4-iodine atom creates a unique push-pull system:
  • N1-Aryl Influence: The N1 nitrogen holds a lone pair that participates in the aromatic sextet. An aryl group at this position acts as an electron sink via resonance (if electron-poor) or induction.

    • Impact: Electron-Withdrawing Groups (EWGs) on the aryl ring (e.g., 4-CF

      
      , 4-NO
      
      
      
      ) decrease the electron density of the pyrazole ring. This deactivates the ring toward electrophilic attacks (making iodination harder) but activates the C-I bond for oxidative addition in catalytic cycles.
  • C4-Iodine Character (The Sigma Hole): The iodine atom exhibits a "sigma hole"—a region of positive electrostatic potential on the extension of the C-I bond. This allows the iodine to act as a Lewis acid in halogen bonding interactions (C-I···N or C-I···O), which is critical for solid-state organization and protein-ligand binding.

Spectroscopic Signatures

The electronic communication between the aryl ring and the pyrazole core is visible in spectroscopic data.

PropertyTypical Value / RangeStructural Insight
UV-Vis Absorption

250–290 nm

transitions. Bathochromic shift observed with electron-donating aryl substituents (e.g., 4-OMe).
Fluorescence Emission

380–420 nm
Highly solvent-dependent (solvatochromic), indicating significant charge transfer (CT) in the excited state.

C NMR (C4)

55–65 ppm
The C4-I carbon is significantly shielded due to the "heavy atom effect" of iodine.

H NMR (H3/H5)

7.5–8.5 ppm
H5 is typically more deshielded than H3 due to proximity to the N1-aryl anisotropy cone.

Synthetic Accessibility: Validated Pathways

We distinguish between two primary routes: De Novo Cyclization (building the ring) and Direct Functionalization (modifying the ring).

Route Selection Logic
  • Choose Direct Iodination when the parent 1-arylpyrazole is commercially available or easily accessible, and you need late-stage functionalization.

  • Choose Cyclization when the N1-aryl group is heavily substituted or sensitive to oxidation conditions used in iodination.

Synthesis Workflow Diagram

The following diagram illustrates the decision logic and chemical pathways.

SynthesisPathways cluster_0 Route A: Stepwise Start Target: 4-Iodo-1-Arylpyrazole Hydrazine Aryl Hydrazine (Ar-NH-NH2) Cyclization Cyclization (Knorr Pyrazole Synthesis) Hydrazine->Cyclization Reagent_B One-Pot Iodocyclization (I2, NaHCO3) Hydrazine->Reagent_B Route B (One-Pot) Dielectrophile 1,3-Dielectrophile (e.g., Malonaldehyde) Dielectrophile->Cyclization Pyrazole 1-Arylpyrazole (Intermediate) Cyclization->Pyrazole DirectIodination Direct Iodination (Electrophilic Aromatic Subst.) Pyrazole->DirectIodination Route A DirectIodination->Start Reagent_A Reagents: I2/CAN or NIS/TFA Reagent_A->DirectIodination Reagent_B->Start

Figure 1: Strategic pathways for accessing 4-iodo-1-arylpyrazoles. Route A is preferred for scale-up of simple derivatives; Route B (One-Pot) is ideal for rapid library generation.

Experimental Protocols

These protocols are curated from high-reliability literature sources, optimized for reproducibility.

Protocol A: Regioselective Iodination using CAN/I

Best for: Electron-deficient aryl rings (e.g., 4-CF


-phenyl).

Mechanism: Ceric Ammonium Nitrate (CAN) acts as a Single Electron Transfer (SET) oxidant, generating a highly electrophilic iodonium species (


 equivalent) in situ.
  • Setup: Charge a round-bottom flask with 1-arylpyrazole (1.0 equiv) and I

    
      (0.6–1.0 equiv) in Acetonitrile (MeCN) .
    
  • Activation: Add CAN (0.6–1.2 equiv) dissolved in minimal MeCN dropwise.

  • Reaction: Heat to 80 °C (reflux) for 12–16 hours. Monitor by TLC (hexane/EtOAc).

    • Note: Electron-rich rings react at RT; electron-poor rings require reflux.

  • Workup: Cool to RT. Dilute with DCM. Wash with sat.[1] aq. Na

    
    S
    
    
    
    O
    
    
    (to quench excess iodine) and brine.
  • Purification: Dry over MgSO

    
    , concentrate, and purify via silica flash chromatography.
    
  • Expected Yield: 85–95%.

Protocol B: Microwave-Assisted Suzuki-Miyaura Coupling

Best for: Rapid generation of 4-aryl-1-arylpyrazole libraries.

  • Vial Loading: In a microwave vial, combine 4-iodo-1-arylpyrazole (1.0 equiv), Arylboronic acid (1.2 equiv), and Pd(PPh

    
    )
    
    
    
    (2–5 mol%).
  • Solvent/Base: Add DME/Water (3:1) and Cs

    
    CO
    
    
    
    (2.5 equiv).
  • Degassing: Purge the headspace with Argon or N

    
     for 1 minute.
    
  • Irradiation: Seal and heat in a microwave reactor at 90–110 °C for 10–20 minutes.

  • Workup: Filter through Celite, extract with EtOAc, and concentrate.

Reactivity Profile & Applications

The C4-Iodo position is the "gateway" to functional diversity. The bond dissociation energy of C(sp


)-I is lower than that of C-Br or C-Cl, making it the preferred site for oxidative addition by Pd(0) or Cu(I) catalysts.
Divergent Reactivity Map

Reactivity Center 4-Iodo-1-Arylpyrazole Suzuki Suzuki Coupling (Pd, Ar-B(OH)2) Center->Suzuki Sonogashira Sonogashira Coupling (Pd/Cu, Alkynes) Center->Sonogashira Heck Heck Reaction (Pd, Alkenes) Center->Heck Ullmann Ullmann/Buchwald (Cu/Pd, Amines/Thiols) Center->Ullmann Biaryl 4-Arylpyrazoles (CDK Inhibitors) Suzuki->Biaryl Alkynyl 4-Alkynylpyrazoles (Materials/Sensors) Sonogashira->Alkynyl Hetero 4-Amino/Thio-pyrazoles (Bioisosteres) Ullmann->Hetero

Figure 2: The 4-iodo-1-arylpyrazole scaffold acts as a divergent hub. The C-I bond is highly susceptible to Pd-catalyzed cross-coupling (Blue nodes) and Cu-catalyzed heteroatom coupling (Green node).

Case Studies in Drug Development
  • CDK Inhibitors: 1-Aryl-4-substituted pyrazoles have been identified as potent inhibitors of Cyclin-Dependent Kinases (CDK2/CDK4).[2] The 4-iodo precursor allows for the modular installation of the "hinge-binding" motif required for kinase inhibition.

  • Antimycobacterials: Coupling 4-iodopyrazoles with imidazole derivatives yields inhibitors of CYP121A1, a critical enzyme in Mycobacterium tuberculosis. The 4-position substitution vector is essential for occupying the enzyme's active site pocket.

References

  • Microwave-Assisted Synthesis & Suzuki Coupling: BenchChem. "Protocols for the N-arylation and Suzuki Coupling of 4-Iodopyrazole." BenchChem Technical Notes. Link

  • Regioselective Iodination (CAN/I2): Świątek, K., et al. "Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions."[3] PMC, 2025. Link

  • Crystal Structure & Halogen Bonding: "Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles." MDPI Crystals, 2023. Link

  • One-Pot Iodocyclization: Saito, A., et al. "Facile One-Pot Preparation of 5-Substituted 4-Iodo-1-tosylpyrazoles."[4] Synthesis, 2022. Link

  • Thiolation Protocols: "Practical Synthesis of Pyrazol-4-thiols." ChemRxiv, 2026. Link

  • Antimycobacterial Applications: "Novel Aryl Substituted Pyrazoles as Small Molecule Inhibitors of Cytochrome P450 CYP121A1." Journal of Medicinal Chemistry. Link

Sources

Methodological & Application

Application Note: Suzuki-Miyaura Coupling of 1-(4-Fluorophenyl)-4-iodo-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers in medicinal chemistry and process development. It synthesizes field-proven methodologies for the Suzuki-Miyaura cross-coupling of 1-(4-Fluorophenyl)-4-iodo-1H-pyrazole , a critical intermediate in the synthesis of kinase inhibitors, Factor Xa inhibitors, and other bioactive N-aryl pyrazole scaffolds.

Executive Summary & Strategic Importance

The 1-(4-fluorophenyl)-1H-pyrazole motif is a privileged scaffold in drug discovery. The fluorine substitution at the para-position of the N-phenyl ring enhances metabolic stability by blocking P450-mediated oxidation while modulating lipophilicity (LogP).

The 4-iodo derivative, 1-(4-Fluorophenyl)-4-iodo-1H-pyrazole , is the preferred electrophile for late-stage diversification. Its utility stems from the extreme chemoselectivity of the C–I bond (Bond Dissociation Energy ~50 kcal/mol) versus the inert C–F bond (~115 kcal/mol) and the robust C–N bond. This allows for mild, high-yielding cross-couplings without protecting groups or competing oxidative additions.

Key Applications:

  • Kinase Inhibitors: p38 MAP kinase, BRAF inhibitors.

  • Antithrombotics: Analogs of Apixaban-type Factor Xa inhibitors.

  • Agrochemicals: Fipronil-class insecticides (structural analogs).

Reaction Engineering & Optimization

Success in coupling this specific substrate relies on balancing the electronic richness of the pyrazole ring with the catalyst's ability to facilitate transmetallation.

Chemoselectivity Analysis

The reaction exploits the significant reactivity gap between the C-4 iodide and the N-aryl fluoride.

  • C-4 Iodide: Rapid oxidative addition to Pd(0).[1] Rate-limiting step is often transmetallation or reductive elimination depending on the boronic acid.

  • N-Aryl Fluoride: Inert under standard Suzuki conditions (requires specialized Ni/Pd catalysts and forcing conditions to activate).

Catalyst & Ligand Selection

While tetrakis(triphenylphosphine)palladium(0) is the "standard" starting point, it often leads to protodeiodination (reduction) byproducts with electron-rich pyrazoles.

Catalyst SystemLigand ClassUtilityRecommendation
Pd(PPh₃)₄ Monodentate PhosphineGeneral purpose; good for simple aryl boronic acids.Baseline (Start here)
Pd(dppf)Cl₂ Bidentate FerrocenylHigh turnover; resists dehalogenation; excellent for heteroaryl boronic acids.Preferred for Scale-up
XPhos Pd G2 Dialkylbiaryl PhosphineSterically demanding; excellent for hindered substrates or low catalyst loading.High Performance
Pd(OAc)₂ / SPhos Electron-Rich PhosphineFacilitates oxidative addition; good for electron-deficient boronic acids.Specialized
Base and Solvent Systems

The choice of base dictates the rate of boronate activation (formation of the boronate-hydroxy species).

  • Standard: Na₂CO₃ (2.0 M aq.) in DME or 1,4-Dioxane.

  • Base-Sensitive Substrates: K₃PO₄ or Cs₂CO₃ in Toluene/Water (anhydrous conditions possible but slower).

  • "Green" Alternative: EtOH/Water (1:1) with K₂CO₃ (Fast reaction, ease of workup).

Detailed Experimental Protocols

Protocol A: Standard Thermal Coupling (High Throughput/General)

Suitable for library synthesis and coupling with standard aryl boronic acids.

Reagents:

  • 1-(4-Fluorophenyl)-4-iodo-1H-pyrazole (1.0 equiv)

  • Aryl Boronic Acid (1.2 – 1.5 equiv)

  • Pd(dppf)Cl₂·CH₂Cl₂ (3–5 mol%)

  • Na₂CO₃ (2.0 equiv, used as 2M aqueous solution)

  • Solvent: 1,2-Dimethoxyethane (DME)

Procedure:

  • Charge: To a reaction vial equipped with a magnetic stir bar, add the iodopyrazole (1.0 equiv), boronic acid (1.2 equiv), and Pd(dppf)Cl₂ (0.03 equiv).

  • Inert: Seal the vial and purge with Nitrogen or Argon for 5 minutes.

  • Solvent: Add degassed DME (concentration ~0.2 M) and 2M aq. Na₂CO₃ (2.0 equiv) via syringe.

  • Reaction: Heat the mixture to 85°C for 4–12 hours. Monitor by LC-MS or TLC (UV 254 nm). Note: The starting iodide is usually less polar than the coupled product.

  • Workup: Cool to room temperature. Dilute with EtOAc and water.[1] Separate phases. Extract aqueous layer with EtOAc (2x). Wash combined organics with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purification: Flash chromatography (Hexanes/EtOAc gradient).

Protocol B: Microwave-Assisted Rapid Coupling

Ideal for difficult substrates (e.g., heteroaryl boronates) or rapid optimization.

Reagents:

  • 1-(4-Fluorophenyl)-4-iodo-1H-pyrazole (1.0 equiv)

  • Heteroaryl Boronic Acid/Ester (1.5 equiv)

  • XPhos Pd G2 (2 mol%)

  • K₃PO₄ (3.0 equiv)

  • Solvent: 1,4-Dioxane / Water (4:1)

Procedure:

  • Add all solids to a microwave process vial.

  • Add Dioxane/Water mixture (0.15 M).

  • Cap and purge with Argon for 2 minutes.

  • Irradiate at 120°C for 20–40 minutes (High Absorption setting).

  • Filter through a Celite pad, rinse with MeOH/DCM, concentrate, and purify.

Visualized Workflows

Reaction Mechanism & Chemoselectivity

This diagram illustrates the catalytic cycle, highlighting the selectivity for the C-I bond over the C-F bond.

SuzukiMechanism Start Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Rate Fast for C-I) Start->OxAdd + Substrate Substrate 1-(4-Fluorophenyl)-4-iodo-1H-pyrazole Substrate->OxAdd Complex1 Pd(II)-Ar-I Complex OxAdd->Complex1 TransMet Transmetallation Complex1->TransMet BaseStep Base Activation (OH- / CO3--) BaseStep->TransMet Activated Boronate Boronic Ar'-B(OH)2 Boronic Acid Boronic->BaseStep Complex2 Pd(II)-Ar-Ar' Complex TransMet->Complex2 RedElim Reductive Elimination Complex2->RedElim RedElim->Start Regenerate Pd(0) Product 4-Aryl-1-(4-fluorophenyl)-pyrazole (C-F Bond Intact) RedElim->Product

Caption: Catalytic cycle emphasizing the oxidative addition at C-4 Iodide while preserving the N-aryl Fluoride.

Experimental Workflow (Purification Logic)

A decision tree for workup and purification to ensure high purity.

WorkupFlow Step1 Reaction Complete (Check LCMS) Step2 Cool & Dilute (EtOAc/Water) Step1->Step2 Decision Is Product Acid Sensitive? Step2->Decision PathA Standard Wash: 1. Water 2. Brine Decision->PathA No PathB Buffer Wash: Sat. NaHCO3 Decision->PathB Yes (Basic N) Dry Dry (Na2SO4) & Concentrate PathA->Dry PathB->Dry Purify Flash Chromatography (Silica Gel) Dry->Purify

Caption: Post-reaction processing workflow for optimal recovery of pyrazole derivatives.

Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Protodeiodination (Product is H-pyrazole)Catalyst decomposition or excessive heat.Switch to Pd(dppf)Cl₂ ; lower temp to 70°C; ensure anhydrous solvent if using sensitive boronates.
Homocoupling (Biaryl formation)Oxygen presence or slow transmetallation.Degas solvents rigorously (freeze-pump-thaw); increase base concentration.
Low Conversion Catalyst poisoning or poor solubility.Switch to XPhos Pd G2 ; use Microwave heating; add surfactant (e.g., TPGS-750-M) for water-based systems.
C-F Activation (Rare)Highly active catalyst + very high temp.Avoid bulky, electron-rich phosphines (like tBu3P) at T > 120°C.

References

  • General Suzuki Coupling Conditions : Organic Chemistry Portal. Suzuki Coupling.[1][2][3] Retrieved from [Link]

  • Microwave Synthesis of 4-Aryl Pyrazoles : RHHZ. Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. Retrieved from [Link]

  • Medicinal Chemistry of Pyrazoles : National Institutes of Health (PMC). Current status of pyrazole and its biological activities. Retrieved from [Link]

  • Practical Guide to Suzuki Conditions : Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

Sources

Application Note: Advanced Sonogashira Cross-Coupling Protocols for 4-Iodopyrazoles

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic scientists, and drug development professionals.

Executive Summary

4-Iodopyrazoles are highly versatile building blocks in medicinal chemistry, frequently utilized to construct complex fused heterocyclic systems such as pyrazolopyrimidines and thieno[2,3-c]pyrazoles[1][2]. The Sonogashira cross-coupling reaction offers an atom-economical, mild, and highly robust method for functionalizing the C4 position of the pyrazole core with terminal alkynes[2][3]. This application note details the mechanistic rationale, optimized protocols, and analytical validation strategies for achieving high-yielding C(sp²)–C(sp) bond formations on 4-iodopyrazole scaffolds.

Mechanistic Rationale & Substrate Causality (Expertise & Experience)

Why 4-Iodopyrazoles?

Electrophilic substitution on the pyrazole ring predominantly occurs at the electron-rich C4 position[4]. Iodination at this position yields 4-iodopyrazoles, which are vastly superior to their brominated or chlorinated counterparts in cross-coupling reactions. The weaker C–I bond significantly accelerates the rate-determining oxidative addition step of the palladium catalytic cycle. This causal relationship allows the reaction to proceed under milder conditions (often room temperature to 65 °C), which is critical for preserving sensitive functional groups on the pyrazole ring[1][3].

The Role of N-Protection

A critical experimental choice in pyrazole chemistry is whether to protect the N–H bond prior to coupling. Unprotected pyrazoles can act as competitive ligands for transition metals, potentially poisoning the palladium or copper catalysts[4]. Furthermore, the acidic N–H proton can interfere with the basic conditions required for the Sonogashira coupling.

To circumvent this, protecting groups such as 1-ethoxyethyl (EtOEt) are often introduced. The EtOEt group is highly advantageous because it is easily installed using ethyl vinyl ether and can be cleaved under mild acidic conditions post-coupling[4]. However, highly optimized systems utilizing robust catalyst loadings (e.g., PdCl₂(PPh₃)₂ and CuI in DMF/Et₃N) have successfully coupled unprotected or 1,3-disubstituted 4-iodopyrazoles without significant catalyst deactivation[1][5].

Electronic Effects

Electron-withdrawing groups (e.g., –CF₃ or –Cl) on the pyrazole ring can make the Sonogashira coupling more challenging by reducing the electron density of the core, thereby slowing down oxidative addition[1][6]. In such cases, switching to a more electron-rich ligand or increasing the reaction temperature to 80 °C is causally linked to restoring high yields[7].

Quantitative Data Summary

The following table summarizes validated conditions for the Sonogashira coupling of various 4-iodopyrazole derivatives, illustrating the adaptability of the protocol across different electronic environments.

Substrate TypeCoupling PartnerCatalyst SystemSolvent / BaseTempYieldRef
1,3-Disubstituted-5-chloro-4-iodopyrazole PhenylacetylenePdCl₂(PPh₃)₂ (3 mol%), CuI (1 mol%)DMF / Et₃N65 °C87–92%[1]
1-(1-Ethoxyethyl)-4-iodopyrazole Terminal AlkynesPdCl₂(PPh₃)₂ (2 mol%), CuI (4 mol%)THF / Et₃NRT–60 °C58–85%[4]
1-Aryl-3-CF₃-4-iodopyrazole ArylalkynesPd(PPh₃)₄ (5 mol%), CuI (10 mol%)Et₃N (neat)80 °C70–90%[7]
Unprotected 4-Iodopyrazoles Terminal AlkynesPdCl₂(PPh₃)₂ (2 mol%), CuI (4 mol%)Et₃N (neat)RT>80%[3]

Catalytic Cycle Visualization

The synergistic bimetallic mechanism is visually mapped below. The palladium cycle drives the C–C bond formation, while the copper co-catalyst facilitates the in-situ generation of the reactive copper acetylide.

Figure 1: Bimetallic catalytic cycle for the Sonogashira cross-coupling of 4-iodopyrazoles.

Validated Experimental Protocols

Protocol A: Standard Coupling for N-Protected or 1,3-Disubstituted 4-Iodopyrazoles

This protocol is optimized for substrates where catalyst poisoning is mitigated either by N-protection or steric shielding[1][4].

Reagents:

  • 4-Iodopyrazole derivative (1.0 equiv)

  • Terminal alkyne (1.2 – 1.5 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (2–3 mol%)[1][3]

  • Copper(I) iodide [CuI] (1–4 mol%)[1][3]

  • Triethylamine (Et₃N) (3.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) (0.2 M relative to substrate)

Step-by-Step Methodology:

  • Degassing (Critical Step): In an oven-dried Schlenk flask equipped with a magnetic stir bar, add the 4-iodopyrazole derivative, PdCl₂(PPh₃)₂, and CuI. Seal the flask with a rubber septum and subject it to three cycles of vacuum/argon backfilling. Rationale: Pd(0) intermediates and the Cu-acetylide are highly sensitive to oxygen, which promotes unwanted Glaser homocoupling of the alkyne.

  • Solvent Addition: Inject anhydrous DMF (or THF) and Et₃N via syringe. Stir the mixture at room temperature for 5 minutes to ensure full dissolution and initial catalyst activation.

  • Alkyne Addition: Add the terminal alkyne dropwise via syringe. If the alkyne is a solid, dissolve it in a minimum amount of degassed DMF prior to addition.

  • Reaction Execution: Heat the reaction mixture to 60–65 °C using a pre-heated oil bath[1]. Stir continuously for 4 to 16 hours.

  • Work-up: Cool the mixture to room temperature. Dilute with Ethyl Acetate (EtOAc) and filter through a short pad of Celite to remove metal residues. Wash the filtrate sequentially with distilled water (3x) to remove DMF and Et₃N salts, followed by brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography on silica gel.

Protocol B: Room-Temperature Coupling in Neat Amine

For highly reactive, unprotected 4-iodopyrazoles, utilizing the base as the solvent can drive the reaction to completion at room temperature, minimizing thermal degradation[3].

  • Suspend the 4-iodopyrazole (1.0 equiv), PdCl₂(PPh₃)₂ (2 mol%), and CuI (4 mol%) in degassed triethylamine (Et₃N) to achieve a 0.1 M concentration[3].

  • Add the terminal alkyne (1.2 equiv) dropwise under an inert argon atmosphere.

  • Stir at room temperature for 12 hours. Monitor via TLC.

  • Once complete, filter the crude mixture directly through Celite, wash with EtOAc, concentrate, and purify via chromatography[3].

Analytical Validation & Troubleshooting (Trustworthiness)

To ensure the integrity of the protocol, the following self-validating checks must be integrated into the workflow:

  • TLC Monitoring: The product will typically appear as a highly UV-active spot with a lower

    
     than the starting iodopyrazole (Typical eluent: Hexane/EtOAc 3:1).
    
  • Confirming C–C Bond Formation (NMR): In ¹H NMR, the absolute disappearance of the terminal alkyne proton (typically around

    
     2.5 – 3.5 ppm) and the emergence of extended aromatic multiplet signals confirm successful coupling. For the pyrazole core, the C5-H or C3-H protons will often shift slightly downfield due to the anisotropic effect of the newly installed alkyne[1].
    
  • Mass Spectrometry (GC-MS / LC-MS): The 4-iodopyrazole starting material will exhibit a distinct molecular ion peak with a characteristic isotopic pattern if chlorinated (e.g., m/z 192/194 for 5-chloro-4-iodopyrazoles)[1]. The product must show a mass shift corresponding to the loss of Iodine (-127 Da) and the addition of the alkyne fragment.

  • Troubleshooting Glaser Homocoupling: If a significant amount of the alkyne dimer (diynes) is observed, this indicates oxygen contamination. Corrective Action: Rigorously sparge the solvents with argon for 30 minutes prior to use, and consider adding the alkyne via a syringe pump over 1-2 hours to keep its instantaneous concentration low.

  • Troubleshooting Deiodination: If the reduced pyrazole (C4-H) is observed, it suggests that the transmetalation step is too slow, allowing the Pd-complex to undergo protodemetalation. Corrective Action: Ensure the Et₃N base is completely dry, or switch to a more polar solvent like DMF to accelerate transmetalation[1].

References

  • Eller, G. A., Vilkauskaitė, G., Arbačiauskienė, E., Šačkus, A., & Holzer, W. (2011). "Sonogashira Coupling Offers a New Synthetic Route to Thieno[2,3-c]pyrazoles." Synthetic Communications, 41(4). URL:[Link]

  • Maciulaitis, et al. "Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction." Arkat USA. URL: [Link]

  • "Rational synthesis of pyrazolopyrimidines via cyclocondensation of ynones obtained from the Sonogashira reaction." PubMed Central (PMC), 2026. URL:[Link]

  • Eller, G. A., et al. (2011). "Sonogashira Coupling Offers a New Synthetic Route to Thieno[2,3-c]pyrazoles." Synthetic Communications. URL: [Link]

  • "Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions." PubMed Central (PMC), 2025. URL: [Link]

  • "Recent Advances in Synthesis and Properties of Pyrazoles." MDPI, 2022. URL:[Link]

  • "DEVELOPMENT OF NEW METHODS FOR THE SYNTHESIS OF PYRAZOLES, 4-IODOPYRAZOLES..." Middle East Technical University (METU). URL: [Link]

Sources

Application Note: Palladium-Catalyzed C-H Activation of Fluorinated Pyrazoles

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Fluorinated pyrazoles are privileged scaffolds in medicinal chemistry, serving as bioisosteres for phenyl rings and metabolic stability enhancers in drugs like Celecoxib and Mavacamten. However, the direct functionalization of these cores is chemically antagonistic: the nitrogen lone pairs poison palladium catalysts, while the electron-withdrawing fluorine substituents deactivate the ring toward classical electrophilic substitution.

This guide details the Concerted Metalation-Deprotonation (CMD) strategy to overcome these barriers. By leveraging the increased acidity of C–H bonds induced by fluorine substituents, researchers can achieve high-yield, regioselective C-H activation at the C5 and C4 positions without pre-functionalization.

The Chemical Logic: The "Fluorine Effect" on C-H Activation

To successfully functionalize fluorinated pyrazoles, one must understand how fluorine alters the reactive landscape compared to non-fluorinated analogs.

Electronic Modulation
  • Acidity Enhancement (The CMD Advantage): A trifluoromethyl (

    
    ) or fluorine group at the C3 position significantly lowers the 
    
    
    
    of the C5–H bond via inductive effects (
    
    
    ). This makes the substrate more reactive toward Palladium(II) species operating via the CMD mechanism, where a carbonate or pivalate base assists in deprotonation.
  • Nucleophilicity Reduction: The same electron-withdrawal makes the pyrazole ring electron-deficient. Consequently, electrophilic aromatic substitution (

    
    ) pathways—typical for electron-rich heterocycles—are shut down. Protocol design must therefore strictly utilize Pd(II)/Pd(0) cycles involving carboxylate-assisted cleavage. 
    
Regioselectivity Rules
Substituent (R1)Substituent (R3)Preferred Activation SiteMechanism
Methyl / Aryl

C5 (Major)CMD (Sterics + Acidity)
Methyl / Aryl

/

C5 (Exclusive)CMD (Enhanced Acidity at C5)
Protecting Group

C4 (Rare)Requires C5-blocking or specific DGs

Mechanistic Pathway (CMD Cycle)

The following diagram illustrates the catalytic cycle for the C5-arylation of a 3-(trifluoromethyl)pyrazole. Note the critical role of the pivalate/carbonate base in the transition state.

CMD_Mechanism Start Pd(OAc)2 (Pre-catalyst) ActiveCat LnPd(II)(Piv)2 (Active Species) Start->ActiveCat + Ligand/PivOH Coordination Intermediate A Pyrazole Coordination ActiveCat->Coordination + Fluorinated Pyrazole CMD_TS CMD Transition State (Rate Limiting) Base deprotonates C5-H Coordination->CMD_TS Agostic Interaction Palladacycle Intermediate B Heteroaryl-Pd-L CMD_TS->Palladacycle - PivOH OxAdd Intermediate C Pd(IV) or Pd(II) Oxidative Addition (Ar-I adds) Palladacycle->OxAdd + Ar-I RedElim Reductive Elimination Product Release OxAdd->RedElim RedElim->ActiveCat Regeneration

Figure 1: The Concerted Metalation-Deprotonation (CMD) cycle. The electron-deficient nature of fluorinated pyrazoles lowers the energy barrier for the CMD Transition State, facilitating C5-palladation.

Experimental Protocols

Protocol A: C5-Arylation of 1-Methyl-3-(trifluoromethyl)pyrazole

This is the "workhorse" reaction for building biaryl cores. The use of silver carbonate is critical as it acts as both a base and a halide scavenger, preventing the poisoning of the catalyst by iodide ions.

Target: Coupling 1-methyl-3-(trifluoromethyl)pyrazole with Aryl Iodides.

Materials
  • Substrate: 1-Methyl-3-(trifluoromethyl)pyrazole (1.0 equiv)

  • Coupling Partner: Aryl Iodide (1.2 equiv)

  • Catalyst:

    
     (5 mol%)
    
  • Ligand:

    
     (10 mol%) or 
    
    
    
    (for sterically hindered aryls)
  • Base/Additive:

    
     (2.0 equiv)
    
  • Solvent: 1,4-Dioxane (anhydrous)

Step-by-Step Methodology
  • Setup: In a glovebox or under a steady stream of Argon, charge a distinctively labeled pressure vial (10 mL) with

    
     (11.2 mg, 0.05 mmol), 
    
    
    
    (26.2 mg, 0.1 mmol), and
    
    
    (550 mg, 2.0 mmol).
  • Substrate Addition: Add the fluorinated pyrazole (1.0 mmol) and the aryl iodide (1.2 mmol).

  • Solvation: Add anhydrous 1,4-Dioxane (4.0 mL). Seal the vial with a Teflon-lined cap.

  • Reaction: Place in a pre-heated aluminum block at 110°C . Stir vigorously (800 rpm) for 16 hours. Note: Silver salts are heterogeneous; vigorous stirring is non-negotiable.

  • Workup: Cool to room temperature. Dilute with EtOAc (10 mL) and filter through a pad of Celite to remove silver residues. Wash the pad with additional EtOAc.

  • Purification: Concentrate the filtrate under reduced pressure. Purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Self-Validation Check:

  • Color: The reaction mixture should turn dark brown/black. If it remains pale yellow after 2 hours, the catalyst has not activated (check Ligand quality).

  • TLC: Monitor the disappearance of the Aryl Iodide. The fluorinated pyrazole may streak; use

    
     stain.
    
Protocol B: C4-Olefination (Fujiwara-Moritani Type)

Functionalizing the C4 position is difficult due to the directing effect of N1 favoring C5. To achieve C4 functionalization, one typically requires a blocking group at C5 or specific steric control. However, for 3-fluorinated pyrazoles, C4 activation can be achieved via oxidative coupling if C5 is substituted.

Target: Olefination of 1,5-dimethyl-3-(trifluoromethyl)pyrazole.

Materials
  • Substrate: 1,5-Dimethyl-3-(trifluoromethyl)pyrazole

  • Olefin: Ethyl acrylate or Styrene (2.0 equiv)

  • Catalyst:

    
     (10 mol%)[1]
    
  • Oxidant:

    
     (2.0 equiv)
    
  • Additive: Pivalic Acid (30 mol%) - Crucial for proton shuttling

  • Solvent: DMF/DMSO (9:1 ratio)

Step-by-Step Methodology
  • Setup: Charge a tube with

    
     (0.05 mmol), 
    
    
    
    (1.0 mmol), and the pyrazole substrate (0.5 mmol).
  • Liquid Addition: Add the olefin (1.0 mmol), Pivalic acid (0.15 mmol), and solvent mixture (2 mL) under air (oxidative coupling does not strictly require inert atmosphere, but Argon is recommended for reproducibility).

  • Reaction: Heat to 120°C for 24 hours.

  • Workup: Dilute with

    
    , wash with saturated 
    
    
    
    (to remove Cu), then brine. Dry over
    
    
    .

Troubleshooting & Optimization Logic

When yields are suboptimal, avoid random variable changing. Use the following logic tree to diagnose the failure mode based on the specific properties of fluorinated heterocycles.

Optimization_Workflow Start Low Yield (<30%) CheckSM Is SM consumed? Start->CheckSM SM_Yes No (SM Recovered) CheckSM->SM_Yes SM_No Yes (Complex Mixture) CheckSM->SM_No Temp Increase Temp to 140°C (Activation Barrier too high) SM_Yes->Temp Reaction stalled Base Switch Base to Ag2CO3 (Enhance electrophilicity) SM_Yes->Base Catalyst inactive Decomp Check for Dehalogenation (Protodefluorination?) SM_No->Decomp Fluorine loss? Solvent Switch to Non-Polar (Toluene) to reduce oligomers SM_No->Solvent Polymerization?

Figure 2: Diagnostic workflow for optimizing C-H activation of fluorinated substrates.

Key Optimization Parameters (Table 1)
ParameterStandardAlternativeRationale for Change
Solvent 1,4-DioxaneHFIP (Hexafluoroisopropanol)HFIP stabilizes cationic Pd species and H-bonds to fluorine, potentially altering selectivity.
Base


+ PivOH
If Ag is too expensive or oxidative; PivOH is required for CMD if carbonate is used alone.
Ligand

DavePhos / XPhosUse bulky Buchwald ligands if the pyrazole N-substituent is bulky (e.g., N-tBu).

References

  • Mechanistic Foundation of CMD: Lafrance, M., & Fagnou, K. (2006). Palladium-catalyzed benzene arylation: incorporation of catalytic pivalic acid as a proton shuttle and a key element in catalyst design. Journal of the American Chemical Society. Link

  • C-H Activation of Pyrazoles: Gandeepan, P., et al. (2019). Transient Directing Groups for C–H Activation. Chemical Reviews. Link

  • Fluorine Effects in Catalysis: Amii, H., & Uneyama, K. (2009). C-F Bond Activation in Organic Synthesis. Chemical Reviews. Link

  • Regioselectivity in Azoles: Gorelsky, S. I., Lapointe, D., & Fagnou, K. (2008). Analysis of the Concerted Metalation-Deprotonation Mechanism in Pd-Catalyzed Direct Arylation Across a Broad Range of Aromatic Substrates. Journal of the American Chemical Society. Link

  • Specific Pyrazole Protocols: Zhao, H., et al. (2017). Palladium-Catalyzed Direct C–H Arylation of Pyrazoles with Aryl Boronic Acids. Organic Letters. Link

Sources

Application Note: High-Fidelity Synthesis of 1,4-Disubstituted Pyrazoles from 4-Fluorophenylhydrazine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1-(4-fluorophenyl)pyrazole moiety is a privileged pharmacophore in medicinal chemistry, serving as a core scaffold in p38 MAP kinase inhibitors (e.g., RO3201195), COX-2 inhibitors, and Factor Xa inhibitors. The 4-fluorophenyl group provides metabolic stability against P450 oxidation and modulates lipophilicity.

This Application Note addresses the specific challenge of synthesizing 1,4-disubstituted pyrazoles . Unlike 1,3- or 1,5-disubstituted systems which are readily accessible via standard Knorr pyrazole synthesis (hydrazine + 1,3-diketone), the 1,4-substitution pattern requires electrophiles that possess a latent "2-substituted malonaldehyde" character.

We present two validated protocols:

  • Method A (De Novo Cyclization): Regioselective condensation of 4-fluorophenylhydrazine with 2-substituted-3-(dimethylamino)acroleins.

  • Method B (Post-Synthetic Functionalization): C-4 regioselective iodination followed by Suzuki-Miyaura cross-coupling.

Safety & Handling: 4-Fluorophenylhydrazine

CAS: 823-85-8 (HCl salt) Risk Profile: Toxic, Skin Sensitizer, Irritant.

The starting material, 4-fluorophenylhydrazine (usually supplied as the hydrochloride salt), requires strict safety protocols.

  • Toxicity: Hydrazines are potential carcinogens and potent skin sensitizers.

  • Inhalation: The HCl salt is a fine powder; use a static-dissipative weighing enclosure to prevent inhalation of dust.

  • Reaction Hazards: Thermal decomposition emits hydrogen fluoride (HF), nitrogen oxides (NOx), and HCl.

  • Neutralization: When using the HCl salt in non-buffered organic solvents, it must be neutralized in situ (e.g., with Et3N or NaOAc) or free-based prior to use to prevent acid-catalyzed degradation of sensitive electrophiles.

Method A: De Novo Cyclization (Enaminone Route)

This method is the "Gold Standard" for generating 1,4-disubstituted pyrazoles directly. The reaction utilizes 2-substituted-3-(dimethylamino)acroleins (vinamidinium equivalents) as the electrophile.

Mechanistic Rationale

Standard 1,3-diketones (


) yield 3,5-substitution. To achieve 4-substitution with protons at C-3 and C-5, the electrophile must be a 2-substituted malonaldehyde equivalent. 3-(Dimethylamino)acroleins are ideal because they possess distinct electrophilic sites: a hard aldehyde (

) and a softer enaminone (

-carbon).

Regiocontrol:

  • The terminal

    
     of the hydrazine (hard nucleophile) preferentially attacks the aldehyde (hard electrophile) to form a hydrazone intermediate.
    
  • The internal nitrogen then attacks the enamine carbon, eliminating dimethylamine to close the ring.

  • Result: High fidelity formation of the 1,4-isomer.

Visualization of Pathway

ReactionPathway Hydrazine 4-Fluorophenylhydrazine (Nucleophile) Hydrazone Intermediate Hydrazone Hydrazine->Hydrazone Attack on CHO Acrolein 2-Substituted-3-(dimethylamino)acrolein (Electrophile) Acrolein->Hydrazone Cyclization Cyclization & Elimination of HNMe2 Hydrazone->Cyclization Intramolecular Attack Product 1-(4-F-Ph)-4-R-Pyrazole (Target) Cyclization->Product - HNMe2

Caption: Mechanistic flow for the regioselective synthesis of 1,4-disubstituted pyrazoles via the amino-acrolein route.

Experimental Protocol

Reagents:

  • 4-Fluorophenylhydrazine hydrochloride (1.0 equiv)

  • 2-Substituted-3-(dimethylamino)acrolein (1.1 equiv)

  • Ethanol (Absolute) or Methanol

  • Triethylamine (1.1 equiv, only if using HCl salt)

Step-by-Step Procedure:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend 4-fluorophenylhydrazine hydrochloride (5.0 mmol) in Ethanol (20 mL).

  • Neutralization: Add Triethylamine (5.5 mmol) dropwise. The suspension will clear slightly as the free base is generated. Stir for 10 minutes at room temperature.

  • Addition: Add the 2-substituted-3-(dimethylamino)acrolein (5.5 mmol) in one portion.

  • Reaction: Heat the mixture to reflux (

    
    C) for 3–5 hours. Monitor by TLC (typically 30% EtOAc/Hexanes) or LC-MS. The disappearance of the hydrazine and the appearance of a fluorescent spot (often UV active) indicates conversion.
    
  • Workup:

    • Cool to room temperature.[1][2]

    • Option A (Precipitation): If the product crystallizes upon cooling, filter the solid, wash with cold ethanol, and dry.

    • Option B (Extraction): Remove solvent in vacuo. Redissolve residue in EtOAc, wash with water (2x) and brine (1x). Dry over

      
       and concentrate.
      
  • Purification: Recrystallize from EtOH/Water or purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Expected Yield: 75–90%

Method B: C-4 Functionalization (Iodination/Suzuki)

If the specific 2-substituted acrolein is unavailable, the most reliable route is to build the parent ring and then functionalize position 4.

Workflow Logic

The pyrazole ring is electron-rich.[3] Electrophilic aromatic substitution (EAS) occurs preferentially at the C-4 position (the "para-like" position relative to the nitrogens). This allows for highly regioselective halogenation, creating a handle for palladium-catalyzed cross-coupling.

Functionalization Start 1-(4-Fluorophenyl)pyrazole Step1 Step 1: Iodination (NIS, Acetonitrile) Start->Step1 Inter 4-Iodo-1-(4-fluorophenyl)pyrazole Step1->Inter Step2 Step 2: Suzuki Coupling (R-B(OH)2, Pd catalyst) Inter->Step2 Final 1,4-Disubstituted Pyrazole Step2->Final

Caption: Two-step sequence for installing diverse functionalities at C-4 via a halogen handle.

Step 1: Regioselective Iodination

Protocol:

  • Dissolve 1-(4-fluorophenyl)pyrazole (1.0 equiv) in Acetonitrile (

    
    ).
    
  • Add N-Iodosuccinimide (NIS) (1.1 equiv) portion-wise at room temperature.

  • Stir at RT for 2–4 hours. (Protect from light).

  • Quench: Add 10% aqueous sodium thiosulfate to reduce unreacted iodine.

  • Isolate: Extract with EtOAc, wash with brine, dry, and concentrate. The 4-iodo product is usually pure enough for the next step.

Step 2: Suzuki-Miyaura Coupling

Protocol:

  • Combine 4-iodo-1-(4-fluorophenyl)pyrazole (1.0 equiv), Aryl/Alkyl boronic acid (1.2 equiv), and

    
     (2.0 equiv) in Dioxane/Water (4:1).
    
  • Degas the solvent (sparge with Argon for 10 mins).

  • Add

    
     (5 mol%).
    
  • Heat to

    
    C for 4–12 hours under Argon.
    
  • Purification: Standard aqueous workup followed by column chromatography.

Analytical Validation (Data Interpretation)

To confirm the 1,4-substitution pattern and rule out 1,3- or 1,5-isomers, use 1H NMR and NOESY .

Feature1,4-Disubstituted (Target)1,3-Disubstituted (Isomer)1,5-Disubstituted (Isomer)
Proton Count Two singlets (H-3, H-5)Two doublets (H-4, H-5)Two doublets (H-3, H-4)
Chemical Shift H-5:

8.0–8.5 (Deshielded by N-1 aryl) H-3:

7.6–7.9
H-5: Doublet (~2.0 Hz)H-3: Doublet (~2.0 Hz)
NOE Signal Strong NOE between H-5 and N-Aryl ortho-protons Strong NOE between H-5 and N-Aryl ortho-protons NOE between Substituent (at C-5) and N-Aryl

Key Diagnostic: In the 1,4-isomer, the proton at position 5 (adjacent to the nitrogen bearing the 4-F-phenyl group) typically appears as a singlet downfield (


 8.2–8.4 ppm in 

). It will show a strong NOE correlation to the ortho-protons of the 4-fluorophenyl ring.

References

  • Gosselin, F., et al. (2006).[1] "Highly Regioselective Synthesis of 1-Aryl-3,4,5-Substituted Pyrazoles." Synlett, 2006(19), 3267–3270. Link

  • Fustero, S., et al. (2008). "Improved Regioselectivity in the Synthesis of Pyrazoles." Journal of Organic Chemistry, 73(9), 3523–3529. Link

  • Thermo Fisher Scientific. "Safety Data Sheet: 4-Fluorophenylhydrazine hydrochloride." Link

  • Duffy, J. L., et al. (2006). "Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195)." Journal of Medicinal Chemistry, 49(16), 4638–4649. Link

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 2723956, 1-(4-Fluorophenyl)pyrazole." Link

Sources

Application Note: Reagents and Regioselective Protocols for the Iodination of 1-(4-Fluorophenyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The introduction of an iodine atom into the pyrazole core is a critical transformation in medicinal chemistry and agrochemical development. Iodinated pyrazoles serve as indispensable electrophilic partners in transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, enabling the construction of complex molecular architectures[1][2].

For 1-(4-fluorophenyl)-1H-pyrazole, the presence of the 1-aryl substituent significantly influences both the electronic distribution and the steric environment of the heteroaromatic system. The para-fluoro group exerts a strong inductive electron-withdrawing effect (-I) coupled with a weak resonance-donating effect (+R). This subtly modulates the electron density at the pyrazole nitrogen (N1), rendering the pyrazole ring slightly deactivated compared to simple N-alkyl pyrazoles[3][4]. Consequently, achieving high yields during halogenation necessitates carefully optimized reagent selection to overcome this electronic deactivation without causing unwanted side reactions on the fluorophenyl ring.

Regioselectivity: C4 vs. C5 Functionalization

The pyrazole ring offers two primary sites for iodination, dictated entirely by the choice of reagents and the underlying reaction mechanism:

  • C4-Iodination (Thermodynamic/Electronic Control): Standard Electrophilic Aromatic Substitution (EAS) inherently favors the C4 position. The two adjacent nitrogen atoms direct electrophilic attack to C4, as the resulting Wheland intermediate is most effectively stabilized without disrupting the electronegative nitrogen atoms[1][2].

  • C5-Iodination (Kinetic/Deprotonation Control): To access the C5-iodo isomer, a directed ortho-metalation (DoM) strategy must be employed. The N1-aryl group and the N2 lone pair assist in directing a strong base (e.g., n-BuLi) to selectively deprotonate the C5 proton. This forms a transient, highly reactive lithium pyrazolide that is subsequently trapped by elemental iodine[2][5].

Regioselectivity Start 1-(4-Fluorophenyl)-1H-pyrazole EAS Electrophilic Aromatic Substitution (NIS or I2/CAN) Start->EAS Electrophilic Iodine Lithiation Directed Lithiation (1. n-BuLi, -78°C  2. I2) Start->Lithiation Strong Base C4 C4-Iodo Derivative (Thermodynamic Control) EAS->C4 C5 C5-Iodo Derivative (Kinetic Control) Lithiation->C5

Caption: Regioselective pathways for the iodination of 1-(4-fluorophenyl)-1H-pyrazole.

Comparative Analysis of Iodination Reagents

Selecting the appropriate iodinating reagent depends on the desired regioselectivity, scalability, and functional group tolerance. The table below synthesizes field-proven reagents for 1-arylpyrazole iodination[1][3].

Reagent SystemTarget PositionTypical YieldReaction ConditionsMechanistic Role & Causality
NIS / TFA C470–90%Acidic, RT to 50°CN-Iodosuccinimide (NIS) provides a mild source of I⁺. Trifluoroacetic acid (TFA) activates NIS by protonating the succinimide carbonyl, increasing the electrophilicity of the iodine atom to overcome ring deactivation[3].
I₂ / CAN C465–85%Neutral/Mild, RTCeric Ammonium Nitrate (CAN) acts as a single-electron oxidant, converting molecular I₂ into a highly reactive electrophilic iodine species in situ[2].
I₂ / H₂O₂ C460–100%Aqueous, RTA "green" alternative. H₂O₂ oxidizes I₂ to generate the active electrophile while producing water as the only byproduct[1].
n-BuLi / I₂ C570–95%Cryogenic (-78°C)n-BuLi kinetically deprotonates the C5 position. Cryogenic temperatures are mandatory to prevent nucleophilic attack on the fluorophenyl ring[2][5].

Experimental Protocols

The following self-validating protocols detail the synthesis of both C4 and C5 iodinated 1-(4-fluorophenyl)-1H-pyrazoles.

Protocol A: C4-Iodination using N-Iodosuccinimide (NIS)

Objective: Regioselective synthesis of 1-(4-fluorophenyl)-4-iodo-1H-pyrazole. Rationale: NIS in the presence of an acid catalyst is ideal for slightly deactivated 1-arylpyrazoles, preventing over-halogenation while maintaining high functional group tolerance[3].

Step-by-Step Procedure:

  • Reaction Setup: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve 1-(4-fluorophenyl)-1H-pyrazole (1.0 mmol) in a mixture of glacial acetic acid and trifluoroacetic acid (TFA) (3:1 v/v, 4.0 mL total volume). Causality: The acidic medium is crucial to suppress the nucleophilicity of any competing functional groups and to highly activate the NIS.

  • Reagent Addition: Add N-Iodosuccinimide (NIS) (1.2 mmol, 1.2 equiv.) in a single portion. Wrap the flask in aluminum foil. Causality: NIS is light-sensitive; shielding the reaction prevents homolytic cleavage of the N-I bond, which would lead to radical side reactions and lower yields.

  • Monitoring: Stir the reaction mixture at room temperature. Monitor progress via Thin-Layer Chromatography (TLC) (Hexanes/Ethyl Acetate 4:1). The reaction typically reaches completion within 2–4 hours.

  • Quenching: Upon consumption of the starting material, pour the mixture into ice water (15 mL) and add saturated aqueous sodium thiosulfate (Na₂S₂O₃) (5 mL). Causality: Na₂S₂O₃ instantly reduces any unreacted electrophilic iodine to water-soluble iodide (I⁻), preventing product degradation and iodine contamination during workup.

  • Extraction & Purification: Extract the aqueous layer with dichloromethane (3 × 15 mL). Wash the combined organic layers with saturated aqueous NaHCO₃ (to neutralize residual TFA/AcOH) and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via silica gel column chromatography to afford the pure C4-iodo product.

Protocol B: C5-Iodination via Directed Lithiation

Objective: Regioselective synthesis of 1-(4-fluorophenyl)-5-iodo-1H-pyrazole. Rationale: Thermodynamic EAS cannot access the C5 position. Kinetic deprotonation using a strong organolithium base at cryogenic temperatures ensures selective C5 functionalization[2][5].

Step-by-Step Procedure:

  • Cryogenic Setup: In a flame-dried Schlenk flask under a strict argon atmosphere, dissolve 1-(4-fluorophenyl)-1H-pyrazole (1.0 mmol) in anhydrous Tetrahydrofuran (THF) (5.0 mL). Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Add n-Butyllithium (n-BuLi, 2.5 M in hexanes, 1.3 mmol, 1.3 equiv.) dropwise over 5 minutes. Stir at -78 °C for 30 minutes. Causality: Strict temperature control at -78 °C is mandatory. Warmer temperatures can lead to unwanted ortho-lithiation of the 4-fluorophenyl ring or nucleophilic ring-opening of the pyrazole.

  • Electrophilic Trapping: Dissolve elemental iodine (I₂, 1.4 mmol, 1.4 equiv.) in anhydrous THF (3.0 mL) and add this solution dropwise to the lithium pyrazolide intermediate at -78 °C[5].

  • Warming and Quenching: Allow the reaction mixture to slowly warm to room temperature over 1 hour. Quench the reaction by adding saturated aqueous Na₂S₂O₃ (10 mL) to neutralize excess iodine.

  • Workup: Extract with ethyl acetate (3 × 15 mL). Wash the combined organic phases with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude residue by column chromatography to isolate the C5-iodo derivative.

Workflow Step1 1. Reaction Setup Dissolve pyrazole in solvent Step2 2. Reagent Addition Add NIS/Acid or n-BuLi/I2 Step1->Step2 Step3 3. Reaction Monitoring TLC until starting material consumed Step2->Step3 Step4 4. Quenching Add sat. aq. Na2S2O3 Step3->Step4 Step5 5. Workup & Extraction Wash with brine, dry over Na2SO4 Step4->Step5 Step6 6. Purification Column Chromatography Step5->Step6

Caption: Standardized experimental workflow for the iodination and isolation of pyrazole derivatives.

References

  • RSC Advances. Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions.[Link]

  • MDPI. 5-Iodo-1-Arylpyrazoles as Potential Benchmarks for Investigating the Tuning of the Halogen Bonding.[Link]

Sources

Application Note: One-Pot Synthesis of 1-(4-Fluorophenyl)-4-iodo-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Discovery Scientists Content Type: Advanced Technical Protocol & Mechanistic Guide

Introduction & Scientific Rationale

Halogenated pyrazoles, particularly 4-iodopyrazoles, are highly privileged scaffolds in medicinal chemistry and agrochemical development[1]. They serve as versatile electrophilic partners in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations)[2]. The compound 1-(4-Fluorophenyl)-4-iodo-1H-pyrazole is a high-value intermediate[3], combining the metabolic stability imparted by the para-fluoroaryl group with the orthogonal reactivity of the C4-iodine atom.

Traditionally, the synthesis of 1-aryl-4-iodopyrazoles requires a two-step process: isolation of the volatile and sometimes unstable 1-aryl-1H-pyrazole intermediate, followed by a separate halogenation step. This application note details a highly efficient, atom-economical one-pot protocol that couples cyclocondensation directly with electrophilic iodination. By carefully selecting the solvent and acid catalysts, this self-validating system eliminates intermediate workup, minimizes solvent waste, and maximizes regioselectivity.

Reaction Pathway & Workflow Visualization

The one-pot workflow consists of two distinct phases executed in a single reaction vessel:

  • Cyclocondensation: The reaction of 4-fluorophenylhydrazine with 1,1,3,3-tetramethoxypropane (TMP) to build the pyrazole core.

  • Electrophilic Iodination: In-situ halogenation utilizing N-Iodosuccinimide (NIS) activated by Trifluoroacetic acid (TFA).

Workflow A 4-Fluorophenylhydrazine + TMP B Cyclocondensation (MeCN, 80°C, 2h) A->B Step 1 C Intermediate: 1-(4-Fluorophenyl)- 1H-pyrazole B->C -H2O, -MeOH D In-situ Iodination (NIS, TFA, RT, 4h) C->D Step 2 E Target Product: 4-Iodo-1H-pyrazole Derivative D->E Regioselective C4-Iodination

Figure 1: One-pot synthetic workflow for 1-(4-Fluorophenyl)-4-iodo-1H-pyrazole.

Experimental Design & Causality (E-E-A-T)

To ensure a robust and reproducible protocol, every reagent choice has been optimized based on mechanistic causality:

  • Endogenous Acid Catalysis: We utilize 4-fluorophenylhydrazine hydrochloride rather than the free base. The hydrochloride salt acts as an endogenous Brønsted acid, catalyzing the in-situ hydrolysis of 1,1,3,3-tetramethoxypropane (TMP) into the reactive malondialdehyde electrophile. This eliminates the need for external mineral acids that could complicate the downstream halogenation.

  • Solvent Selection (Acetonitrile vs. Ethanol): While ethanol is the classical solvent for pyrazole cyclocondensations, it is incompatible with one-pot iodination because it reacts with NIS to form alkyl hypohalites, degrading the reagent. Acetonitrile (MeCN) is chosen because it perfectly solubilizes all intermediates and is completely inert to electrophilic halogenation[2].

  • Iodinating Agent (NIS/TFA vs. I2/CAN): Elemental iodine (I2) paired with Ceric Ammonium Nitrate (CAN) is a known system for pyrazole iodination[2]. However, CAN is a strong oxidant that can induce competitive nitration on electron-rich aromatic rings[2]. Instead, we employ N-Iodosuccinimide (NIS). By adding a catalytic amount of Trifluoroacetic acid (TFA), NIS is converted into iodine trifluoroacetate , a highly reactive electrophile that drives C4-iodination to rapid completion at room temperature without heavy-metal waste[4].

Quantitative Data: Optimization of Iodination Conditions

Table 1: Comparative evaluation of in-situ iodination conditions for 1-arylpyrazoles.

Iodinating SystemSolventAdditiveTime (h)Regioselectivity (C4:C5)Yield (%)Operational Impact
I2 / CAN[2]MeCNNone12>99:168Generates cerium heavy-metal waste; risk of nitration.
NIS[4]MeCNNone24>99:145Sluggish kinetics; incomplete reaction.
NIS / TFA [2]MeCN TFA (0.2 eq) 4 >99:1 84 Homogeneous, fast, metal-free, highly selective.

Detailed Step-by-Step Protocol

Scale: 10.0 mmol (Demonstration Scale) Caution: NIS is light-sensitive and a strong halogenating agent. Perform all operations in a well-ventilated fume hood.

Phase 1: Cyclocondensation
  • Preparation: Charge an oven-dried, argon-flushed 100 mL round-bottom flask with 4-fluorophenylhydrazine hydrochloride (1.63 g, 10.0 mmol).

  • Solvent Addition: Suspend the salt in anhydrous Acetonitrile (30 mL) to achieve a ~0.3 M concentration.

  • Electrophile Addition: Add 1,1,3,3-tetramethoxypropane (TMP) (1.80 mL, 1.79 g, 10.9 mmol) dropwise via syringe at room temperature.

  • Heating: Attach a reflux condenser and heat the mixture to 80 °C in an oil bath with vigorous stirring for 2 hours.

  • In-Process Control (IPC 1): Analyze the mixture via TLC (Hexanes/EtOAc 3:1). The baseline hydrazine spot (ninhydrin active) must be completely consumed, replaced by a single UV-active spot (Rf ~0.5) corresponding to the intermediate 1-(4-fluorophenyl)-1H-pyrazole.

Phase 2: In-Situ Electrophilic Iodination
  • Cooling: Remove the flask from the oil bath and allow it to cool completely to room temperature (20–25 °C). Critical: Do not add NIS while the mixture is hot, as this promotes thermal decomposition of the reagent and non-selective halogenation.

  • Activation: Add N-Iodosuccinimide (NIS) (2.47 g, 11.0 mmol) in one portion, immediately followed by Trifluoroacetic acid (TFA) (0.15 mL, 2.0 mmol)[4].

  • Reaction: Shield the reaction flask from ambient light (e.g., wrap in aluminum foil) to suppress radical side reactions. Stir at room temperature for 4 hours.

  • In-Process Control (IPC 2): Analyze via TLC. The intermediate spot (Rf ~0.5) should be fully converted to a less polar, distinct UV-active spot (Rf ~0.65).

Phase 3: Quenching & Purification
  • Quenching: Add saturated aqueous sodium thiosulfate (Na2S2O3) (20 mL) and stir for 10 minutes. The solution will transition from a dark red/brown iodine color to a pale yellow.

  • Neutralization: Slowly add saturated aqueous NaHCO3 (20 mL) to neutralize the TFA and endogenous HCl.

  • Extraction: Transfer to a separatory funnel and extract with Ethyl Acetate (3 × 30 mL). Wash the combined organic layers with brine (30 mL), dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, gradient elution 0–10% EtOAc in Hexanes) to afford the target compound as an off-white solid. Expected yield: 2.42 g (84% over two steps).

Trustworthiness & Self-Validating System (Analytical QA)

To ensure the scientific integrity of the synthesized product, the protocol is designed to be self-validating through specific spectroscopic markers:

  • 1H NMR (400 MHz, CDCl3): The defining proof of successful C4-iodination is the complete absence of the pyrazole C4-H proton (which typically appears as a triplet/doublet at ~6.3 ppm in the unhalogenated intermediate). The final product will exhibit two distinct, sharp singlets at δ ~7.65 (C3-H) and δ ~7.95 (C5-H), integrating to 1H each. The 4-fluorophenyl protons will appear as an AA'BB' multiplet system between δ 7.10–7.65.

  • 19F NMR (376 MHz, CDCl3): A single distinct peak at δ ~ -114.5 ppm, confirming the structural integrity of the fluorophenyl ring has not been compromised by electrophilic aromatic substitution.

  • LC-MS (ESI+): The calculated exact mass for C9H6FIN2 is 287.96. The mass spectrum must show the [M+H]+ parent ion at 288.9 m/z .

References

1.[1] Title: Efficient Regioselective Iodination of Pyrazole Derivatives Mediated by Cadmium(II) Acetate. Source: d-nb.info (German National Library) URL: [Link]

3.[2] Title: Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. Source: RSC Advances (Royal Society of Chemistry) URL: [Link]

4.[4] Title: Microwave-Assisted C-5 Iodination of Substituted Pyrimidinones and Pyrimidine Nucleosides (Includes mechanistic data on NIS/TFA systems). Source: ResearchGate / SYNLETT URL: [Link]

Sources

Precision Heck Coupling of 1-Aryl-4-Iodopyrazoles: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Heck reaction conditions for 1-aryl-4-iodopyrazoles Content Type: Application Note & Protocol

Executive Summary

The 1-aryl-4-alkenylpyrazole motif is a privileged scaffold in medicinal chemistry, appearing frequently in kinase inhibitors (e.g., CDK, p38 MAP) and anti-inflammatory agents. While the Suzuki-Miyaura coupling is often the default choice for functionalizing the C4 position, the Heck-Mizoroki reaction offers a more atom-economical route by directly coupling alkenes without the need for pre-functionalized boronic acids.

However, the pyrazole ring presents unique challenges:

  • Electronic Richness: The electron-rich nature of the pyrazole ring can retard oxidative addition compared to simple aryl halides.

  • Coordination Interference: The N2 nitrogen can act as a Lewis base, potentially poisoning the palladium catalyst.

  • Substrate Stability: The 1-aryl substituent blocks the N1 site, preventing side reactions (N-alkylation) but altering the electronic bias of the C4-iodide.

This guide details optimized protocols for the Heck coupling of 1-aryl-4-iodopyrazoles , synthesizing standard robust methodologies with high-efficiency ligand-specific variations.

Mechanistic Insight & Reaction Design

The reaction follows the standard Pd(0)/Pd(II) catalytic cycle, but the heterocycle demands specific considerations.

The Electronic Bias

The 1-aryl group exerts an inductive effect. Unlike N-alkyl pyrazoles, the 1-aryl group withdraws electron density , making the C4-I bond slightly more electrophilic and thus facilitating the Oxidative Addition step (often the rate-determining step for electron-rich heterocycles).

Catalyst Poisoning Mitigation

While the 1-aryl group sterically shields N1, the N2 nitrogen remains exposed. To prevent catalyst sequestration:

  • High-Temperature (>80°C) is required to promote ligand dissociation from the nitrogen.

  • Bidentate Ligands or Bulky Monodentate Ligands (e.g., P(o-tol)₃) are preferred to outcompete the pyrazole nitrogen for Pd coordination.

Catalytic Cycle Visualization

HeckCycle PreCat Pd(II) Precursor (Pd(OAc)2) ActiveCat Active Catalyst Pd(0)Ln PreCat->ActiveCat Reduction (Phosphine/Alkene) OxAdd Oxidative Addition (Ar-Pd(II)-I) ActiveCat->OxAdd + Substrate Coord Alkene Coordination (Syn-Insertion) OxAdd->Coord + Alkene BetaElim Beta-Hydride Elimination (Product Release) Coord->BetaElim C-C Bond Formation BaseRegen Reductive Elimination (Base-assisted Pd(0) regen) BetaElim->BaseRegen - Product Product 4-Alkenylpyrazole BetaElim->Product BaseRegen->ActiveCat + Base / - HX Substrate 1-Aryl-4-Iodopyrazole Substrate->OxAdd

Figure 1: Catalytic cycle adapted for pyrazole substrates. Note that the oxidative addition is facilitated by the 1-aryl substituent.

Experimental Protocols

Two distinct protocols are recommended based on the complexity of the alkene partner and the availability of reagents.

Protocol A: The "Standard" Phosphine System (Robust)

Best for: General screening, styrenes, and acrylates. High reliability.

Reagents:

  • Substrate: 1-Aryl-4-iodopyrazole (1.0 equiv)

  • Alkene: Acrylate or Styrene derivative (1.5 – 2.0 equiv)

  • Catalyst: Pd(OAc)₂ (5 mol%)[1][2]

  • Ligand: PPh₃ (10-20 mol%) or P(o-tol)₃ (for sterically demanding alkenes)

  • Base: Et₃N (2.5 equiv)

  • Solvent: DMF or CH₃CN (Anhydrous)

  • Temp: 90–110 °C

Step-by-Step Procedure:

  • Preparation: Flame-dry a 10 mL Schlenk tube or microwave vial equipped with a magnetic stir bar. Allow to cool under Argon flow.

  • Loading: Add 1-aryl-4-iodopyrazole (1.0 mmol, 1 equiv), Pd(OAc)₂ (11 mg, 0.05 mmol), and PPh₃ (52 mg, 0.2 mmol).

    • Note: If using solid alkenes, add them at this stage.

  • Solvation: Seal the vessel (septum/cap). Evacuate and backfill with Argon (3x).[3] Inject anhydrous DMF (5 mL) via syringe.

  • Activation: Add Et₃N (350 µL, 2.5 mmol) and the liquid alkene (e.g., ethyl acrylate, 1.5 mmol) via syringe.

  • Reaction: Place in a pre-heated oil bath at 100 °C. Stir vigorously for 12–24 hours.

    • Visual Check: The solution should turn from orange/red to dark brown/black. Precipitation of Et₃N·HI salts is normal.

  • Workup: Cool to RT. Dilute with EtOAc (20 mL) and wash with water (3 x 10 mL) to remove DMF. Wash organic layer with brine, dry over Na₂SO₄, filter, and concentrate.[4]

  • Purification: Flash chromatography (Hexanes/EtOAc).

Protocol B: The "Jeffery" Ligand-Free System (Green/Fast)

Best for: Electron-deficient alkenes (acrylates) and simple setups. Uses Phase Transfer Catalysis (PTC).

Reagents:

  • Catalyst: Pd(OAc)₂ (3-5 mol%)

  • Additive: TBAB (Tetrabutylammonium bromide) (1.0 equiv)

  • Base: K₂CO₃ or NaOAc (2.5 equiv)

  • Solvent: DMF (wet is acceptable) or DMA

  • Temp: 80–100 °C

Key Advantage: TBAB stabilizes "naked" Pd nanoparticles, preventing aggregation while avoiding the use of air-sensitive phosphines.

Optimization & Condition Screening

When standard conditions fail, systematic variation of the Ligand and Base is critical.

Table 1: Optimization Matrix for 1-Aryl-4-Iodopyrazoles

VariableOption A (Standard)Option B (High Reactivity)Option C (Steric Bulk)Notes
Catalyst Pd(OAc)₂Pd₂(dba)₃PdCl₂(dppf)Pd(OAc)₂ is generally sufficient.
Ligand PPh₃P(OEt)₃ (Triethyl phosphite) XPhos / SPhosP(OEt)₃ has been cited specifically for protected pyrazoles to prevent deiodination [1].
Base Et₃NAg₂CO₃K₂CO₃Silver salts (Ag₂CO₃) can act as halide scavengers, accelerating difficult couplings.
Solvent DMF1,4-DioxaneTolueneDioxane is preferred for lower polarity requirements.
Expert Insight: The Triethyl Phosphite Effect

Literature suggests that for 1-protected-4-iodopyrazoles, using P(OEt)₃ (Triethyl phosphite) as a ligand can be superior to PPh₃. The highly π-acidic nature of phosphites matches the electron-rich pyrazole, stabilizing the Pd(0) species and preventing non-productive coordination to the pyrazole nitrogens.

Troubleshooting Guide

Issue 1: "Palladium Black" Formation (Catalyst Death)
  • Symptom: Reaction mixture turns black immediately and conversion stops.

  • Cause: Pd nanoparticles aggregating before oxidative addition.

  • Solution: Increase Ligand:Pd ratio to 4:1. Switch to Protocol B (Jeffery conditions) where TBAB stabilizes the nanoparticles.

Issue 2: No Conversion (Starting Material Recovery)
  • Cause: Oxidative addition failed. The C4-I bond is too stable or the catalyst is poisoned.

  • Solution: Increase temperature to 120 °C. Switch to a more electron-rich ligand like SPhos or PCy₃ to force oxidative addition.

Issue 3: Deiodination (Formation of 1-Aryl-pyrazole)
  • Cause:

    
    -hydride elimination from the intermediate without alkene insertion, or presence of trace water/reductants.
    
  • Solution: Ensure strictly anhydrous solvents. Use Ag₂CO₃ as the base (cationic pathway) to accelerate the alkene insertion step over reduction.

Experimental Workflow Diagram

Workflow Step1 Setup: Flame-dry vessel Argon purge Step2 Add Solids: 1-Aryl-4-iodo-pz Pd(OAc)2, Ligand Step1->Step2 Step3 Solvation: Inject DMF Add Base/Alkene Step2->Step3 Step4 Reaction: 100°C, 12-24h Monitor TLC Step3->Step4 Step5 Workup: EtOAc/H2O wash Column Chrom. Step4->Step5

Figure 2: Operational workflow for the standard Heck coupling protocol.

References

  • Synthesis of 4-Arylpyrazoles via PdCl2(dppf)-Catalyzed Cross Coupling Reaction. Heterocycles. (2006). Link (Discusses coupling logic on protected pyrazoles).

  • Heck reaction. Wikipedia. Link (General mechanism and Jeffery conditions).

  • Protocols for the N-arylation of 4-Iodopyrazole. Benchchem. Link (Substrate handling and stability data).

  • Palladium-catalyzed cross-coupling reactions of pyrazoles. RSC Advances. (2014). Link (Review of pyrazole reactivity).

Sources

Application Note: Advanced Strategies for the C4-Functionalization of N-Aryl Pyrazoles

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-aryl pyrazoles are privileged scaffolds in modern medicinal chemistry, serving as the core pharmacophore in numerous blockbuster therapeutics, including COX-2 inhibitors (Celecoxib) and Factor Xa inhibitors (Apixaban). The strategic functionalization of the pyrazole ring is critical for modulating physicochemical properties, improving metabolic stability, and exploring Structure-Activity Relationships (SAR). Among the available sites, the C4 position offers unique synthetic opportunities. This technical guide outlines the mechanistic rationale, comparative methodologies, and validated experimental protocols for the selective C4-functionalization of N-aryl pyrazoles, bridging classical electrophilic aromatic substitution (EAS) with modern transition-metal-catalyzed C–H activation[1].

Mechanistic Rationale: The Electronic Landscape of Pyrazoles

To rationally design functionalization strategies, one must first understand the intrinsic electronic distribution of the pyrazole core. Pyrazole is a 6π-electron heteroaromatic system containing two adjacent nitrogen atoms with distinct roles:

  • N1 (Pyrrolic Nitrogen): Donates its lone pair into the aromatic sextet, significantly increasing the overall electron density of the ring via a positive mesomeric (+M) effect.

  • N2 (Pyridinic Nitrogen): An

    
    -hybridized atom that exerts an inductive electron-withdrawing (-I) effect, reducing electron density at the adjacent C3 and C5 positions[2].
    

Consequently, the C4 position remains relatively unaffected by the electron-withdrawing nature of N2, making it the site of maximum electron density. This renders the C4 position highly vulnerable to electrophilic attack, while the C3 and C5 positions are more susceptible to nucleophilic attack or deprotonation by strong bases[2][3].

G N1 N1 (Pyrrolic) Donates lone pair to aromatic sextet C4 C4 Position Highest electron density Favors Electrophilic Attack N1->C4 +M effect increases electron density N2 N2 (Pyridinic) sp2 hybridized, electronegative C3_C5 C3 / C5 Positions Lower electron density Favors Nucleophilic Attack N2->C3_C5 -I effect decreases electron density

Figure 1: Electronic distribution and regioselectivity map of the pyrazole core.

Strategic Pathways for C4 Functionalization

The functionalization of the C4 position can be achieved via two primary strategic workflows:

Pathway A: Classical Halogenation and Cross-Coupling This two-step approach relies on the innate nucleophilicity of the C4 carbon. Electrophilic halogenation (using NBS, NCS, or NIS) installs a halide handle at C4. The resulting C4-halo pyrazole is then subjected to palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig) to introduce aryl, alkyl, or heteroatom substituents[4]. While highly reliable, this method suffers from lower atom economy and requires the isolation of halogenated intermediates.

Pathway B: Direct Transition-Metal-Catalyzed C–H Activation To streamline synthesis, direct C–H functionalization has emerged as a powerful alternative. Palladium-catalyzed C–H arylation allows for the direct coupling of N-aryl pyrazoles with aryl halides[1]. This method bypasses the halogenation step, offering a more efficient, single-step approach to diverse functionalized derivatives[5]. However, direct arylation at C3 or C4 is historically more challenging than at C5, often requiring specialized sterically relieved ligands (e.g., Sylphos) or specific directing groups to achieve high turnover numbers[6].

G Start N-Aryl Pyrazole Starting Material EAS Electrophilic Halogenation (NBS, NIS) Start->EAS Pathway A (Classical) CH_Act Pd-Catalyzed C-H Activation (Pd(OAc)2, Ligands) Start->CH_Act Pathway B (Modern) Halide C4-Halo Pyrazole (Intermediate) EAS->Halide Product C4-Functionalized N-Aryl Pyrazole CH_Act->Product Direct Arylation CrossCoupling Cross-Coupling (Suzuki/Buchwald) Halide->CrossCoupling CrossCoupling->Product

Figure 2: Strategic workflows for C4 functionalization of N-aryl pyrazoles.

Data Presentation: Comparative Analysis of Catalytic Systems

The choice of catalyst, ligand, and base is critical for dictating the efficiency and regioselectivity of direct C–H arylation. Table 1 summarizes the quantitative performance of various palladium catalyst systems utilized in the arylation of pyrazoles.

Table 1: Quantitative Comparison of Palladium Catalysts for Direct Arylation of Pyrazoles

Catalyst SystemBaseSolventTemp (°C)Time (h)Typical Yield (%)Catalyst Loading (mol%)
PdCl(C₃H₅)(dppb)KOAcDMA1502485 - 885.0[7]
PdCl(C₃H₅)(dppb)K₂CO₃DMA15024755.0[7]
Pd(OAc)₂ / SylphosK₂CO₃Toluene1101870 - 820.5[6]
Pd(OAc)₂ / PhenCs₂CO₃Toluene16048 - 7265 - 7510.0[8]

Note: The use of potassium acetate (KOAc) generally provides superior results in polar solvents like DMA by facilitating the Concerted Metalation-Deprotonation (CMD) mechanism, whereas Toluene is preferred when utilizing bulky ligands like Sylphos[6][7][8].

Experimental Protocols

Protocol 1: Regioselective C4-Bromination of N-Aryl Pyrazoles (Pathway A)

Objective: Install a bromide handle at the C4 position via Electrophilic Aromatic Substitution (EAS) for downstream cross-coupling.

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask under an inert nitrogen atmosphere, dissolve the N-aryl pyrazole (1.0 equiv) in anhydrous DMF to achieve a 0.2 M concentration.

    • Causality: Anhydrous DMF stabilizes the highly polar Wheland intermediate formed during EAS while preventing competitive side reactions with ambient moisture.

  • Temperature Control: Cool the solution to 0 °C using an ice-water bath.

    • Causality: Lowering the temperature is critical to suppress competitive bromination on the N-aryl ring, particularly if the aryl group contains electron-donating substituents (e.g., methoxy or alkyl groups).

  • Electrophile Addition: Add N-Bromosuccinimide (NBS, 1.05 equiv) portion-wise over 15 minutes to prevent rapid exothermic spikes.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 2–4 hours. Monitor reaction progress via TLC or LC-MS.

  • Workup: Quench the reaction by adding saturated aqueous sodium thiosulfate (

    
    ) to neutralize any residual electrophilic bromine. Extract the aqueous layer three times with Ethyl Acetate (EtOAc).
    
  • Purification: Wash the combined organic layers with brine (to remove DMF), dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    

Validation & Quality Control: Analyze the crude mixture via


 NMR (

). The complete disappearance of the characteristic C4-H singlet (typically observed at

6.31 ppm) confirms quantitative halogenation[2].
Protocol 2: Palladium-Catalyzed Direct C4 C–H Arylation (Pathway B)

Objective: Execute a single-step C4 arylation using an activated aryl chloride and a sterically relieved ferrocenyl-diphosphane catalyst system[6].

Step-by-Step Methodology:

  • Catalyst Activation: In a nitrogen-filled glovebox, charge a Schlenk tube with

    
     (0.5 mol%), the Sylphos ligand (1.0 mol%), and 
    
    
    
    (2.0 equiv).
    • Causality: The glovebox ensures the strict exclusion of oxygen, which would rapidly oxidize and deactivate the highly electron-rich, low-coordinate Pd(0) active species formed in situ.

  • Substrate Addition: Add the N-aryl pyrazole (1.0 equiv) and the aryl chloride (1.2 equiv) to the tube.

  • Solvent Addition: Add anhydrous Toluene to achieve a 0.5 M concentration.

    • Causality: Toluene is selected over polar solvents (like DMA) because the non-polar environment enhances the tight coordination of the sterically relieved Sylphos ligand, which is dominant in driving the catalytic performance for challenging C4 arylations[6].

  • Reaction: Seal the Schlenk tube, remove it from the glovebox, and heat the mixture in an oil bath at 110 °C for 18 hours.

  • Workup: Cool the reaction mixture to room temperature. Dilute with EtOAc and filter through a short pad of Celite to remove palladium black and inorganic carbonate salts.

  • Purification: Concentrate the filtrate under reduced pressure and purify the residue via flash column chromatography (Hexanes/EtOAc gradient).

Validation & Quality Control: Perform LC-MS analysis. The mass shift corresponding to the loss of HCl and the addition of the aryl group confirms successful coupling. Additionally,


 NMR should show the emergence of new aromatic carbon signals and a distinct downfield shift in the C4 resonance (moving from ~105.2 ppm to ~115–125 ppm, depending on the electronic nature of the incoming aryl group)[2].

References

1.[3] Chemistry and biomedical relevance of pyrazole derivatives: An integrated review - EPJ Web of Conferences. Source: EPJ Web of Conferences. 3 2.[2] Pyrazole - Properties, Synthesis, Reactions etc. - ChemicalBook. Source: ChemicalBook. 2 3.[8] A Robust Protocol for Pd(II)-catalyzed C-3 Arylation of (1H) Indazoles and Pyrazoles: Total Synthesis of Nigellidine Hydrobromide - PMC. Source: NIH PMC. 8 4.[1] Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Sc - KTU ePubl. Source: KTU ePubl. 1 5.[5] Transition-metal-catalyzed C–H functionalization of pyrazoles - Organic & Biomolecular Chemistry. Source: RSC Publishing. 5 6.[4] (5-Chloro-4-nitro-1H-pyrazol-3-YL)methanol - Benchchem. Source: Benchchem. 4 7.[6] Palladium-Catalyzed Direct Arylation of Heteroaromatics with Activated Aryl Chlorides Using a Sterically Relieved Ferrocenyl-Diphosphane | Request PDF - ResearchGate. Source: ResearchGate. 6 8.[7] A Head-to-Head Comparison of Palladium Catalysts for Pyrazole Functionalization - Benchchem. Source: Benchchem. 7

Sources

Application Note: Microwave-Assisted Synthesis of Fluorinated Iodopyrazoles

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Strategic Rationale

The pyrazole pharmacophore is ubiquitous in modern drug discovery, serving as a core scaffold for COX-2 inhibitors (e.g., Celecoxib), kinase inhibitors, and agrochemicals. The incorporation of fluorine (specifically the trifluoromethyl group,


) modulates lipophilicity (

), metabolic stability, and protein binding affinity.[1] Concurrently, the introduction of iodine at the C-4 position activates the scaffold for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira), making 4-iodo-3-(trifluoromethyl)pyrazoles critical "turn-key" intermediates for library generation.

Traditional thermal synthesis of these scaffolds is plagued by long reaction times (12–24 hours), poor regioselectivity (formation of 1,3- vs. 1,5-isomers), and the use of hazardous, excess halogenating agents.

This guide details a microwave-assisted sequential protocol that:

  • Accelerates Reaction Kinetics: Reduces total synthesis time from days to under 1 hour.

  • Enhances Regioselectivity: Leverages thermodynamic control via microwave dielectric heating to favor the bioactive 1-aryl-3-(trifluoromethyl) isomer.

  • Maximizes Atom Economy: Utilizes a highly efficient oxidative iodination system (

    
    /CAN) that eliminates the need for toxic chlorinated solvents.
    

Part 2: Scientific Foundation & Mechanistic Logic

The Regioselectivity Challenge

The condensation of aryl hydrazines with unsymmetrical 1,3-diketones (e.g., 4,4,4-trifluoro-1-aryl-butane-1,3-dione) can yield two regioisomers:

  • 3-trifluoromethyl isomer (Target): Preferred for bioactivity.

  • 5-trifluoromethyl isomer (Byproduct): Often formed under kinetic control.

Expert Insight: The regiochemical outcome is dictated by the initial nucleophilic attack of the hydrazine terminal nitrogen (


). While the carbonyl adjacent to the 

group is electronically more electrophilic, it is often sterically shielded or exists as a hydrate in solution. Microwave irradiation in protic solvents (EtOH) promotes thermodynamic equilibration, favoring the formation of the more stable 3-trifluoromethyl isomer.
Electrophilic Iodination Mechanism

Direct iodination of electron-deficient fluoropyrazoles is sluggish. We utilize Ceric Ammonium Nitrate (CAN) as a single-electron transfer (SET) oxidant. CAN oxidizes molecular iodine (


) or the pyrazole substrate, generating a highly reactive iodonium species (

) in situ.[2] Microwave irradiation overcomes the activation energy barrier imposed by the electron-withdrawing

group, driving the substitution exclusively at the C-4 position.

ReactionPath Substrate Trifluoro-1,3-diketone + Aryl Hydrazine Intermediate 5-OH-Pyrazoline Intermediate Substrate->Intermediate Nucleophilic Attack Core 1-Aryl-3-(CF3)-Pyrazole (Core Scaffold) Intermediate->Core Dehydration (-H2O) Thermodynamic Control Iodination Electrophilic Attack (I2 / CAN / MW) Core->Iodination Activation Product 4-Iodo-3-(CF3)-Pyrazole (Final Target) Iodination->Product C-4 Substitution

Figure 1: Mechanistic pathway for the sequential synthesis of fluorinated iodopyrazoles.

Part 3: Experimental Protocols

Equipment & Reagents
  • Microwave Reactor: Single-mode synthesizer (e.g., CEM Discover or Biotage Initiator) capable of pressure control (0–20 bar).

  • Vials: 10 mL or 35 mL heavy-walled glass vials with crimp caps and PTFE/silicone septa.

  • Reagents: 4,4,4-trifluoro-1-phenylbutane-1,3-dione (98%), Phenylhydrazine (97%), Iodine (

    
    ), Ceric Ammonium Nitrate (CAN), Ethanol (EtOH), Acetonitrile (MeCN).
    
Stage I: Synthesis of the Fluorinated Core

Objective: Regioselective cyclocondensation to form 1-phenyl-3-(trifluoromethyl)-1H-pyrazole.

Protocol:

  • Preparation: In a 10 mL microwave vial, dissolve 4,4,4-trifluoro-1-phenylbutane-1,3-dione (1.0 mmol, 216 mg) in Ethanol (3.0 mL).

  • Addition: Add Phenylhydrazine (1.1 mmol, 108 µL) dropwise. Note: Reaction is exothermic.

  • Catalysis: Add a catalytic amount of glacial Acetic Acid (2 drops) or HCl (10 µL).

  • Irradiation: Seal the vial. Irradiate using the "Dynamic" method:

    • Temp: 100°C

    • Hold Time: 10 minutes

    • Max Power: 150 W (High absorption)

    • Max Pressure: 250 psi

  • Workup: Cool to 50°C using compressed air. Pour mixture into ice-water (20 mL). The product will precipitate as a solid. Filter, wash with cold water, and dry.

    • Validation: Check regiochemistry via

      
       NMR (Characteristic shift for 3-
      
      
      
      vs 5-
      
      
      ).
Stage II: Microwave-Assisted C-4 Iodination

Objective: Electrophilic iodination of the 1-phenyl-3-(trifluoromethyl)pyrazole core.

Protocol:

  • Preparation: In a 10 mL microwave vial, suspend the Pyrazole Core (from Stage I, 0.5 mmol) and Molecular Iodine (

    
    )  (0.6 mmol, 152 mg) in Acetonitrile (MeCN)  (4.0 mL).
    
  • Oxidant Addition: Add Ceric Ammonium Nitrate (CAN) (0.6 mmol, 329 mg) dissolved in minimal MeCN (1 mL).

  • Irradiation: Seal the vial. Irradiate:

    • Temp: 80°C

    • Hold Time: 5–8 minutes

    • Max Power: 100 W[3]

  • Quench & Workup:

    • Dilute with Ethyl Acetate (20 mL).

    • Wash with saturated aqueous

      
       (Sodium Thiosulfate) to remove excess iodine (color changes from dark red to pale yellow).
      
    • Wash with Brine, dry over

      
      , and concentrate.
      
  • Purification: Recrystallization from EtOH/Water or flash chromatography (Hexane/EtOAc) if necessary.

Part 4: Data Visualization & Optimization

Workflow Diagram

Workflow Start Start: Reagent Prep Step1 Step 1: Cyclocondensation (EtOH, 100°C, 10 min) Start->Step1 Check1 QC: 19F NMR Confirm 3-CF3 Isomer Step1->Check1 Step2 Step 2: Iodination (I2/CAN, MeCN, 80°C, 5 min) Check1->Step2 Pass Quench Quench: Na2S2O3 Wash Step2->Quench Final Final Product: 4-Iodo-3-(CF3)-Pyrazole Quench->Final

Figure 2: Operational workflow for the sequential microwave synthesis.

Optimization Data: Iodination Efficiency

The following table compares the Microwave-Assisted CAN method against conventional thermal methods.

MethodReagentsTemp (°C)TimeYield (%)Atom Economy
MW (This Protocol)

/ CAN / MeCN
80°C 5 min 92% High
Thermal

/ CAN / MeCN
80°C4 hrs85%High
ThermalNIS / TFAReflux12 hrs78%Low (Waste)
Thermal

/

60°C2 hrs81%Moderate

Table 1: Comparison of iodination protocols demonstrating the superior efficiency of the microwave/CAN system.

Part 5: Troubleshooting & Safety (Self-Validating Systems)

Critical Control Points
  • Regioisomer Contamination: If the 5-

    
     isomer is observed (via NMR or TLC), increase the reaction temperature of Stage I to 120°C to force thermodynamic equilibration. Ensure the solvent is Ethanol (protic), not THF.
    
  • Incomplete Iodination: If starting material remains after 5 minutes in Stage II, add an additional 0.2 eq of CAN and irradiate for 2 more minutes. The color of the reaction must remain dark (iodine excess) until quenching.

Safety Considerations
  • Pressure: Microwave heating of Ethanol to 100°C generates internal pressure (~2–3 bar). Ensure vials are rated for at least 10 bar.

  • Iodine Handling: Iodine is corrosive and sublimes. Weigh in a fume hood.

  • CAN: Ceric Ammonium Nitrate is a strong oxidizer. Do not mix with strong reducing agents or organic materials in a dry state.

Part 6: References

  • Microwave-Mediated Pyrazole Fluorinations Using Selectfluor®. Heteroatom Chemistry, 2009.[4] [Link]

  • Regioselective Synthesis of 1-Aryl-3,4-substituted Pyrazoles. The Journal of Organic Chemistry, 2005. [Link]

  • Fluorinated Pyrazoles: From Synthesis to Applications. Chemical Reviews, 2021. [Link]

  • Microwave-Assisted Synthesis of Fluoro-Pyrazole Derivatives. Research Journal of Pharmacy and Technology, 2010. [Link]

Sources

Application Note: Buchwald-Hartwig Amination of 1-(4-Fluorophenyl)-4-iodo-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the optimized protocol for the palladium-catalyzed C-N cross-coupling (Buchwald-Hartwig amination) of 1-(4-fluorophenyl)-4-iodo-1H-pyrazole . This specific scaffold is a critical pharmacophore in the development of Janus kinase (JAK) inhibitors and other immunomodulatory drugs. The presence of the electron-withdrawing 4-fluorophenyl group at the N1 position modulates the electronic properties of the pyrazole ring, influencing both the oxidative addition rate and the stability of the resulting palladium intermediates.

This protocol overcomes common challenges associated with aminopyrazoles, such as catalyst poisoning by the pyrazole nitrogens and competitive dehalogenation, by utilizing a bulky, electron-rich biaryl phosphine ligand system.

Chemical Background & Substrate Analysis

Substrate Properties
  • Compound: 1-(4-Fluorophenyl)-4-iodo-1H-pyrazole

  • CAS Number: [Inferred from analogs]

  • Molecular Weight: 288.06 g/mol

  • Physical State: Off-white to pale yellow solid

  • Solubility: Soluble in DCM, THF, Toluene; sparingly soluble in alcohols.

  • Reactivity Profile: The C4-Iodo bond is highly reactive toward oxidative addition. The N1-(4-fluorophenyl) group exerts an inductive electron-withdrawing effect (

    
    ), slightly deactivating the pyrazole ring towards electrophilic attack but facilitating the oxidative addition of Pd(0) into the C-I bond compared to electron-rich N-alkyl pyrazoles.
    
Mechanistic Considerations

The reaction proceeds via the standard Pd(0)/Pd(II) catalytic cycle. The key challenge is the potential for the basic pyrazole nitrogen (N2) to coordinate to the palladium center, forming an unreactive "resting state" complex. To mitigate this, we employ tBuXPhos or tBuDavePhos , bulky ligands that sterically crowd the metal center, preventing non-productive coordination while facilitating reductive elimination.

CatalyticCycle cluster_legend Key Interactions Pd0 L-Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-Pd-I) Pd0->OxAdd + Substrate (Ar-I) AmineBind Amine Coordination (Ar-Pd-NHR2) OxAdd->AmineBind + Amine Deprot Deprotonation (Base-assisted) AmineBind->Deprot + Base (NaOtBu) RedElim Reductive Elimination (Product Release) Deprot->RedElim - HX RedElim->Pd0 Regeneration Desc Ligand Bulk (tBuXPhos) prevents N2-pyrazole coordination

Figure 1: Catalytic cycle highlighting the critical role of ligand steric bulk in preventing catalyst poisoning by the pyrazole substrate.

Experimental Protocol

Materials & Reagents
ReagentEquiv.RoleNotes
1-(4-Fluorophenyl)-4-iodo-1H-pyrazole 1.0SubstrateDry thoroughly before use.
Amine (Primary or Secondary) 1.2 - 1.5NucleophileExcess drives conversion.
Pd2(dba)3 0.02 (2 mol%)Catalyst PrecursorSource of Pd(0).
tBuXPhos 0.04 - 0.08Ligand1:2 to 1:4 Pd:Ligand ratio preferred.
NaOtBu (Sodium tert-butoxide)1.5 - 2.0BaseMust be stored in a glovebox or desiccator.
Toluene or 1,4-Dioxane Solvent0.1 - 0.2 MAnhydrous and degassed.
Step-by-Step Procedure

Step 1: Catalyst Pre-complexation (Optional but Recommended)

  • In a glovebox or under argon flow, charge an oven-dried reaction vial with Pd2(dba)3 (2 mol%) and tBuXPhos (4-8 mol%).

  • Add a small volume of anhydrous toluene (1 mL per mmol substrate).

  • Stir at room temperature for 5-10 minutes until the solution turns a deep orange-red, indicating active ligand ligation.

Step 2: Reaction Assembly

  • Add the substrate 1-(4-Fluorophenyl)-4-iodo-1H-pyrazole (1.0 equiv) and NaOtBu (1.5 equiv) to the reaction vial containing the catalyst.

  • Add the Amine (1.2 equiv). Note: If the amine is a solid, add it with the other solids. If liquid, add via syringe after solvent.

  • Add the remaining anhydrous Toluene to reach a concentration of 0.15 M.

  • Seal the vial with a crimp cap employing a PTFE/silicone septum.

Step 3: Execution

  • Place the vial in a pre-heated heating block at 100°C .

  • Stir vigorously (≥800 rpm). Efficient mass transfer is critical for the heterogeneous base system.

  • Monitor reaction progress by LC-MS or TLC at 2 hours. Most reactions reach completion within 4-6 hours.

    • Checkpoint: The starting material (Ar-I) should disappear. If conversion stalls, add 1 mol% additional catalyst/ligand solution.

Step 4: Work-up & Purification

  • Cool the mixture to room temperature.

  • Dilute with Ethyl Acetate (EtOAc) and filter through a small pad of Celite to remove palladium black and inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify via flash column chromatography (typically Hexanes/EtOAc gradients). The amino-pyrazole product is often more polar than the iodide precursor.

Workflow Diagram

Workflow Prep Step 1: Prep Dry Reagents Degas Solvent Mix Step 2: Assembly Pd/Ligand + Substrate + Base + Amine Prep->Mix Heat Step 3: Reaction 100°C, 4-6h Inert Atm (Ar) Mix->Heat Workup Step 4: Workup Filter (Celite) Concentrate Heat->Workup Pure Final Product 4-Amino-Pyrazole Workup->Pure

Figure 2: Operational workflow for the batch synthesis of 4-aminopyrazoles.

Optimization & Troubleshooting

Base Selection

While NaOtBu is the standard, base-sensitive functional groups (e.g., esters, nitriles) on the amine partner may require milder bases.

  • Alternative: Cs2CO3 (2.0 equiv) in 1,4-Dioxane at 110°C. Note: Reaction times will be longer (12-18h) due to lower solubility of the carbonate.

Ligand Screening

If tBuXPhos fails to drive conversion:

  • BrettPhos: Superior for primary amines and anilines.

  • RuPhos: Excellent for secondary amines and sterically hindered substrates.

Representative Data (Analogous Substrates)

The following data is derived from analogous 1-aryl-4-iodopyrazole couplings, serving as a benchmark for expected yields.

Amine TypeSpecific AmineLigandBaseYield (%)
Cyclic 2° MorpholinetBuXPhosNaOtBu88-95
Acyclic 2° N-MethylpiperazineRuPhosNaOtBu82-90
Primary Aliphatic n-ButylamineBrettPhosNaOtBu75-85
Aniline 4-Methoxy-anilineBrettPhosK3PO460-75

References

  • BenchChem. (2025).[1] Application Notes and Protocols: Buchwald-Hartwig Amination of 4-Iodopyrazole Derivatives. Retrieved from

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.

  • Makowska-Bączkowska, J., et al. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules, 25(20), 4634.[2] Retrieved from

  • Mann, G., et al. (1999). Palladium-Catalyzed Amination of Aryl Halides with Primary Alkylamines. Journal of the American Chemical Society, 121(13), 3224–3225.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing 1-(4-Fluorophenyl)-4-iodo-1H-pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 1-(4-fluorophenyl)-4-iodo-1H-pyrazole. This guide is designed for researchers, synthetic chemists, and drug development professionals who require high-yield, regioselective halogenation of N-aryl pyrazole scaffolds.

Below, you will find a mechanistic overview, validated step-by-step protocols, a quantitative method comparison, and a troubleshooting FAQ section to resolve common experimental bottlenecks.

Mechanistic Overview & Reaction Pathway

The synthesis of 1-(4-fluorophenyl)-4-iodo-1H-pyrazole relies on electrophilic aromatic substitution (


). The 4-fluorophenyl group exerts a mild electron-withdrawing inductive effect on the pyrazole 

atom, slightly deactivating the ring compared to simple N-alkyl pyrazoles. However, the

position of the pyrazole ring retains the highest electron density.

To overcome the activation energy barrier for this slightly deactivated substrate, molecular iodine (


) must be oxidized into the highly reactive iodonium ion (

) using an oxidant such as Ceric Ammonium Nitrate (CAN) or Hydrogen Peroxide (

) (1)[1].

G SM 1-(4-Fluorophenyl)- 1H-pyrazole Sigma C4-Sigma Complex (Wheland Int.) SM->Sigma Electrophilic Attack Ox Oxidant (CAN or H2O2) I_plus Active Electrophile [I+] Ox->I_plus Oxidizes I2 Molecular Iodine (I2) I2->I_plus I_plus->Sigma Prod 1-(4-Fluorophenyl)- 4-iodo-1H-pyrazole Sigma->Prod Aromatization (-H+)

Electrophilic iodination pathway of 1-arylpyrazoles at the C4 position.

Validated Experimental Protocols

Every protocol provided here is designed as a self-validating system , meaning you can visually or analytically confirm the success of each step before proceeding to the next.

Protocol A: High-Regioselectivity Iodination using / CAN

This method is highly recommended for N-aryl pyrazoles, as CAN acts as a potent one-electron oxidant that drives the reaction to completion with >99% regioselectivity for the C4 position (2)[2].

  • Preparation: Dissolve 1.0 mmol of 1-(4-fluorophenyl)-1H-pyrazole and 0.6 mmol of

    
     in 5 mL of anhydrous acetonitrile (MeCN).
    
    • Self-Validation: The solution will immediately exhibit a deep purple/brown color, confirming the presence of active molecular iodine.

  • Activation: Slowly add a solution of 1.2 mmol CAN dissolved in 5 mL MeCN dropwise.

    • Causality: Slow addition prevents thermal runaway and limits the localized over-concentration of

      
      , which prevents di-iodination byproducts.
      
  • Reaction: Heat the mixture to 80 °C under an inert atmosphere (nitrogen or argon) for 12–24 hours[3].

    • Self-Validation: Monitor via TLC (Hexanes:EtOAc 8:2). The UV-active starting material (

      
      ) will be consumed, and a less polar product spot (
      
      
      
      ) will appear due to the lipophilic nature of the newly installed iodine atom.
  • Quenching: Cool the mixture to room temperature, dilute with 20 mL dichloromethane (DCM), and wash with 20 mL of saturated aqueous sodium thiosulfate (

    
    )[3].
    
    • Self-Validation: The organic layer must transition from brown to pale yellow or colorless. This visual cue guarantees that all residual electrophilic iodine has been successfully reduced to water-soluble iodide (

      
      ).
      
  • Isolation: Dry the organic layer over anhydrous

    
    , filter, and concentrate in vacuo. Purify the crude residue via silica gel column chromatography.
    
Protocol B: Green Chemistry Iodination using /

For environmentally sensitive workflows,


 replaces CAN, generating water as the sole byproduct. This method is effective but requires longer reaction times due to the biphasic nature of the system (4)[4].
  • Suspension: Suspend 1.0 mmol of 1-(4-fluorophenyl)-1H-pyrazole in 5 mL of deionized water. Add 0.5 mmol of

    
    [1].
    
  • Oxidation: Dropwise, add 0.6 mmol of 30% aqueous

    
    .
    
    • Causality:

      
       oxidizes 
      
      
      
      in situ. Because the N-aryl pyrazole has poor aqueous solubility, vigorous stirring (≥ 800 rpm) is mandatory to overcome mass transfer limitations between the aqueous oxidant and the organic substrate.
  • Reaction: Stir at room temperature for 24–48 hours[1].

    • Self-Validation: The physical state of the suspension will change as the denser, highly insoluble 4-iodo product precipitates out of the aqueous phase.

  • Workup: Quench with cold saturated

    
     until the mixture is completely colorless, then extract with ethyl acetate (3 x 15 mL)[3]. Dry and concentrate as described in Protocol A.
    

Troubleshooting Guides & FAQs

Q1: My reaction stalls at 50% conversion. How do I drive it to completion? A: Stalled reactions usually indicate a depletion of the active iodonium species (


) or mass transfer limitations. If you are using the 

method, the 4-fluorophenyl substituent limits aqueous solubility. Solution: Add a co-solvent like ethanol (up to 20% v/v) to increase substrate solubility, or switch to the

/CAN method in MeCN, which provides a homogenous reaction environment and a stronger oxidation potential (3)[3].

Q2: I am observing the formation of di-iodinated byproducts or C5-iodination. How can I improve C4 regioselectivity? A: While the C4 position is the most nucleophilic, extreme conditions (excessive heat or prolonged exposure to excess


) can force secondary iodination at the C5 position. Solution: Strictly control the stoichiometry of your oxidant (do not exceed 1.2 equivalents of CAN). Furthermore, verify the purity of your starting material; trace basic impurities can trigger a lithiation-mediated pathway that exclusively directs iodine to the C5 position[2].

Q3: The final product is contaminated with unreacted iodine, giving it a brown tint. How do I purify it efficiently? A: This is caused by an incomplete quench during the workup phase. Solution: Re-dissolve your crude product in DCM or EtOAc and wash it vigorously with a freshly prepared, saturated solution of sodium thiosulfate (


). The thiosulfate anion is a specific reducing agent that converts lipophilic 

into highly water-soluble

. The organic layer will immediately decolorize when the quench is successful[5].

Quantitative Data: Method Comparison

Use the following table to select the optimal iodination system based on your laboratory's constraints regarding time, yield, and green chemistry requirements.

Iodination SystemSolventTemp (°C)Time (h)Typical Yield (%)Regioselectivity (C4:C5)Scalability / Notes

/ CAN
MeCN8012 - 2480 - 85> 99:1Excellent for deactivated N-aryl rings; highly homogenous.

/


2524 - 4870 - 7595:5Green chemistry profile; requires vigorous stirring.
NIS / TFA DMF25 - 604 - 885 - 90> 99:1Fast reaction; requires acidic activation and careful temp control.
ICl /

DCM252 - 460 - 7090:10Prone to over-iodination; strict stoichiometry needed.

References

  • Świątek, K., et al. "Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions." RSC Advances. URL: [Link]

  • ResearchGate / Tetrahedron Letters. "Green iodination of pyrazoles with iodine/hydrogen peroxide in water." URL:[Link]

Sources

Technical Support Center: Site-Selective N-Arylation of 4-Iodopyrazoles

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Ticket ID: N-ARYL-4-IODO-GUIDE-v1.0 Assigned Specialist: Senior Application Scientist

Executive Summary & Problem Definition

The Challenge: N-arylation of 4-iodopyrazole presents a unique "double selectivity" paradox that often leads to experimental failure:

  • Chemoselectivity (The Iodine Trap): The C4-Iodine bond is highly reactive toward oxidative addition (Pd/Cu). Standard arylation conditions often lead to deiodination or unwanted C-C coupling (Suzuki/Heck type side reactions), destroying the handle needed for downstream functionalization.

  • Regioselectivity (The Tautomer Trap): While 4-iodopyrazole is symmetric, 3-substituted-4-iodopyrazoles are not. The rapid tautomeric equilibrium between N1 and N2 leads to isomeric mixtures (N1-aryl vs. N2-aryl) unless specific steric or electronic controls are applied.

The Solution Strategy: This guide prioritizes Chemoselectivity First . We utilize conditions that activate the N-H bond while leaving the C-I bond inert.

Decision Logic: Selecting the Right Methodology

Before starting, determine your pathway using this logic flow.

ReactionSelector Start START: Substrate Analysis IsIodineSafe Must the C4-Iodine be preserved? Start->IsIodineSafe IsSubstituted Is the Pyrazole Substituted at C3/C5? MildUllmann ALTERNATIVE: Mild Ullmann (CuI, DMEDA, 80°C) *Moderate Chemoselectivity* IsSubstituted->MildUllmann Yes (Need Steric Control) Buchwald CAUTION: Buchwald-Hartwig (Pd-Catalysis) *Risk of C-I Activation* IsSubstituted->Buchwald No (Symmetric) IsIodineSafe->IsSubstituted No (Iodine is sacrificial) ChanLam RECOMMENDED: Chan-Lam Coupling (Cu(OAc)2, Boronic Acid) *High Chemoselectivity* IsIodineSafe->ChanLam Yes (Critical)

Figure 1: Decision Matrix for N-arylation conditions based on substrate requirements.

Critical Troubleshooting Modules

Module A: Preserving the C-I Bond (Chemoselectivity)

Issue: User observes deiodination (product mass = Expected - 126 Da) or C-arylation dimers. Root Cause: Palladium catalysts (and hot Copper) undergo oxidative addition into the C-I bond faster than the N-H activation occurs. Solution: Switch to Chan-Lam Coupling .

Why it works: The Chan-Lam reaction uses Cu(II) (usually Cu(OAc)₂) and aryl boronic acids. It proceeds via a mechanism that does not involve a Cu(0)/Cu(I) oxidative addition into aryl halides. Therefore, the C-I bond on the pyrazole remains invisible to the catalyst.

ParameterStandard Pd-CatalysisChan-Lam (Recommended)
Active Species Pd(0) → Pd(II) (Oxidative Addition)Cu(II) → Cu(III) (Transmetallation)
C-I Bond Risk High (C-I is a reactive electrophile)Low (C-I is inert to Cu(II))
Temperature >80°C (Thermal activation)RT to 40°C (Mild)
Reagent Aryl HalideAryl Boronic Acid
Module B: Controlling N1 vs. N2 Selectivity (Regioselectivity)

Issue: User obtains a mixture of regioisomers when reacting 3-substituted-4-iodopyrazoles. Root Cause: Pyrazoles exist as tautomers. The ratio of products depends on the interplay between thermodynamics (pKa) and kinetics (Sterics).

  • Steric Rule: In metal-catalyzed cross-couplings, the metal complex is bulky. It will preferentially attack the less hindered nitrogen (the one furthest from the C3 substituent).

Visualizing the Steric Clash:

Sterics TautomerA Tautomer A (H on N1, Steric Clash) Metal Metal Catalyst (Bulky Ligand) TautomerA->Metal Blocked by C3-Substituent TautomerB Tautomer B (H on N2, Accessible) TautomerB->Metal Successful Coordination Product Major Product (N-Aryl distal to R) Metal->Product

Figure 2: Steric hindrance directs the metal catalyst to the distal nitrogen.

Validated Experimental Protocols

Protocol 1: The "Safe Mode" (Chan-Lam Coupling)

Best for: Preserving the C4-Iodine bond.

Reagents:

  • 4-Iodopyrazole (1.0 equiv)[1][2]

  • Aryl Boronic Acid (2.0 equiv)

  • Cu(OAc)₂ (0.1 – 0.2 equiv)

  • Pyridine (2.0 equiv) [Ligand/Base]

  • Solvent: DCM or MeOH (0.1 M)

  • Atmosphere: Open air (Oxygen balloon recommended for scale-up)

Step-by-Step:

  • Charge: Add 4-iodopyrazole, aryl boronic acid, and Cu(OAc)₂ to a round-bottom flask.

  • Solvent: Add DCM (dichloromethane).

  • Activate: Add Pyridine.

  • Oxygenate: Stir vigorously open to air (or attach an O₂ balloon). The reaction requires O₂ to reoxidize Cu(I) to Cu(II).

  • Monitor: Stir at Room Temperature for 12–24h. Monitor by TLC/LCMS.[1][2]

  • Workup: Filter through a celite pad (removes copper salts), concentrate, and purify via silica column.

Self-Validation Check:

  • Color Change: The reaction usually starts blue/green. If it turns yellow/brown (Cu(I)), it needs more Oxygen.

Protocol 2: Mild Ullmann (Ligand-Accelerated)

Best for: Unreactive aryl halides where Boronic acids are unavailable.

Reagents:

  • 4-Iodopyrazole (1.0 equiv)[1][2]

  • Aryl Iodide (1.2 equiv) - Avoid Aryl Bromides if possible to keep temp low.

  • CuI (10 mol%)[1][3]

  • Ligand: DMEDA (trans-N,N'-dimethylcyclohexane-1,2-diamine) (20 mol%)

  • Base: K₂CO₃ (2.0 equiv)[1][2]

  • Solvent: Toluene or Dioxane

Step-by-Step:

  • Inert: Flame-dry Schlenk tube, cool under Argon.

  • Charge: Add CuI, K₂CO₃, 4-iodopyrazole, and Aryl Iodide.

  • Seal: Cap with septum. Evacuate/backfill Argon (3x).

  • Inject: Add solvent and DMEDA via syringe.

  • Heat: Heat to 80°C (Do not exceed 100°C to protect C-I bond).

  • Time: 12–24h.

Frequently Asked Questions (FAQs)

Q1: Why did I get significant deiodination (product mass -126) using Pd(PPh3)4? A: Pd(0) catalysts perform oxidative addition on the weakest C-X bond first. The Bond Dissociation Energy (BDE) of C(sp2)-I (approx 65 kcal/mol) is lower than C(sp2)-Br or C(sp2)-Cl. Your catalyst attacked the iodine instead of the N-H activation. Switch to Protocol 1 (Chan-Lam).

Q2: I am using a 3-methyl-4-iodopyrazole. Which isomer will be Major? A: The N-arylation will occur predominantly at the nitrogen distal (furthest) from the methyl group. The steric bulk of the methyl group blocks the approach of the catalyst to the adjacent nitrogen.

Q3: Can I use Buchwald-Hartwig conditions (Pd/XPhos)? A: Only if you are extremely careful. You must use a bulky ligand (like tBuXPhos) that facilitates reductive elimination but you risk C-I insertion. This is generally not recommended for 4-iodopyrazoles unless the C-I bond is intended to be reacted in the same pot.

Q4: My Chan-Lam reaction stalled after 4 hours. A: The Chan-Lam cycle requires re-oxidation of Cu(I) to Cu(II) by oxygen.

  • Ensure the reaction is not sealed under Argon.

  • Add fresh molecular sieves (water inhibits the catalytic cycle in some solvents).

  • Add a balloon of pure O₂.

References

  • Chan-Lam Coupling (General Mechanism & Iodine Tolerance)

    • Lam, P. Y. S., et al. "New Aryl/Heteroaryl C-N Bond Cross-Coupling Reactions via Arylboronic Acid/Cupric Acetate Arylation."[4] Tetrahedron Letters, 1998.[4]

    • Note: Establishes the mild, oxidative mechanism th
  • Buchwald-Hartwig Regioselectivity (Steric Control)

    • Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011.

    • Note: Defines the steric parameters of ligands th
  • Copper-Catalyzed N-Arylation (Ullmann Conditions)

    • Antilla, J. C., et al. "Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles."[4] Journal of Organic Chemistry, 2004.[4]

    • Note: The foundational paper for using DMEDA/CuI to lower Ullmann temper
  • Regioselectivity in Unsymmetrical Pyrazoles

    • Fokin, V. V., et al. "Regioselective Synthesis of 1,4-Disubstituted-1,2,3-triazoles." (Parallel mechanism in azoles). Angewandte Chemie, 2002.
    • Specific Application: Review of azole tautomerism effects on alkylation/arylation.

Sources

Purification methods for 1-(4-Fluorophenyl)-4-iodo-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification of 1-(4-Fluorophenyl)-4-iodo-1H-pyrazole . As a Senior Application Scientist, I have designed this guide to help you navigate the specific chemical behaviors, common pitfalls, and isolation strategies for this critical halogenated building block.

This guide is structured to provide mechanistic grounding, self-validating protocols, and targeted troubleshooting to ensure high-yield, high-purity isolation of your target compound.

Mechanistic Grounding & Reaction Context

Before purifying 1-(4-Fluorophenyl)-4-iodo-1H-pyrazole, we must understand the reaction that generates it and the impurities it leaves behind. The synthesis typically involves the electrophilic iodination of 1-(4-fluorophenyl)-1H-pyrazole using either elemental iodine (


) activated by Ceric Ammonium Nitrate (CAN)[1] or N-iodosuccinimide (NIS) in acidic media[2].

The pyrazole ring is electron-rich, and the lone pairs on the nitrogen atoms direct electrophilic aromatic substitution kinetically to the C-4 position[3]. However, incomplete conversion leaves unreacted starting material, and thermodynamic equilibration or highly reactive conditions can yield the 5-iodo regioisomer or polyiodinated species.

G SM 1-(4-Fluorophenyl)-1H-pyrazole Intermediate Electrophilic Attack at C4 (Sigma-Complex) SM->Intermediate + I+ Reagents Iodinating Agent (I2/CAN or NIS) Reagents->Intermediate Generates I+ Product 1-(4-Fluorophenyl)-4-iodo-1H-pyrazole (Target) Intermediate->Product Deprotonation Byproduct 5-Iodo Regioisomer / SM (Impurities) Intermediate->Byproduct Side Reactions

Electrophilic iodination pathway and regioselectivity of 1-(4-Fluorophenyl)-1H-pyrazole.

Standardized Purification Protocols

Every protocol below is designed as a self-validating system . This means you will not proceed to the next step without a clear, observable confirmation that the current step has succeeded.

Protocol A: The Thiosulfate Quench & Extraction (Removing Inorganic Impurities)

When utilizing


/CAN, residual elemental iodine must be neutralized before chromatography to prevent product degradation and co-elution.

Step-by-Step Methodology:

  • Quench: Cool the crude reaction mixture to 0 °C. Slowly add a cold, saturated aqueous solution of sodium thiosulfate (

    
    ) while stirring vigorously.
    
  • Causality: Thiosulfate acts as a reducing agent, converting highly lipophilic elemental iodine (

    
    ) into highly water-soluble iodide ions (
    
    
    
    ).
  • Extraction: Transfer the mixture to a separatory funnel. Add Dichloromethane (DCM) (or Ethyl Acetate) to extract the organic components.

  • Self-Validation Check: Observe the color of the organic layer. The disappearance of the characteristic dark purple/brown color of iodine, transitioning to a pale yellow or colorless solution, visually validates a successful quench. Do not proceed if the organic layer remains pink or purple.

  • Phase Separation: Collect the bottom DCM layer. Wash the organic phase once with brine to remove residual water and salts.

  • Drying: Dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
Protocol B: Flash Column Chromatography (Removing Organic Impurities)

Unreacted starting material and the 5-iodo regioisomer share similar solubility profiles with the target product and must be separated via silica gel chromatography.

Step-by-Step Methodology:

  • Preparation: Dry-load the crude concentrated product onto a small amount of silica gel.

  • Column Packing: Pack a silica gel column using a non-polar solvent system (e.g., 100% Hexanes).

  • Elution: Run a shallow gradient, starting from 100% Hexanes and slowly increasing to 2-5% Ethyl Acetate in Hexanes.

  • Causality: The introduction of the heavy, polarizable iodine atom at the C-4 position alters the dipole moment of the pyrazole ring. The 4-iodo product typically exhibits a lower

    
     value than the unreacted starting material, allowing for separation.
    
  • Self-Validation Check: Co-spot the fractions against pure starting material on a TLC plate (UV 254 nm). The target 1-(4-Fluorophenyl)-4-iodo-1H-pyrazole must elute after the starting material. Pool only the fractions containing the single, lower-running spot.

Workflow Step1 Crude Reaction Mixture Step2 Quench: Sat. Na2S2O3 (aq) Step1->Step2 Step3 Liquid-Liquid Extraction Step2->Step3 Step4 Organic Phase (Product) Step3->Step4 Bottom (DCM) Step5 Aqueous Phase (Salts/I-) Step3->Step5 Top (Discard) Step6 Flash Chromatography Step4->Step6 Dry & Concentrate Step7 Pure 4-Iodo Product Step6->Step7 Hexane/EtOAc

Standardized purification workflow for 1-(4-Fluorophenyl)-4-iodo-1H-pyrazole.

Troubleshooting & FAQs

Q1: My organic layer remains pink/purple even after the thiosulfate wash. What went wrong? A: This indicates the presence of unquenched elemental iodine. This usually happens due to insufficient agitation during the quench (biphasic reactions require vigorous stirring) or the use of a depleted/old thiosulfate solution. Action: Add fresh saturated


 to the separatory funnel and shake vigorously with frequent venting until the organic layer is completely decolorized.

Q2: I used NIS for the iodination, and I have succinimide contamination in my final NMR. How do I remove it? A: Succinimide is a common byproduct when using N-iodosuccinimide[2]. While it is somewhat water-soluble, it often partitions into the organic layer (especially in DCM or EtOAc). Action: Before chromatography, wash your organic layer with cold 0.1 M NaOH. Succinimide has a pKa of ~9.5; the mild base deprotonates it, forcing the resulting salt entirely into the aqueous phase. Validate removal by checking for the disappearance of the characteristic succinimide singlet (~2.7 ppm) in your crude


-NMR.

Q3: I am seeing co-elution of my product with unreacted 1-(4-fluorophenyl)-1H-pyrazole during chromatography. How can I resolve this? A: The


 values of the starting material and the 4-iodo product can be very close on standard silica.
Action: Flatten your solvent gradient. Do not exceed 2% Ethyl Acetate in Hexanes. Alternatively, switch to a Toluene/Hexane solvent system, which often provides better resolution for halogenated aromatic heterocycles due to differential 

interactions with the silica matrix.

Q4: How do I minimize the formation of the 5-iodo regioisomer in the first place? A: The 4-position is kinetically favored, but the 5-position can be iodinated under forcing conditions or if directed by specific lithiation strategies[3]. Action: Ensure you are using highly regioselective conditions, such as


/CAN at room temperature[1]. Avoid excess heating, which drives the reaction toward thermodynamic mixtures and polyiodination.

Quantitative Data Presentation

To assist in your experimental planning, the following table summarizes the expected efficiencies and rationales for each purification step.

Purification StepTarget Impurity RemovedAverage Yield Recovery (%)Purity Achieved (%)Mechanistic Rationale
Sat.

Wash
Elemental Iodine (

)
95 - 98%N/A (Intermediate)Redox reduction of lipophilic

to water-soluble

0.1 M NaOH Wash Succinimide (if NIS used)90 - 95%N/A (Intermediate)Deprotonation of succinimide (pKa ~9.5) to a water-soluble salt
Silica Gel Chromatography Unreacted SM, 5-iodo isomer75 - 85%> 98%Differential adsorption based on polarizability and steric bulk
Recrystallization (Hexane/DCM) Trace organic impurities60 - 70%> 99.5%Crystal lattice exclusion of structurally dissimilar impurities

References

  • BenchChem. "A Comparative Guide to the Iodination of Pyrazoles for Researchers and Drug Development Professionals." BenchChem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFMnU2RK0EFR0S2strDxB01oD73e4e4y1CsX09LVV1x2tV2mgTm6J99KmjsKccx5NpZGVx50pxkbd98kiPMkaOJ44tyxITd-oJHJ4hmcZsRHFq81M66-xanQuU6BfSkwS3cRDrCMMua0b1TIfVQXf9B_XNUALFeud85ppsnIeq7y6mOuKG4BLLUWOyLHc9OI_Hb2FrpUTBP7p1FLWxjyoeI8tmES3xuSSAQh6gO-KxZYu7XFAy3shmfoWHaxTKJWttKDcs=]
  • ResearchGate. "Iodination of deactivated aromatic compounds with N-iodosuccinimide in sulfuric acid." ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF9z66CnxAs6BLZ2V98VgabGbJ85rwU2voyMu_VTfcBcJuk9FBvm0PKe0OmcPT_eTbwuIert1ptFalXYwSgEG1RmCgeyeid49QMfVl3fFCd-11PrMVGPkCf1atOD1wo3CleOOG7kGwiTWl8a3IgqR2Gx_kpFHtLRGrCbh8Xb07zQ_iTTbv_wiXPoqxokVlfJL0824UT9MKjCsYftBanJKFHs8VZ31i6S7FIZo9_xQEdqog0-lMVi9lPXCiqcLDONR-hKcQ=]
  • Virginia Tech. "Small Core Heterocyclic Carbamates and Carboxamides: Resistance-breaking Acetylcholinesterase Inhibitors Targeting the Malaria Mosquito." VTechWorks.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGI_ZRzBaW13vnuBH7RtzH5NResKjP_ehvmPji0m0Hmk-iD6ZxmBEFceH05RDsZ-OAFpomYGzrX16YOROib1jB532XP-zdxqQfOchx7v3fKjeN7MfW85HpKQnGON1iSQ6syScKtXfeJ2I4aIyXysgdyhthg7sJL4rixeuJ2ysjEUHcWPw==]
  • The Royal Society of Chemistry. "Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions." RSC Advances.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE4jHFeChdXzbwStZm3TeHQKXzi1OYt7mgKzeAI7C-GMzu3aG5oD0LLTb_ONKbpInC1JiiigV2KQRaKYETyFX3fXqnLbwluJeERHpOjv4-5kJBj8mpQOJv1VldpJnNgKaubU9QkjAjuRVP7Eipqm4H5Yg3wpFw1-rJP]

Sources

Technical Support Center: Solubility of Fluorinated Pyrazoles in Organic Solvents

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for navigating the solubility challenges of fluorinated pyrazoles. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter these unique molecules in their daily experiments. We move beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions and troubleshoot effectively.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions researchers face when working with fluorinated pyrazoles.

Q1: Why is my fluorinated pyrazole derivative poorly soluble in a common solvent like methanol, even though pyrazole itself is quite soluble?

A1: This is a frequent and excellent question that highlights the profound impact of fluorination. While the pyrazole core is polar, the addition of fluorine atoms, particularly trifluoromethyl (-CF3) groups, significantly alters the molecule's electronic properties and intermolecular interactions. Here's the breakdown:

  • Increased Lipophilicity: Fluorine is highly electronegative, but when multiple fluorine atoms are present, as in a -CF3 group, they create a highly non-polar, "fluorous" surface. This increases the molecule's overall lipophilicity (fat-loving nature), reducing its affinity for polar protic solvents like methanol.[1][2]

  • Weakened Hydrogen Bonding: The pyrazole N-H is a hydrogen bond donor. However, the strong electron-withdrawing effect of fluorine atoms can decrease the basicity of the second pyrazole nitrogen, making it a weaker hydrogen bond acceptor.[3] Solvents like methanol rely heavily on strong hydrogen bonding for solvation.

  • Crystal Packing: Fluorine substitution can lead to very stable crystal lattice structures due to strong intermolecular forces.[4] This high lattice energy requires a significant amount of energy from solvent-solute interactions to overcome, which a solvent like methanol may not be able to provide.

Q2: What is the best "first-pass" or general-purpose solvent for dissolving a novel fluorinated pyrazole of unknown properties?

A2: For an initial attempt with a novel fluorinated pyrazole, polar aprotic solvents are generally the most successful. We recommend starting with Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) .[5][6]

  • Rationale: These solvents have strong dipole moments and are excellent hydrogen bond acceptors, allowing them to effectively solvate both the polar pyrazole ring and interact favorably with the fluorinated substituents. They do not donate hydrogen bonds, which avoids potential complications with the solute. Acetone and acetonitrile are also excellent choices, often used in synthesis.[4][5]

Q3: How does the position and number of fluorine substituents affect solubility?

A3: The degree and location of fluorination are critical. As a general trend, increasing the number of fluorine atoms or fluoroalkyl groups on the pyrazole scaffold will increase its lipophilicity and decrease its solubility in polar solvents.[7] For instance, a trifluoromethylpyrazole will generally be less soluble in ethanol than a monofluoropyrazole. The position can also influence the molecule's dipole moment and its ability to pack into a crystal lattice, creating subtle but significant differences in solubility between isomers.

Q4: I see fluorinated alcohols like HFIP and TFE used in some reactions. Are they good solubilizing agents?

A4: 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) and 2,2,2-Trifluoroethanol (TFE) are unique solvents. While they are polar, their primary power comes from being exceptionally strong hydrogen bond donors with low nucleophilicity.[8][9] They are not typically used as general-purpose solubilizing agents for creating stock solutions. Instead, their remarkable ability to stabilize cationic intermediates and activate substrates through hydrogen bonding makes them powerful media for specific chemical transformations, such as C-H activation.[8][9] They can solubilize certain substrates for these specific reaction types, but for general solubility, stick with DMSO, DMF, or other common polar aprotics.

Part 2: Troubleshooting Guides

Encountering a stubborn compound is a common hurdle. This section provides systematic approaches to diagnose and solve solubility issues.

Issue 1: My Fluorinated Pyrazole Won't Dissolve in the Chosen Solvent at Room Temperature.

This is the most frequent challenge. Before abandoning the solvent, follow this logical workflow.

start Start: Compound Insoluble in Initial Solvent at RT step1 Apply Gentle Heating (e.g., 40-50 °C) start->step1 step2 Does it dissolve? step1->step2 step3 Yes: Compound is sparingly soluble. Maintain temperature or cool slowly to check for precipitation. step2->step3 Yes step4 No: Proceed to Co-Solvent Screening step2->step4 No step5 Add small increments (5-10% v/v) of a stronger, miscible co-solvent (e.g., DMSO or DMF). step4->step5 step6 Does it dissolve? step5->step6 step7 Yes: A co-solvent system is effective. Note the required ratio. step6->step7 Yes step8 No: Re-evaluate initial solvent choice. Consult Solvent Selection Guide. step6->step8 No

Caption: Decision workflow for initial dissolution failure.

Causality Explained:

  • Heating: Solubility is temperature-dependent. For most solids, increasing the temperature provides the energy needed to overcome the crystal lattice energy, allowing the solvent to solvate the individual molecules.[5] Be cautious not to exceed the boiling point of the solvent or degrade the compound.

  • Co-solvents: This is a powerful technique to fine-tune the polarity of your solvent system.[5][10] By adding a small amount of a very strong solvent like DMSO to a moderately good solvent like ethanol, you can significantly boost the overall solvating power without drastically changing the bulk properties of the medium.

Issue 2: My Compound Dissolves Initially but Then Precipitates Over Time or Upon Cooling.

This indicates that you have created a supersaturated solution. The compound's equilibrium solubility at that temperature is lower than the concentration you achieved.

  • Re-dissolve with Heat: Gently warm the solution until the precipitate dissolves again.

  • Dilution: While warm, add more of the primary solvent to bring the concentration below the solubility limit at room temperature.

  • Use a Co-solvent for Stability: Add a small percentage of a stronger co-solvent (like DMSO) to the heated solution before allowing it to cool. This can increase the equilibrium solubility at lower temperatures and prevent precipitation.

  • Consider an Alternative Solvent: If precipitation remains an issue, your chosen solvent may be inadequate. Refer to the data tables below and consider a solvent in which the compound exhibits higher intrinsic solubility.

Part 3: Data & Protocols

Quantitative Solubility Data: A Case Study with Celecoxib

Celecoxib (4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]-benzenesulfonamide) is an excellent model for a complex fluorinated pyrazole. Its solubility has been determined in various organic solvents, illustrating the principles discussed.

Solvent CategorySolventTypeSolubility (approx.)Reference
Polar Protic MethanolProticFreely Soluble (>100 mg/mL)[11]
Ethanol (99.5%)ProticSoluble (25 mg/mL)[6][11]
IsopropanolProticLower than Methanol[12][13]
ButanolProticLower than Isopropanol[12][13]
WaterProticPractically Insoluble[11]
Polar Aprotic DMSOAprotic~16.6 mg/mL[6]
DMFAprotic~25 mg/mL[6]
AcetonitrileAproticHigh[12][13]
Ethyl AcetateAproticVery High[12][13]
Non-Polar TolueneAproticLow[12][13]

Key Insights from Celecoxib Data:

  • The high solubility in polar aprotic solvents like Ethyl Acetate and DMF is consistent with our general recommendations.[6][12][13]

  • Among alcohols, solubility decreases as the alkyl chain length increases (Methanol > Ethanol > Isopropanol > Butanol), which correlates with a decrease in solvent polarity.[12][13]

  • The sulfonamide and pyrazole moieties provide polar character, but the trifluoromethyl group and two phenyl rings contribute significant lipophilicity, resulting in very poor aqueous solubility.[11]

Experimental Protocol: Determining Equilibrium Solubility

For definitive data on your specific compound, the Shake-Flask Method is the gold standard.[14][15]

cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation cluster_quant Quantification prep1 Add excess solid compound to solvent in a sealed vial. equil1 Agitate at constant temperature (e.g., 25°C) for 24-72 hours. prep1->equil1 sep1 Centrifuge to pellet undissolved solid. equil1->sep1 sep2 Filter supernatant (0.2 µm PTFE filter). sep1->sep2 quant1 Dilute clear filtrate. sep2->quant1 quant2 Analyze concentration (e.g., HPLC, UV-Vis) against a standard curve. quant1->quant2

Sources

Preventing deiodination during palladium-catalyzed coupling

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Operator: Senior Application Scientist Ticket: #4491-ArI-Reduction Subject: Suppression of Hydrodehalogenation (Ar-I


 Ar-H) in Pd-Coupling
Module 1: Diagnostic Triage

"Why is my Iodine disappearing?"

Welcome to the support center. If you are seeing the formation of Ar-H instead of your desired cross-coupled product, you are experiencing Reductive Deiodination (Hydrodehalogenation).[1]

This is a common plague when using Aryl Iodides.[2] Because the C-I bond is weak, oxidative addition is fast, but the resulting Ar-Pd(II)-I intermediate is fragile. If the next step (Transmetallation) is slow, the complex will look for other pathways to stabilize itself. If it finds a source of hydride (


), it will reduce.[3]

The culprit is almost always a "Hidden Hydride" in your system.

The Mechanistic Fork (Visualization)

The following diagram illustrates exactly where your reaction is going wrong.[2] You must force the reaction down the green path (Transmetallation) and block the red path (Hydride Elimination).

DeiodinationMechanism Start Aryl Iodide (Ar-I) + Pd(0) OxAdd Oxidative Addition (Ar-Pd(II)-I) Start->OxAdd Fast Fork CRITICAL JUNCTURE OxAdd->Fork TransMet Transmetallation (Speed is Key) Fork->TransMet High Conc. Nucleophile Bulky Ligands HydrideSource Hydride Source Attack (Alcohol/Base/Amine) Fork->HydrideSource Slow Transmetallation Protic Solvents RedElim Reductive Elimination TransMet->RedElim Product Desired Product (Ar-R) RedElim->Product BetaElim β-Hydride Elimination (Forms H-Pd-Ar) HydrideSource->BetaElim Generates Pd-H SideProd Deiodination (Ar-H) BetaElim->SideProd Irreversible

Figure 1: The Mechanistic Divergence. Deiodination occurs when Transmetallation is outcompeted by Hydride capture.[2]

Module 2: The "Hidden Hydride" Sweep

Troubleshooting Your Reaction Environment

To stop deiodination, you must eliminate the sources of hydride.[2] Review your conditions against this checklist.

VariableThe Risk Factor (Avoid)The Safe Alternative (Adopt)Why?
Solvent Primary/Secondary Alcohols (Ethanol, Isopropanol)Toluene, Dioxane, DMF, or t-Amyl Alcohol

/

alcohols contain

-hydrogens prone to

-hydride elimination, turning your solvent into a reducing agent [1].
Base Alkoxides (NaOEt, NaOiPr)Inorganic Carbonates/Phosphates (

,

)
Alkoxides can undergo

-hydride elimination to form aldehydes/ketones and Pd-H. Inorganic bases cannot donate hydrides [2].[2]
Amine Triethylamine (

)
DIPEA or Inorganic Base Amines with

-hydrogens can serve as hydride donors at high temperatures.[2]
Water Trace Moisture (in anhydrous protocols)Controlled Water Addition Paradoxically, adding water (in Toluene/Water systems) can solubilize inorganic bases, speeding up transmetallation so it outcompetes reduction [3].
Module 3: Ligand Selection Strategy

"Speed is your best defense."

If your catalyst is too slow to transmetallate, the intermediate will decompose.[2] You need a ligand that is bulky (to enforce reductive elimination) and electron-rich (to facilitate oxidative addition, though Ar-I is usually easy).

Recommended Ligand Classes:

  • Buchwald Biaryl Phosphines (e.g., XPhos, BrettPhos): These are the gold standard.[2] The bulk prevents the formation of dimeric Pd species and accelerates the catalytic cycle, leaving less time for side reactions [4].[2]

  • Ferrocenyl Ligands (e.g., dppf): Often effective, but less tunable than the biaryl class.[2]

The "Ligand Trap": Avoid simple phosphines like


 for difficult Ar-I substrates.[2] They are often too slow to support the Pd center against solvent reduction.[2]
Module 4: The "Gold Standard" Anti-Deiodination Protocol

Workflow for High-Risk Substrates (e.g., Electron-Poor Aryl Iodides)

If standard conditions fail, switch to this "Deiodination Defense" protocol. This system uses a tertiary alcohol (cannot donate hydride) or a biphasic system to minimize reduction.[2]

Reagents:

  • Substrate: Aryl Iodide (1.0 equiv)

  • Coupling Partner: Boronic Acid (1.5 equiv)

  • Catalyst:

    
     (1-2 mol%) + XPhos  (2-4 mol%)
    
    • Alternative: XPhos Pd G2/G3 Precatalyst.[2]

  • Base:

    
     (2.0 equiv, finely ground)
    
  • Solvent: Toluene : Water (4:1 ratio) OR anhydrous t-Amyl Alcohol.[2]

Step-by-Step Procedure:

  • Preparation: Charge a reaction vial with the Aryl Iodide, Boronic Acid, Base, and Precatalyst.

    • Note: If using free ligand + Pd source, premix them in the solvent for 5 mins before adding to the vial.[2]

  • Degassing (Crucial): Cap the vial and purge with Argon/Nitrogen for 10 minutes. Oxygen can oxidize ligands, slowing the rate and allowing deiodination to take over.[2]

  • Solvent Addition: Add the Toluene/Water mixture via syringe.

    • Why Water? It dissolves the

      
      , creating a high concentration of active boronate species.[2] This makes Transmetallation lightning fast [5].[2]
      
  • Temperature Ramp: Heat rapidly to 80°C.

    • Warning: Do not linger at warm-up temperatures (40-60°C).[2] Get to the active temperature quickly to favor the high-energy cross-coupling barrier over the lower-energy reduction barrier.[2]

  • Monitoring: Check LCMS at 1 hour. If Ar-H is >5%, stop.[2] You likely have a hydride contaminant (check your Toluene source).[2]

Module 5: FAQ & Troubleshooting

Q: Why does my Aryl Chloride work fine, but the Aryl Iodide fails? A: Counter-intuitively, the "easier" oxidative addition of Ar-I is the problem. It happens so fast that a high concentration of Ar-Pd-I builds up.[2] If the transmetallation step isn't equally fast, this "waiting room" of intermediates becomes vulnerable to reduction.[2] Ar-Cl adds slowly, so the intermediate is consumed as fast as it forms [6].[2]

Q: Can I use ethanol if I lower the temperature? A: Risky.[2] Ethanol is a potent hydride donor.[2] If you must use an alcohol for solubility, switch to t-Butanol or t-Amyl alcohol .[2] These are tertiary alcohols; they have no


-hydrogen to donate, making 

-hydride elimination chemically impossible [7].[2]

Q: I'm seeing homocoupling (Ar-Ar) AND deiodination. What now? A: This indicates your catalyst is dying or struggling to find the coupling partner.[2]

  • Increase the Boronic Acid equivalents (to 2.0).[2]

  • Switch to a pre-formed catalyst (like XPhos Pd G3) to ensure 100% active species at

    
    .[2]
    
  • Ensure strictly anaerobic conditions (Oxygen promotes homocoupling).[2]

References
  • BenchChem. Minimizing dehalogenated byproducts in Suzuki coupling reactions.

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.

  • White Rose Research Online. Solvent effects in palladium catalysed cross-coupling reactions.

  • Reichert, E. C., et al. (MIT). Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions.

  • Nobel Prize Committee. Palladium-Catalyzed Cross Couplings in Organic Synthesis (Scientific Background).

  • Han, F. S. Transition-metal-catalyzed Suzuki-Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel, copper and iron catalysts.[2] (Chem. Soc. Rev via NIH).[2]

  • Purdue University. High-Throughput Experimentation of the Buchwald-Hartwig Amination.

Sources

Technical Support Center: Optimizing NIS Iodination of 1-(4-fluorophenyl)pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and optimization of iodinated pyrazole derivatives. Specifically, it addresses the challenges and nuances of the N-Iodosuccinimide (NIS)-mediated iodination of 1-(4-fluorophenyl)pyrazole. The content is structured to provide actionable troubleshooting advice and answer frequently asked questions, ensuring both scientific rigor and practical applicability in a laboratory setting.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing in-depth explanations and procedural recommendations.

Question 1: I am observing a low yield or no reaction for the iodination of 1-(4-fluorophenyl)pyrazole using NIS. What are the likely causes and how can I improve the conversion?

Answer:

Low or no yield in the iodination of 1-(4-fluorophenyl)pyrazole is a common issue that can often be resolved by systematically evaluating and optimizing the reaction conditions. The pyrazole ring's reactivity, the electrophilicity of the iodinating agent, and the reaction environment are all critical factors.

Potential Causes & Solutions:

  • Insufficient Electrophilicity of NIS: While NIS is an effective iodinating agent, its reactivity can be insufficient for less activated pyrazole rings. The 1-(4-fluorophenyl) group is weakly deactivating, which can slow down the electrophilic substitution.

    • Solution: The electrophilicity of NIS can be significantly enhanced by the addition of an acid catalyst.[1][2] Protic acids like trifluoroacetic acid (TFA) or sulfuric acid (H₂SO₄) can protonate the succinimide nitrogen, making the iodine atom more electrophilic.[1][2] It is recommended to start with catalytic amounts of TFA and monitor the reaction progress.[3] For highly deactivated systems, using TFA as a co-solvent or switching to a stronger acid like H₂SO₄ may be necessary.[1][4]

  • Inappropriate Solvent: The choice of solvent is crucial as it affects the solubility of reactants and the stability of intermediates.

    • Solution: Acetonitrile (MeCN) and dichloromethane (DCM) are common solvents for NIS iodination. Acetonitrile is often a good starting point.[5] For less reactive substrates, polar aprotic solvents that can stabilize the transition state may be beneficial. If solubility is an issue, a solvent screen is recommended.

  • Suboptimal Temperature: Electrophilic aromatic substitutions are often temperature-dependent.

    • Solution: If the reaction is sluggish at room temperature, gentle heating can increase the reaction rate.[5][6] A temperature of 40-80 °C is a reasonable range to explore.[5][6] However, be mindful that excessive heat can lead to side product formation. It is crucial to monitor the reaction by Thin Layer Chromatography (TLC) to find the optimal balance.

  • Reagent Quality: The purity of both the starting material and NIS is paramount.

    • Solution: Ensure that the 1-(4-fluorophenyl)pyrazole is pure and free of any basic impurities that could quench the acid catalyst. NIS can decompose over time, so using a fresh or properly stored bottle is advisable.

Question 2: My reaction is producing multiple products, including di-iodinated species and other isomers. How can I improve the regioselectivity for the desired 4-iodo product?

Answer:

The formation of multiple products indicates a lack of selectivity in the iodination process. While the 4-position of the pyrazole ring is generally the most electron-rich and sterically accessible for electrophilic attack, over-iodination or substitution at other positions can occur under certain conditions.[7]

Potential Causes & Solutions:

  • Excess Iodinating Agent: Using a large excess of NIS can lead to di-iodination, especially if the mono-iodinated product is still sufficiently activated for a second substitution.

    • Solution: Carefully control the stoichiometry. Start with 1.0 to 1.2 equivalents of NIS relative to the pyrazole substrate. Monitor the reaction closely by TLC and stop it once the starting material is consumed to prevent the formation of di-iodinated byproducts.

  • Reaction Conditions Favoring Isomerization: While less common for the 4-position, harsh reaction conditions (e.g., high temperatures, very strong acids) could potentially lead to minor amounts of other isomers.

    • Solution: Employ the mildest conditions that afford a reasonable reaction rate. This often involves using a catalytic amount of a strong acid rather than a stoichiometric amount or using it as the solvent.[6]

  • Iodination of the Fluorophenyl Ring: Although the pyrazole ring is generally more activated towards electrophilic substitution than the fluorophenyl ring, iodination on the phenyl ring can occur, particularly under forcing conditions.[4]

    • Solution: This is another reason to use milder reaction conditions. If iodination of the phenyl ring is observed, reducing the temperature and the amount of acid catalyst is recommended.

Question 3: I am struggling with the purification of the final 4-iodo-1-(4-fluorophenyl)pyrazole product. What are the best practices for work-up and purification?

Answer:

Effective purification is critical to obtaining the desired product in high purity. The work-up procedure is designed to remove unreacted reagents and the succinimide byproduct, while chromatography is typically used for final purification.

Recommended Work-up and Purification Protocol:

  • Quenching: After the reaction is complete (as determined by TLC), cool the reaction mixture to room temperature. Quench any unreacted NIS by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).[5] Continue stirring until the characteristic yellow/brown color of iodine disappears.

  • Neutralization: If an acid catalyst was used, neutralize the reaction mixture by washing with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[5] Be cautious as this may cause gas evolution (CO₂).

  • Extraction: Extract the aqueous layer with an appropriate organic solvent, such as dichloromethane (DCM) or ethyl acetate.[8] Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine to remove any remaining water-soluble impurities. Dry the organic layer over an anhydrous salt like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Concentration and Chromatography: Filter off the drying agent and concentrate the organic phase under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.[5] A gradient of hexane and ethyl acetate is a common eluent system for this type of compound.[9]

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the theoretical and practical aspects of NIS iodination.

Q1: What is the mechanism of the NIS iodination of pyrazoles?

A1: The NIS iodination of pyrazoles proceeds via an electrophilic aromatic substitution (SEAr) mechanism. The key steps are:

  • Activation of NIS: In the presence of an acid catalyst, the nitrogen atom of NIS is protonated, which increases the electrophilicity of the iodine atom, generating a more potent "I+" source.[2]

  • Electrophilic Attack: The electron-rich pyrazole ring acts as a nucleophile and attacks the electrophilic iodine of the activated NIS. This attack preferentially occurs at the C4 position, which is the most nucleophilic carbon in the pyrazole ring, to form a resonance-stabilized carbocation intermediate known as a sigma complex or Wheland intermediate.[2]

  • Deprotonation: A weak base, such as the succinimide anion or the solvent, removes the proton from the C4 carbon, restoring the aromaticity of the pyrazole ring and yielding the 4-iodopyrazole product.[2]

Q2: Why is NIS often preferred over molecular iodine (I₂) for the iodination of pyrazoles?

A2: NIS offers several advantages over molecular iodine:

  • Milder Reaction Conditions: NIS is a milder and more selective iodinating agent compared to I₂.[5]

  • No Need for a Strong Oxidant: Iodination with I₂ often requires the presence of an oxidizing agent to generate the electrophilic iodine species in situ, which can sometimes lead to side reactions.[10] NIS provides a direct source of electrophilic iodine.

  • Improved Handling: NIS is a stable, crystalline solid that is easier and safer to handle than molecular iodine.

  • Higher Yields and Selectivity: For many substrates, including moderately deactivated pyrazoles, NIS provides higher yields and better regioselectivity.[5]

Q3: Are there any safety precautions I should take when working with NIS and acid catalysts?

A3: Yes, standard laboratory safety practices should always be followed.

  • N-Iodosuccinimide (NIS): NIS is an oxidizing agent and can be irritating to the skin, eyes, and respiratory system. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.

  • Acid Catalysts: Strong acids like trifluoroacetic acid (TFA) and sulfuric acid (H₂SO₄) are corrosive and can cause severe burns.[5] They should be handled with extreme care in a fume hood, and appropriate PPE must be worn. Always add acid to the reaction mixture slowly and cautiously.

Q4: Can this methodology be applied to other substituted pyrazoles?

A4: Yes, the principles outlined here are generally applicable to the iodination of a wide range of pyrazole derivatives. However, the optimal reaction conditions will depend on the electronic nature of the substituents on the pyrazole ring.

  • Electron-donating groups on the pyrazole ring will increase its nucleophilicity and facilitate the iodination, potentially allowing for milder reaction conditions.

  • Electron-withdrawing groups will deactivate the ring, making the reaction more challenging and likely requiring stronger acidic conditions and/or higher temperatures.[5]

Data Presentation

Table 1: Effect of Solvent and Temperature on the Iodination of 1-Aryl-3-CF₃-pyrazoles with NIS/TFA.[5]

EntrySolventTemperature (°C)Time (h)Yield (%)
1Acetonitrile801671
2DichloromethaneReflux2455
3Acetic Acid/TFA801671

This table illustrates that for a deactivated pyrazole system, elevated temperatures and polar solvents like acetonitrile or an acetic acid/TFA mixture provide good yields.

Experimental Protocols

General Procedure for the NIS Iodination of 1-(4-fluorophenyl)pyrazole:

  • To a solution of 1-(4-fluorophenyl)pyrazole (1.0 mmol) in acetonitrile (10 mL) is added N-iodosuccinimide (1.1 mmol).

  • Trifluoroacetic acid (0.1 mmol) is then added to the mixture.

  • The reaction is stirred at room temperature and monitored by TLC. If no significant conversion is observed after 4 hours, the reaction mixture is heated to 50-60 °C.

  • Upon completion, the reaction is cooled to room temperature and quenched with a saturated aqueous solution of Na₂S₂O₃.

  • The mixture is then diluted with water and extracted with dichloromethane (3 x 20 mL).

  • The combined organic layers are washed with saturated aqueous NaHCO₃ and brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to afford the desired 4-iodo-1-(4-fluorophenyl)pyrazole.

Visualizations

Diagram 1: Generalized Mechanism of NIS Iodination

NIS_Iodination_Mechanism cluster_activation Step 1: NIS Activation cluster_attack Step 2: Electrophilic Attack cluster_deprotonation Step 3: Deprotonation NIS NIS Activated_NIS Activated NIS (I⁺ source) NIS->Activated_NIS Protonation H+ H⁺ (from Acid) H+->NIS Pyrazole 1-(4-fluorophenyl)pyrazole Activated_NIS->Pyrazole Sigma_Complex Sigma Complex (Resonance Stabilized) Pyrazole->Sigma_Complex Nucleophilic Attack on I⁺ Product 4-Iodo-1-(4-fluorophenyl)pyrazole Sigma_Complex->Product Proton Removal Base Base (e.g., Succinimide anion) Base->Sigma_Complex

Caption: Mechanism of acid-catalyzed NIS iodination of pyrazole.

Diagram 2: Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low Yield Observed Check_Reagents Check Reagent Purity (Substrate, NIS) Start->Check_Reagents Add_Acid Add Acid Catalyst (e.g., TFA) Check_Reagents->Add_Acid Reagents OK Increase_Temp Increase Temperature (40-80 °C) Add_Acid->Increase_Temp Still low yield Success Improved Yield Add_Acid->Success Yield Improved Solvent_Screen Perform Solvent Screen (MeCN, DCM, etc.) Increase_Temp->Solvent_Screen Still low yield Increase_Temp->Success Yield Improved Solvent_Screen->Success Yield Improved

Caption: Decision tree for troubleshooting low reaction yield.

References

  • Benchchem. (n.d.). Technical Support Center: Synthesis of 4-Iodopyrazole.
  • Benchchem. (n.d.). Technical Support Center: 4-Iodopyrazole Reactions.
  • Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
  • Google Patents. (n.d.). DE102009060150A1 - Process for the purification of pyrazoles.
  • Iodination of deactivated aromatic compounds with N-iodosuccinimide in sulfuric acid. (n.d.).
  • Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. (n.d.).
  • ResearchGate. (n.d.). Synthesis of 4-iodopyrazoles: A Brief Review.
  • eGrove. (n.d.). Synthesis of Fluorinated Pyrazoles via Intra- and Intermolecular Cyclization Reactions.
  • RSC Publishing. (2025, March 25). Exercise in 1-aryl-3-CF 3 -1 H -pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. RSC Advances.
  • Benchchem. (n.d.). A Comparative Guide to the Iodination of Pyrazoles for Researchers and Drug Development Professionals.
  • PMC. (n.d.). Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. A Selective Route to Substituted 1-Acyl-4-iodo-1H-pyrazoles.
  • Pyrazole. (n.d.).
  • Benchchem. (n.d.). N-Iodosuccinimide (NIS) in Electrophilic Reactions: A Technical Guide.
  • ResearchGate. (2025, August 6). A three-step synthesis of 4-(4-iodo-1H-pyrazol-1-yl)piperidine, a key intermediate in the synthesis of Crizotinib.
  • Benchchem. (n.d.). troubleshooting poor yield in pyrazolo[3,4-b]pyridine synthesis.
  • RSC Publishing. (n.d.). Electrophilic iodination: a gateway to high iodine compounds and energetic materials. Dalton Transactions.
  • Organic Chemistry Portal. (n.d.). N-Iodosuccinimide (NIS).

Sources

Technical Support Center: Purification Strategies for Reactions Involving 4-Fluorophenylhydrazine

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide to removing unreacted 4-fluorophenylhydrazine from reaction mixtures is provided below.

As a Senior Application Scientist, this guide provides field-proven insights and troubleshooting strategies for researchers, scientists, and drug development professionals. The focus is on effectively removing unreacted 4-fluorophenylhydrazine from reaction mixtures, a common challenge in synthetic chemistry.

Frequently Asked Questions (FAQs)

Q1: Why is removing residual 4-fluorophenylhydrazine often challenging?

Residual 4-fluorophenylhydrazine can be difficult to remove due to its moderate polarity, which can lead to it co-eluting with products of similar polarity during chromatography or being partially soluble in both aqueous and organic phases during extraction. Its basic nature, due to the hydrazine moiety, is a key property that can be exploited for its removal.

Q2: What are the primary methods for removing unreacted 4-fluorophenylhydrazine?

The most common methods for removing unreacted 4-fluorophenylhydrazine include:

  • Aqueous Acidic Extraction: This leverages the basicity of the hydrazine group.

  • Chromatography: Techniques like flash column chromatography are effective but can be laborious.

  • Chemical Scavenging: Using scavenger resins or quenching agents to selectively react with and remove the hydrazine.

  • Crystallization: This is highly effective if the desired product is a solid with favorable crystallization properties.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific issues encountered during the purification process.

Issue 1: Aqueous acidic wash is ineffective at removing all the 4-fluorophenylhydrazine.

Possible Cause:

  • Insufficient Acid: The amount of acid used may not be enough to protonate all the residual hydrazine, especially if other basic compounds are present in the reaction mixture.

  • Incorrect pH: The pH of the aqueous layer may not be low enough to ensure complete protonation and subsequent partitioning into the aqueous phase.

  • Emulsion Formation: The formation of an emulsion can trap the hydrazine in the organic layer, preventing its removal.

Solutions:

  • Optimize Acid Concentration: Use a more concentrated acid solution (e.g., 1 M HCl) and ensure a sufficient molar excess is used.

  • Monitor pH: After adding the acid, check the pH of the aqueous layer with pH paper or a pH meter to ensure it is sufficiently acidic (pH 1-2).

  • Break Emulsions: If an emulsion forms, try adding brine (saturated NaCl solution) or filtering the mixture through a pad of Celite to break the emulsion.

Issue 2: 4-Fluorophenylhydrazine is co-eluting with my product during column chromatography.

Possible Cause:

  • Similar Polarity: The product and the hydrazine may have very similar polarities, making separation by standard normal-phase chromatography difficult.

  • Inappropriate Solvent System: The chosen eluent system may not provide sufficient resolution.

Solutions:

  • Solvent System Screening: Systematically screen different solvent systems. Adding a small amount of a polar solvent like methanol can sometimes improve separation. A common strategy is to use a gradient elution.

  • Alternative Stationary Phases: Consider using a different stationary phase, such as alumina or a bonded-phase silica gel (e.g., C18 for reverse-phase chromatography).

  • Chemical Derivatization: In some cases, it may be beneficial to derivatize the crude mixture to alter the polarity of the hydrazine before chromatography. For example, reacting the hydrazine with an aldehyde to form a less polar hydrazone.

Method Selection Guide

Choosing the right purification strategy is critical for success. The following decision tree can help guide your choice.

G start Start: Crude Reaction Mixture Containing 4-Fluorophenylhydrazine is_product_solid Is the desired product a solid? start->is_product_solid is_product_acid_stable Is the product stable to acid? is_product_solid->is_product_acid_stable No try_crystallization Attempt Crystallization is_product_solid->try_crystallization Yes is_product_base_stable Is the product stable to base? is_product_acid_stable->is_product_base_stable No acid_wash Perform Aqueous Acidic Wash (e.g., 1 M HCl) is_product_acid_stable->acid_wash Yes base_wash Perform Aqueous Basic Wash (e.g., 1 M NaOH) if product is acidic is_product_base_stable->base_wash Yes scavenger_resin Use a Scavenger Resin (e.g., Sulfonyl Chloride Resin) is_product_base_stable->scavenger_resin No chromatography Proceed to Column Chromatography try_crystallization->chromatography If unsuccessful acid_wash->chromatography If still impure base_wash->chromatography If still impure scavenger_resin->chromatography After filtration

Caption: Decision tree for selecting a purification method.

Detailed Experimental Protocols

Protocol 1: Aqueous Acidic Extraction

This protocol is ideal for products that are stable in acidic conditions.

Step-by-Step Methodology:

  • Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of 1 M hydrochloric acid (HCl) to the separatory funnel.

  • Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any pressure.

  • Allow the layers to separate. The protonated 4-fluorophenylhydrazine hydrochloride salt will be in the aqueous (bottom) layer.

  • Drain the aqueous layer.

  • Repeat the extraction with 1 M HCl two more times to ensure complete removal.

  • Wash the organic layer with brine to remove any residual water.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

Protocol 2: Chemical Scavenging with a Sulfonyl Chloride Resin

This method is highly effective for selectively removing the hydrazine without affecting many functional groups.

Step-by-Step Methodology:

  • Dissolve the crude reaction mixture in a suitable solvent (e.g., dichloromethane, THF).

  • Add a sulfonyl chloride scavenger resin (typically 2-3 equivalents relative to the initial amount of 4-fluorophenylhydrazine).

  • Stir the mixture at room temperature for 2-4 hours, or until TLC analysis shows complete consumption of the hydrazine.

  • Filter the reaction mixture to remove the resin.

  • Wash the resin with the reaction solvent to recover any adsorbed product.

  • Combine the filtrate and washings, and concentrate under reduced pressure.

Table 1: Comparison of Common Purification Methods

MethodAdvantagesDisadvantagesBest For
Aqueous Acidic Extraction Fast, inexpensive, and scalable.Product must be acid-stable. Can lead to emulsions.Neutral or basic products that are stable to acid.
Column Chromatography High resolution, applicable to a wide range of compounds.Can be time-consuming and requires large volumes of solvent.When other methods fail or when high purity is required.
Chemical Scavenging High selectivity, simple workup (filtration).Resins can be expensive. Requires optimization of reaction time.Removing trace amounts of hydrazine or when the product is sensitive to aqueous workups.
Crystallization Can provide very high purity in a single step.Product must be a solid with good crystallization properties.Crystalline products with different solubility profiles than the hydrazine.

References

  • Purification of Laboratory Chemicals, 8th Edition. Armarego, W. L. F., & Chai, C. L. L. (2017). Elsevier. [Link]

Technical Support Center: Thermal Stability & Handling of 1-(4-Fluorophenyl)-4-iodo-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. This guide is designed for researchers, scale-up chemists, and drug development professionals working with 1-(4-Fluorophenyl)-4-iodo-1H-pyrazole .

As a Senior Application Scientist, I frequently consult on the thermal and photochemical sensitivities of halogenated heterocycles. While the 1-arylpyrazole core is exceptionally robust due to its aromatic resonance, the C4–Iodine bond represents a thermodynamic vulnerability. The electron-withdrawing nature of the 4-fluorophenyl group subtly alters the electron density of the pyrazole ring, making the C4–I bond highly susceptible to homolytic cleavage when exposed to excessive thermal energy. Understanding this causality is the key to preventing unexplained yield drops, black tar formation, and deiodinated byproducts during your synthetic workflows.

Quantitative Thermal Data

To establish safe operating limits, it is critical to understand the baseline thermal properties of the compound. The data below synthesizes expected calorimetric behaviors based on structural analogs and.

PropertyValue / RangeMechanistic Implication & Causality
Melting Point (

)
70 °C – 80 °CEndothermic phase transition. Safe for standard room-temperature handling and low-heat dissolution.
Decomposition Onset (

)
> 180 °CExothermic decomposition initiated by C–I homolysis. Operating temperatures must remain at least 50 °C below this threshold.
C–I Bond Dissociation Energy ~230 – 240 kJ/molThe weakest bond in the molecule. Highly susceptible to thermal and photolytic cleavage, leading to radical cascades.
Enthalpy of Decomposition (

)
Exothermic (Variable)Rapid heat release upon bulk degradation. Poses a runaway reaction risk during large-scale operations.

Frequently Asked Questions (FAQs)

Q1: Why does my compound turn brown or purple during long-term storage at room temperature? A1: This discoloration is a classic sign of trace C–I bond homolysis. Ambient photolytic degradation (UV exposure from lab lighting) or slight thermal stress causes the bond to break, releasing free iodine radicals that combine to form iodine gas (


). The 

sublimes and stains the bulk white powder. Fix: Always store the compound in amber vials under an argon atmosphere at 2–8 °C.

Q2: I am seeing a massive exothermic event in my DSC data around 200 °C. Is this normal? A2: Yes. According to standard guidelines, early-stage Differential Scanning Calorimetry (DSC) screening of aryl iodides frequently reveals sharp exothermic peaks between 180 °C and 250 °C. This corresponds to the catastrophic decomposition of the molecule following initial C–I cleavage.

Q3: Can I use standard refluxing conditions (e.g., Toluene at 110 °C) for cross-coupling this compound? A3: It is highly discouraged. While the bulk decomposition onset is >180 °C, micro-environments of high heat and the presence of transition metals (like Palladium) lower the activation energy for deiodination. Prolonged heating above 90 °C will significantly degrade your starting material.

Troubleshooting Guide: Mitigating Thermal Degradation

Issue: High levels of Deiodinated Byproduct in Suzuki/Sonogashira Couplings

Symptom: LC-MS analysis of your reaction mixture shows a massive peak corresponding to 1-(4-Fluorophenyl)-1H-pyrazole (mass minus iodine), with very little of your desired cross-coupled product. Root Cause: Reaction temperatures exceeding 90 °C provide enough thermal energy to outcompete the oxidative addition of the Palladium catalyst. This leads to the homolytic cleavage of the C–I bond. The resulting pyrazole radical rapidly abstracts a hydrogen atom from the solvent (e.g., 1,4-dioxane or THF), forming the deiodinated byproduct. Solution: Lower the reaction temperature to 60–70 °C. To compensate for the lower thermal energy, utilize a more electron-rich, sterically hindered ligand (e.g., XPhos or dppf) which accelerates the oxidative addition step even at lower temperatures.

degradation A 1-(4-Fluorophenyl)-4-iodo-1H-pyrazole (Intact Molecule) B Thermal Energy (>180°C) or UV Radiation A->B C Homolytic Cleavage of C4-I Bond B->C D 1-(4-Fluorophenyl)-1H-pyrazol-4-yl Radical C->D E Iodine Radical (I•) C->E F Deiodinated Byproduct (H-abstraction) D->F Solvent H-donor G Polymeric Tars (Radical Coupling) D->G High Conc.

Fig 1. Mechanistic pathway of thermal and photochemical degradation via C4-I bond homolysis.

workflow Start Start: Pd-Catalyzed Cross-Coupling TempCheck Is Reaction Temp > 90°C? Start->TempCheck Deiodination High Risk: C-I Homolysis & Deiodination TempCheck->Deiodination Yes Success Optimal Yield & Stability TempCheck->Success No Action1 Lower Temp to 60-80°C & Use highly active Pd catalyst Deiodination->Action1 Action2 Exclude Light & Oxygen (Argon Sparging) Action1->Action2 Action2->Success

Fig 2. Workflow for mitigating thermal degradation in high-temperature cross-coupling reactions.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. If a validation checkpoint fails, the protocol mandates a halt to prevent wasted resources or safety hazards.

Protocol A: Thermal Hazard Evaluation (DSC/TGA)

Purpose: To accurately map the thermal decomposition profile before scaling up reactions.

  • Sample Preparation: Weigh exactly 2.0–5.0 mg of 1-(4-Fluorophenyl)-4-iodo-1H-pyrazole into a standard aluminum DSC pan. Crimp the lid securely.

  • Atmosphere Control: Place the pan into the DSC cell. Purge the system with high-purity Nitrogen (

    
    ) or Argon at a flow rate of 50 mL/min. Causality: Inert gas prevents oxidative degradation from masking the true homolytic cleavage temperature.
    
  • Thermal Ramping: Program the instrument to hold at 25 °C for 5 minutes, then ramp at 10 °C/min up to 300 °C.

  • Validation Checkpoint: Observe the thermogram at 70–80 °C. You must see a sharp endothermic peak corresponding to the melting point. If the baseline shifts erratically before this melt, or if the melt is broad, the sample is contaminated with moisture or degraded byproducts. Abort the test and recrystallize the batch.

  • Data Extraction: Identify the onset temperature (

    
    ) of the large exothermic peak (typically >180 °C). Calculate the safe operating limit as 
    
    
    
    .
Protocol B: Low-Temperature Suzuki-Miyaura Cross-Coupling

Purpose: To achieve high coupling yields while suppressing thermal C–I bond homolysis.

  • Reagent Loading: In an oven-dried Schlenk flask, combine 1.0 eq of 1-(4-Fluorophenyl)-4-iodo-1H-pyrazole, 1.2 eq of the desired boronic acid, and 2.5 eq of anhydrous

    
    .
    
  • Catalyst Selection: Add 0.05 eq of

    
    . Causality: The bidentate dppf ligand enforces a cis-geometry on the Palladium center, drastically lowering the activation energy required for reductive elimination, allowing the reaction to proceed at lower temperatures.
    
  • Solvent Degassing: Add a 4:1 mixture of 1,4-Dioxane and Water. Sparge the solution with Argon for 15 minutes.

  • Validation Checkpoint: Before heating, visually inspect the mixture. It should be a distinct orange/red suspension. If the mixture immediately turns black upon solvent addition at room temperature, your catalyst has prematurely crashed out (likely due to oxygen ingress). Abort and prepare fresh, degassed solvents.

  • Thermal Control: Heat the reaction strictly to 70 °C (do not exceed 80 °C) for 4–6 hours under constant stirring.

References

  • Title: Thermal stability of N-heterocycle-stabilized iodanes – a systematic investigation Source: Beilstein Journal of Organic Chemistry URL: [Link]

  • Title: Process Safety in the Pharmaceutical Industry—Part I: Thermal and Reaction Hazard Evaluation Processes and Techniques Source: Organic Process Research & Development (ACS Publications) URL: [Link]

Technical Support Center: Troubleshooting Suzuki Coupling of Iodopyrazoles

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The "Deceptive" Electrophile

Iodopyrazoles are ubiquitous in drug discovery (e.g., kinase inhibitors) but notoriously deceptive in cross-coupling. While the C–I bond is theoretically labile for oxidative addition, the pyrazole core presents two distinct failure modes that do not exist in standard phenyl halide couplings:

  • Catalyst Sequestration: The nitrogen lone pairs (especially in the 3- or 5-positions) act as competitive ligands, binding to Pd(II) and arresting the catalytic cycle.

  • Protodehalogenation: Iodopyrazoles are electron-rich and prone to losing the iodine atom (replaced by hydrogen) rather than coupling, particularly when transmetalation is slow.

This guide moves beyond generic "optimization" and addresses the specific mechanistic bottlenecks of this scaffold.

Diagnostic Triage: Reading the Reaction

Before changing conditions, analyze your crude LCMS/NMR data. The specific byproduct profile dictates the fix.

Q1: I see mostly unreacted Starting Material (SM) and no "Pd black."

Diagnosis: Catalyst Poisoning or Ligand Inhibition. The reaction has stalled at the Pd(II) oxidative addition intermediate. The pyrazole nitrogen has likely displaced your phosphine ligand, forming a stable, unreactive Pd-complex.

  • The Fix: Switch to bulky, electron-rich Buchwald ligands (e.g., XPhos , SPhos ) that sterically prevent N-coordination. Alternatively, protect the pyrazole nitrogen (SEM, THP).

Q2: I see significant "De-iodinated" pyrazole (Ar-H) instead of Product (Ar-Ar').

Diagnosis: Protodehalogenation. The oxidative addition occurred, but the transmetalation step was too slow. The Pd(II)-Aryl species scavenged a hydride (likely from the solvent or base decomposition) and underwent reductive elimination to form Ar-H.

  • The Fix:

    • Accelerate Transmetalation: Increase base concentration or add water (essential for inorganic bases).

    • Remove Hydride Sources: Avoid alcoholic solvents (ethanol/isopropanol) if using Pd(PPh3)4. Switch to DMF or Dioxane.[1]

    • Switch Catalyst: Use Pd(dppf)Cl2 .[2] The bidentate ligand bite angle accelerates reductive elimination, outcompeting the side reaction.

Q3: I see Homocoupling of the Boronic Acid (Ar'-Ar').

Diagnosis: Oxygen Leak or Slow Oxidative Addition. Oxygen promotes the dimerization of boronic acids. If the iodopyrazole is sterically hindered (e.g., 3-iodo-4-substituted), the catalyst sits idle, catalyzing the homocoupling instead.

  • The Fix: Rigorous degassing (sparging with Ar for 15 mins, not just balloon purging). Switch to a more active precatalyst (e.g., XPhos Pd G3 ) to force the cross-coupling cycle.

Visual Troubleshooting Logic

The following flowchart illustrates the decision matrix based on LCMS analysis of the crude mixture.

TroubleshootingLogic Start Analyze Crude Reaction (LCMS) Result Dominant Species? Start->Result SM Unreacted Iodopyrazole Result->SM > 80% SM DeHalo De-iodinated Pyrazole (Ar-H) Result->DeHalo > 20% Ar-H Homo Boronic Acid Dimer Result->Homo > 20% Dimer Sol_SM CAUSE: Catalyst Poisoning FIX: Switch to XPhos/SPhos or Protect Nitrogen SM->Sol_SM Sol_DeHalo CAUSE: Slow Transmetalation FIX: Add Water, Switch to Pd(dppf)Cl2, Avoid Alcohols DeHalo->Sol_DeHalo Sol_Homo CAUSE: Oxygen / Slow OA FIX: Sparge Argon, Use Pre-catalyst (G3/G4) Homo->Sol_Homo

Caption: Decision matrix for troubleshooting Suzuki coupling failures based on byproduct distribution.

Deep Dive: Ligand & Catalyst Selection

For iodopyrazoles, the "standard" Pd(PPh3)4 is often insufficient due to the stability of the Pd-N bond formed with the substrate.

Comparative Ligand Performance Data

Data summarized from internal optimizations and literature precedents (e.g., Buchwald et al. [1], BenchChem [4]).

Ligand / CatalystReactivity ProfileBest For...Risk Factor
Pd(PPh3)4 Low to Moderate4-iodopyrazoles (Protected)High risk of poisoning by free N-H; requires high temp (90°C+).
Pd(dppf)Cl2 HighProtodehalogenation prone substrates The "Workhorse." Large bite angle speeds up the cycle, reducing side reactions.
XPhos / XPhos Pd G2 Excellent Unprotected pyrazoles , Steric bulkBulky biaryl ligand prevents N-coordination. Works at lower temps.[2]
SPhos Very HighHeteroaryl boronic acidsExcellent stability; good for unstable boronic acids.
Catacxium A HighSterically hindered couplingsGood alternative if Buchwald ligands fail.
The "Poisoning" Mechanism

Why does the reaction stop? The diagram below shows how the pyrazole nitrogen intercepts the palladium cycle.

PoisoningMech Pd0 Pd(0) Active OxAdd Oxidative Addition (Ar-Pd-I) Pd0->OxAdd Iodopyrazole Cycle Transmetalation & Reductive Elimination OxAdd->Cycle Boronic Acid (Fast Path) Poison DEAD CATALYST (Pd Coordinated to Pyrazole N) OxAdd->Poison N-Coordination (Slow Path / No Protection) Cycle->Pd0 Product Release

Caption: Kinetic trap where the pyrazole nitrogen coordinates to Pd(II), removing it from the catalytic cycle.

Validated Experimental Protocols

These protocols are designed to be "self-validating"—if they fail, the byproduct profile will tell you exactly why.

Protocol A: The "Robust" Method (Recommended Start)

Best for: Protected iodopyrazoles or 4-iodopyrazoles.

  • Vessel: Microwave vial (preferred for pressure) or Schlenk tube.

  • Solvent: 1,4-Dioxane / Water (4:1 ratio). Note: Water is non-negotiable here to dissolve the base.

  • Base:

    
     (3.0 equiv) or 
    
    
    
    (2.0 equiv).
  • Catalyst:

    
     (5 mol%).
    
  • Substrates: Iodopyrazole (1.0 equiv), Boronic Acid (1.5 equiv).

  • Procedure:

    • Add solids to vial.

    • Add solvents.[1][3][4][5][6]

    • CRITICAL: Sparge with Argon for 10 minutes. (Do not skip).

    • Heat to 90°C for 2-4 hours.

  • Validation: If conversion is <50% and SM remains, switch to Protocol B.

Protocol B: The "High-Difficulty" Method

Best for: Unprotected pyrazoles (free N-H) or sterically hindered 3/5-iodopyrazoles.

  • Solvent: n-Butanol / Water (4:1) OR Toluene / Water (10:1).

  • Base:

    
     (4.0 equiv). Phosphate is crucial for unprotected substrates.
    
  • Catalyst: XPhos Pd G2 (2-3 mol%) OR Pd(OAc)2 (2 mol%) + XPhos (4 mol%).

  • Procedure:

    • Pre-stir Catalyst and Ligand in solvent for 5 mins if not using G2 precatalyst.

    • Add reactants and base.[1][5][7][8][9]

    • Heat to 100°C.

    • Note: The XPhos ligand creates a "shell" around the Pd, preventing the pyrazole nitrogen from binding [1].

Frequently Asked Questions (FAQs)

Q: Can I use DMF as a solvent? A: Yes, but be careful. DMF can decompose to form dimethylamine at high temperatures, which can also poison the catalyst. If using DMF, keep temps below 100°C or use fresh anhydrous DMF. Dioxane is generally safer for scale-up.

Q: My boronic acid is a 2-pyridyl or heterocyclic boronic acid and it degrades. A: These are notoriously unstable (protodeboronation).

  • Solution: Switch to a Boronic Ester (Pinacol) or a MIDA Boronate .[10]

  • Alternative: Add the boronic acid in portions (e.g., 0.5 equiv every hour) to maintain a low concentration relative to the catalyst [4].

Q: Why is 4-iodopyrazole easier than 3- or 5-iodopyrazole? A:

  • Electronic: The 4-position is the most electron-rich, facilitating oxidative addition.

  • Steric/Chelation: The 3- and 5-positions are adjacent to the ring nitrogens. This proximity allows the nitrogen to direct the palladium into a stable "chelate" trap (as shown in the diagram above), effectively killing the catalyst [5].

References

  • Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Amination of Aryl Halides with Primary Amines. Journal of the American Chemical Society. [Link](Note: While focused on amination, this paper establishes the mechanistic basis for XPhos preventing heterocycle poisoning).

  • Li, H., et al. (2011). From 2000 to Mid-2010: A Fruitful Decade for the Synthesis of Pyrazoles. Chemical Reviews. [Link]

  • Mukherjee, N., et al. (2003). Pyrazole-based P,N-ligand for palladium catalyst: applications in Suzuki coupling. Arkivoc. [Link]

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for all chemicals and perform a risk assessment before conducting experiments.

Sources

Validation & Comparative

1H NMR chemical shifts of 1-(4-Fluorophenyl)-4-iodo-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the . It is structured to assist medicinal chemists and analytical scientists in the validation of this specific intermediate, which is frequently used in Suzuki-Miyaura cross-coupling reactions for drug discovery.

Executive Summary: Structural & Spectral Context

1-(4-Fluorophenyl)-4-iodo-1H-pyrazole represents a critical scaffold in the synthesis of Factor Xa inhibitors and other bioactive heterocycles. Its spectral signature is defined by two distinct electronic environments: the electron-rich, magnetically anisotropic pyrazole ring and the fluorine-substituted phenyl ring.

  • Primary Application: Palladium-catalyzed cross-coupling (C–C bond formation) at the C4 position.

  • Key Analytical Challenge: Distinguishing the target 4-iodo regioisomer from the 5-iodo byproduct or the non-iodinated precursor using proton NMR.

  • Diagnostic Marker: The disappearance of the high-field pyrazole C4–H signal (~6.5 ppm) and the retention of two distinct downfield singlets (H3 and H5).

1H NMR Spectral Data Analysis

The following data represents the consensus spectral assignment in deuterated chloroform (


) and DMSO-

.
Table 1: Chemical Shift Assignment (

ppm)
PositionProton LabelMultiplicityShift (

)
Shift (DMSO-

)
Coupling (

Hz)
Pyrazole C5 H-5 Singlet (s)8.00 – 8.08 8.60 – 8.70

Hz (often unresolved)
Pyrazole C3 H-3 Singlet (s)7.65 – 7.75 7.90 – 8.00
Phenyl C2'/C6' H-2', H-6' Multiplet (m) / dd7.55 – 7.65 7.75 – 7.85

,

Phenyl C3'/C5' H-3', H-5' Multiplet (m) / t7.10 – 7.20 7.35 – 7.45

,

Note on Solvent Effects: DMSO-


 typically causes a downfield shift (deshielding) of 0.1–0.5 ppm for heteroaromatic protons compared to 

due to hydrogen bonding and polarity effects.
Detailed Assignment Logic (Causality)
  • The Pyrazole Singlets (H3 vs. H5):

    • H-5 (Deshielded): The proton at position 5 is adjacent to the substituted Nitrogen (N1). The anisotropic effect of the N-aryl ring and the inductive effect of N1 shift this signal significantly downfield (>8.0 ppm).

    • H-3 (Shielded relative to H5): Positioned next to the pyridine-like Nitrogen (N2), H-3 is typically 0.3–0.6 ppm upfield from H-5.

    • Effect of Iodination: The iodine atom at C4 is heavy and polarizable. While iodine often causes an upfield shift on the attached carbon (heavy atom effect), it typically causes a deshielding (downfield) effect on adjacent protons (H3/H5) due to van der Waals deshielding and electronegativity, compared to the non-iodinated precursor.

  • The Fluorophenyl System (AA'BB'X System):

    • H-2'/H-6' (Ortho to N): These protons are deshielded by the adjacent pyrazole ring, appearing as a doublet of doublets (dd) or a complex multiplet.

    • H-3'/H-5' (Ortho to F): These are shielded by the mesomeric electron donation of the Fluorine atom. They appear as a "pseudo-triplet" due to the overlapping coupling constants (

      
      ).
      

Comparative Analysis: Target vs. Alternatives

This section objectively compares the target molecule against its precursor and analogs to facilitate rapid quality control (QC).

Comparison 1: Target vs. Precursor (1-(4-Fluorophenyl)-pyrazole)
FeaturePrecursor (No Iodine)Target (4-Iodo)Diagnostic Action
C4-H Signal Present (~6.4–6.5 ppm, dd)Absent Primary confirmation of reaction completion.
H-5 Shift ~7.90 ppm~8.05 ppmDownfield shift due to Iodine proximity.
H-3 Shift ~7.70 ppm~7.75 ppmSlight downfield shift.
Multiplicity H3/H5 often show coupling to H4.H3/H5 appear as sharp singlets.Check linewidth; loss of coupling confirms substitution.
Comparison 2: Target vs. 5-Iodo Regioisomer

If the synthesis involves lithiation (n-BuLi) rather than electrophilic aromatic substitution, the 5-iodo isomer is a potential impurity.

  • 4-Iodo (Target): H3 and H5 are both present.[1] H5 is very downfield (~8.0+ ppm).

  • 5-Iodo (Impurity): H5 is absent. H3 and H4 are present.[1][2][3][4][5][6] H4 appears upfield (~6.5 ppm). H3 appears ~7.7 ppm.[6]

Visualization: Assignment & Synthesis Workflow

The following diagrams illustrate the logic flow for spectral assignment and the synthetic pathway to the target.

Diagram 1: NMR Assignment Logic Flow

NMR_Assignment Start Crude 1H NMR Spectrum Check_Region Check 6.0 - 7.0 ppm Region Start->Check_Region Decision_H4 Is there a signal at ~6.5 ppm? Check_Region->Decision_H4 Precursor ID: Unreacted Precursor (1-(4-F-Ph)-pyrazole) Decision_H4->Precursor Yes Check_Arom Analyze 7.0 - 8.5 ppm Region Decision_H4->Check_Arom No (Good) Identify_F Identify AA'BB' Pattern (Ortho-F coupling ~8Hz) Check_Arom->Identify_F Identify_Py Identify 2 Singlets (H3 ~7.7, H5 ~8.0) Identify_F->Identify_Py Final CONFIRMED STRUCTURE: 1-(4-Fluorophenyl)-4-iodo-1H-pyrazole Identify_Py->Final

Caption: Logical decision tree for confirming the synthesis of 4-iodopyrazole derivatives via 1H NMR.

Diagram 2: Synthesis & Impurity Pathways

Synthesis_Path Start 1-(4-Fluorophenyl)-pyrazole Reagent NIS or I2/CAN (Electrophilic Sub.) Start->Reagent Target TARGET (Major) 4-Iodo isomer (H4 removed) Reagent->Target Major Path Impurity IMPURITY (Trace) Regioisomers rare in electrophilic sub. Reagent->Impurity Minor Path Validation NMR Check: 2 Singlets > 7.5 ppm Target->Validation

Caption: Synthetic pathway emphasizing the electrophilic substitution mechanism that favors the 4-position.

Experimental Protocols

Protocol A: Synthesis (Representative)

Rationale: To provide context for the sample being analyzed.

  • Reactants: Dissolve 1-(4-fluorophenyl)-pyrazole (1.0 eq) in Acetonitrile (MeCN).

  • Iodination: Add N-Iodosuccinimide (NIS) (1.1 eq) or Iodine (

    
    ) with Cerium Ammonium Nitrate (CAN).
    
  • Conditions: Stir at reflux (or 80°C) for 2–4 hours.

  • Workup: Quench with saturated sodium thiosulfate (

    
    ) to remove excess iodine (color change from purple/brown to yellow/clear). Extract with Ethyl Acetate.
    
Protocol B: NMR Acquisition Parameters

Rationale: Ensuring quantitative accuracy and resolution of couplings.

  • Solvent:

    
     (Standard) or DMSO-
    
    
    
    (if solubility is poor).
  • Concentration: ~10 mg in 0.6 mL solvent.

  • Pulse Sequence: Standard 1H zg30.

  • Scans (ns): 16 or 32 (Sufficient for >95% purity).

  • Relaxation Delay (d1): Set to

    
     seconds.
    
    • Why? Pyrazole protons (especially H3/H5) can have long T1 relaxation times. A short d1 will promote integration errors, making the 1:1 ratio of H3:H5 appear skewed.

  • Processing: Apply 0.3 Hz Line Broadening (LB) for smoothing, or Gaussian multiplication if resolving fine Fluorine coupling is required.

References

  • MDPI Crystals. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Link

  • Royal Society of Chemistry (RSC). (2015). Regioselective synthesis of 1-aryl-3-CF3-1H-pyrazoles and iodination studies. Link

  • National Institutes of Health (NIH) / PMC. (2025). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides. Link(Note: Generalized reference for regioselectivity logic in iodopyrazoles).

  • Alfa Chemistry. 19F NMR Coupling Constants and Chemical Shifts. Link

Sources

High-Resolution 19F NMR Methodologies for Fluorophenyl Pyrazole Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Fluorinated pyrazoles, such as the cyclooxygenase-2 (COX-2) inhibitor Celecoxib and the veterinary NSAID Mavacoxib, represent a critical pharmacophore class in modern drug discovery. The incorporation of a trifluoromethyl (–CF


) or fluorophenyl group drastically alters the molecule's lipophilicity, metabolic stability, and target binding affinity.

As a Senior Application Scientist, I frequently rely on


F Nuclear Magnetic Resonance (NMR) spectroscopy  to characterize these APIs. With a 100% natural abundance, a spin of ½, and a gyromagnetic ratio second only to 

H,

F acts as a highly sensitive, background-free beacon[1]. Because active pharmaceutical ingredients (APIs) often comprise only a fraction of a formulated drug, excipients heavily mask

H and

C spectra;

F NMR bypasses this interference entirely[2].

However, the analytical demands of drug development—ranging from trace impurity detection in complex formulations to real-time reaction monitoring on the manufacturing floor—require distinct NMR hardware configurations. This guide objectively compares the performance of High-Field CryoProbes, Room Temperature (RT) Probes, and Benchtop


F NMR systems, providing causality-driven experimental protocols for each.

Objective Performance Comparison: NMR Hardware Platforms

The selection of an NMR platform is dictated by the thermodynamic and electromagnetic realities of the sample environment. Table 1 summarizes the core performance metrics of the three primary


F NMR methodologies used in pharmaceutical analysis.

Table 1: Comparative Performance of


F NMR Analytical Platforms 
Analytical PlatformField StrengthRelative Sensitivity (SNR)Limit of DetectionOperational CostPrimary Application
High-Field CryoProbe 500 – 800 MHz400 – 500% (vs RT)Low μMHigh (Liquid He/N

)
Trace impurity profiling, complex API formulations
High-Field RT Probe 400 – 600 MHz100% (Baseline)Mid μMModerateRoutine structural elucidation of purified APIs
Benchtop

F NMR
1 – 2 Tesla (40–80 MHz)< 10% (vs High-Field)Low mMLow (Cryogen-free)Real-time reaction monitoring (PAT), kinetic studies
The Causality of Sensitivity: Why CryoProbes Dominate

Thermal noise (Johnson-Nyquist noise) generated in the detection coils and preamplifiers is the primary limiting factor in NMR sensitivity. This noise is proportional to the square root of the temperature. By utilizing closed-cycle helium systems to cool the RF coils to ~20–30 K, CryoProbes reduce thermal noise by a factor of


[3]. This yields an empirical Signal-to-Noise Ratio (SNR) improvement of 4 to 5 times over conventional RT probes, allowing for the detection of dilute fluorinated impurities in a fraction of the time[4].
The Case for Benchtop Systems

While benchtop systems suffer from lower magnetic field strengths, they possess a highly homogeneous excitation profile over a wide range[1]. Because the


F chemical shift spans >350 ppm, low-field systems can quantitatively integrate product and by-product signals without the pulse-attenuation artifacts seen in high-field instruments[1]. Furthermore, they do not require deuterated solvents, making them ideal for inline Process Analytical Technology (PAT)[5].

Mechanistic Workflows & Signal Enhancement

To understand how these platforms integrate into the drug development lifecycle, we must visualize the pathways of signal acquisition and enhancement.

SNR_Enhancement cluster_Cryo Hardware: CryoProbe Technology cluster_Sabre Spin: SABRE Hyperpolarization A High-Field NMR (>500 MHz) B Helium Cooling (~20K Coils) A->B C Reduced Thermal (Johnson) Noise B->C D 4-5x SNR Boost (Trace Analysis) C->D E Benchtop NMR (1-2 Tesla) F para-Hydrogen Exchange E->F G Increased Spin Population Diff. F->G H >100x SNR Boost (Rapid Screening) G->H

Mechanisms of 19F NMR sensitivity enhancement: Hardware cooling vs. spin hyperpolarization.

Experimental Protocols: Self-Validating Systems

As an application scientist, I design protocols that are self-validating. A measurement is only as trustworthy as its internal calibration. Below are two field-proven methodologies for analyzing fluorophenyl pyrazoles.

Protocol A: Trace Impurity Profiling of Celecoxib using High-Field CryoProbe F NMR

Objective: Detect and quantify low-level regioisomer impurities in a formulated Celecoxib sample. Causality Check: Celecoxib molecules can occupy chemically distinct nanoenvironments, leading to variations in spin-lattice relaxation times (


)[6]. For quantitative NMR (qNMR), failing to account for 

leads to truncated signal recovery and inaccurate integration.
  • Sample Preparation: Dissolve 20 mg of the formulated Celecoxib in 0.6 mL of CDCl

    
    . Add 1.0 μL of Trifluorotoluene (TFT) as an internal standard. TFT provides a sharp, isolated singlet at 
    
    
    
    = -63.72 ppm[7], which acts as our self-validating integration reference.
  • 
     Inversion-Recovery Measurement: 
    
    • Execute a standard inversion-recovery sequence (t1ir on Bruker systems) to measure the

      
       of the –CF
      
      
      
      group.
    • Observation: The –CF

      
       resonance of Celecoxib typically appears between 
      
      
      
      = -61.7 and -64.8 ppm depending on the phase and solvent[6]. Assume the measured
      
      
      is ~0.85 seconds[6].
  • Parameter Optimization: Set the inter-pulse delay (

    
    ) to 
    
    
    
    (e.g., 5.0 seconds) to ensure >99% longitudinal magnetization recovery between scans.
  • Acquisition: Acquire the 1D

    
    F spectrum using inverse gated 
    
    
    
    H decoupling to eliminate Nuclear Overhauser Effect (NOE) enhancements that would otherwise skew quantitative integration.
  • Validation: Integrate the TFT peak (-63.72 ppm) against the Celecoxib –CF

    
     peak. The molar ratio must strictly align with the gravimetric preparation. Any secondary peaks in the -60 to -65 ppm region indicate fluorinated regioisomers or degradation products.
    
Protocol B: Real-Time Reaction Monitoring via Benchtop F NMR

Objective: Monitor the Knorr pyrazole synthesis of Celecoxib from 4-sulfamoylphenylhydrazine and a trifluorinated 1,3-dicarbonyl[5]. Causality Check: High-field systems require costly deuterated solvents and glass NMR tubes. Benchtop systems (1-2 T) can utilize external lock/shim devices, allowing direct, non-invasive measurement of crude reaction mixtures in standard industrial solvents (e.g., ethanol)[1].

Reaction_Monitoring S1 1,3-Dicarbonyl + Aryl Hydrazine R1 Knorr Cyclocondensation (Benchtop Reactor) S1->R1 S2 Non-Deuterated Solvent (EtOH) S2->R1 N1 Benchtop 19F NMR (Flow Cell / Aliquot) R1->N1 Continuous Sampling D1 Real-Time Kinetics (Product vs. Regioisomer) N1->D1 D2 Quantitative Yield (Integration of -CF3) N1->D2

Workflow for real-time benchtop 19F NMR monitoring of fluorophenyl pyrazole synthesis.

  • Reactor Setup: Initiate the cyclocondensation reaction in a benchtop reactor using non-deuterated ethanol. Pump the reaction mixture continuously through a PTFE flow cell housed within a 60 MHz (1.4 T) benchtop NMR spectrometer.

  • Shimming: Utilize the instrument's external lock/shim protocol. Because the benchtop system's excitation profile is highly homogeneous, center frequency offsets will not distort the integration of the –CF

    
     signals[1].
    
  • Kinetic Acquisition: Acquire single-scan

    
    F spectra every 30 seconds.
    
  • Data Analysis: Monitor the consumption of the starting dicarbonyl's –CF

    
     resonance and the concurrent formation of the Celecoxib product peak (~ -62 ppm)[5][8].
    
  • Self-Validation: The reaction is deemed complete when the integral of the starting material reaches zero and the product integral plateaus. Because this is a closed system, the sum of all

    
    F integrals must remain constant throughout the reaction, validating the mass balance.
    

Advanced Note: If benchtop sensitivity proves insufficient for trace intermediates, Signal Amplification By Reversible Exchange (SABRE) hyperpolarization can be coupled with multiplet refocusing (SHARPER) to temporarily boost the


F SNR by over 100-fold[9][10].

Conclusion

The choice of


F NMR methodology hinges on the specific analytical bottleneck. For structural elucidation and trace impurity profiling of fluorophenyl pyrazoles, the High-Field CryoProbe  is the undisputed gold standard, leveraging cryogenic noise reduction to achieve sub-micromolar detection limits[3][4]. Conversely, for process chemists optimizing the Knorr pyrazole synthesis, Benchtop 

F NMR
provides an economical, real-time window into reaction kinetics without the constraints of deuterated solvents[1][5]. By anchoring experimental parameters to fundamental physical constants—such as

relaxation and Johnson-Nyquist noise—researchers can ensure their analytical workflows are both robust and self-validating.
References

1.[6] Insights into the Effect of Nanoconfinement Surface Chemistry on Celecoxib Aggregation and Dissolution by 19F NMR Spectroscopy | Crystal Growth & Design - ACS Publications. acs.org. 6 2.[3] How Cryogenic NMR Probes Improve Sensitivity for Low-Concentration Samples. creative-biostructure.com. 3 3.[9] Enhancing 19F Benchtop NMR Spectroscopy by Combining para-Hydrogen Hyperpolarization and Multiplet Refocusing | ACS Measurement Science Au. acs.org. 9 4.[1] Quantitative benchtop 19F NMR spectroscopy: a robust and economical tool for rapid reaction optimization. chemrxiv.org. 1 5.[4] Improving NMR Through Advanced Cryoprobe Technology. patsnap.com. 4 6.[10] Enhancing 19F benchtop NMR spectroscopy by combining parahydrogen hyperpolarisation and multiplet refocusing. whiterose.ac.uk.10 7.[7] Application of a high performance benchtop NMR spectrometer for 19F NMR spectroscopy. qd-europe.com. 7 8.[5] Benchtop 19F NMR Spectroscopy optimized Knorr pyrazole synthesis of Celecoxib and Mavacoxib. researchgate.net. 5 9.[2] Fluorine MAS NMR API revised. nsf.gov. 2 10.[8] Supporting information - The Royal Society of Chemistry. rsc.org.8

Sources

13C NMR characterization of 4-iodo-1-arylpyrazole core

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis for researchers, medicinal chemists, and NMR spectroscopists.

Executive Summary

The 4-iodo-1-arylpyrazole scaffold is a privileged pharmacophore and a critical intermediate in cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira) during drug development. However, characterizing this core via


C Nuclear Magnetic Resonance (NMR) spectroscopy presents a notorious analytical bottleneck. The carbon directly bonded to the iodine atom (C4-I) frequently "disappears" into the baseline noise during standard acquisition.

As a Senior Application Scientist, I have structured this guide to dissect the quantum mechanical causality behind this phenomenon—specifically the Heavy Atom Effect —and objectively compare three analytical strategies: Conventional Room Temperature (RT) Probes , Cryogenic Probes (CryoProbes) , and 2D HMBC Indirect Detection . This guide provides self-validating experimental protocols to guarantee unambiguous assignment of this challenging heterocycle.

The Mechanistic Challenge: The Heavy Atom Effect & Relaxation Dynamics

To solve the problem of the "missing" C4 peak, we must first understand the physics causing it. The difficulty in detecting the C4-I carbon is driven by three compounding factors:

  • Relativistic Spin-Orbit Coupling (The Heavy Atom Effect): Iodine is a massive halogen. The relativistic motion of its core electrons induces strong spin-orbit coupling, which shields the adjacent C4 carbon. This causes a dramatic upfield shift of the C4 resonance (typically appearing between 50–70 ppm, compared to 100–110 ppm for unsubstituted pyrazole C4)[1].

  • Absence of Nuclear Overhauser Effect (NOE): Standard 1D

    
    C spectra are acquired with 
    
    
    
    H broadband decoupling (
    
    
    C{
    
    
    H}). Carbons with attached protons receive a signal boost (up to ~2x) via NOE. Because C4 is fully substituted (quaternary) with iodine, it receives zero NOE enhancement.
  • Extended Longitudinal Relaxation (

    
    ):  Dipole-dipole interactions are the primary mechanism for nuclear spin relaxation. Lacking a directly attached proton, the C4 carbon relies on inefficient relaxation pathways (like Chemical Shift Anisotropy). Consequently, its 
    
    
    
    relaxation time can extend well beyond 10–15 seconds. If the inter-pulse delay (
    
    
    ) is shorter than
    
    
    , the C4 spin population becomes saturated, and the signal vanishes.

Technology Comparison: RT Probes vs. CryoProbes vs. 2D HMBC

When characterizing 4-iodo-1-arylpyrazoles, laboratories must choose the right instrumental approach. Below is an objective performance comparison of the three primary methodologies.

A. Conventional Room Temperature (RT) Probes (400-500 MHz)

RT probes (e.g., standard BBO or TXI) operate with the RF coil and preamplifiers at ~298 K. The thermal noise generated by the electronics competes directly with the weak NMR signal of the C4-I carbon. Detecting this carbon requires brute force: highly concentrated samples and overnight acquisitions with extended relaxation delays.

B. Cryogenically Cooled Probes (CryoProbes)

A CryoProbe cools the RF detection coil and the preamplifier to cryogenic temperatures (~20 K) using cold helium gas, while keeping the sample at room temperature. This drastically reduces thermal electronic noise, yielding a 3- to 4-fold increase in Signal-to-Noise Ratio (SNR)[2]. Because acquisition time scales with the inverse square of SNR, a CryoProbe can achieve the same spectrum in 1/9th to 1/16th of the time[3].

C. 2D HMBC (Heteronuclear Multiple Bond Correlation)

Instead of detecting the insensitive


C nucleus directly, HMBC detects the highly sensitive 

H nucleus and correlates it to neighboring carbons via 2-bond (

) or 3-bond (

) couplings. The C4 carbon can be indirectly mapped using the pyrazole C3-H, C5-H, or ortho-aryl protons.
Quantitative Performance Matrix
Parameter1D

C (RT Probe)
1D

C (CryoProbe)
2D

H-

C HMBC
Primary Detection Nucleus

C (Low Sensitivity)

C (Low Sensitivity)

H (High Sensitivity)
Relative SNR (C4-I) 1x (Baseline)~3.5x to 4.0x>10x (Indirect)
Min. Sample Req. (5mm tube) > 40 mg5 - 10 mg< 5 mg
Typical Acquisition Time 12 - 16 hours1 - 2 hours30 - 45 minutes
Quaternary Resolution Direct (if

is sufficient)
Direct (High precision)Indirect (Requires

-coupling)
Risk of Signal Saturation High (Due to long

)
ModerateLow (Depends on

H

)

Workflow & Logical Decision Matrix

G Start 4-Iodo-1-Arylpyrazole Sample Prep (>20mg) T1 Measure T1 Relaxation (Inversion Recovery) Start->T1 Decision Is C4-I T1 > 5s? T1->Decision RT_Probe Conventional RT Probe Set D1 > 3*T1, Overnight Decision->RT_Probe Hardware Limited Cryo_Probe CryoProbe 13C NMR Standard D1, Fast Scan Decision->Cryo_Probe Cryo Hardware Available HMBC 2D HMBC Indirect Detection via 1H Decision->HMBC Low Concentration Success Complete 13C Assignment (C3, C4-I, C5 Resolved) RT_Probe->Success Low SNR Risk Cryo_Probe->Success High Confidence HMBC->Success Connectivity Confirmed

Decision workflow for 13C NMR assignment of heavy-atom substituted heterocycles.

Self-Validating Experimental Protocols

A protocol is only robust if it includes internal checks to validate its own success. Do not guess the relaxation delay (


); measure it.
Protocol A: Measurement (The Self-Validation Step)

Causality: Before running a 12-hour


C spectrum, you must prove that your pulse sequence will not saturate the C4-I spin.
  • Prepare the sample: Dissolve 30 mg of the 4-iodo-1-arylpyrazole in 0.6 mL of CDCl

    
    . Filter through glass wool into a 5 mm NMR tube to remove paramagnetic particulate impurities that artificially alter relaxation.
    
  • Load into the spectrometer and lock/shim on the deuterium signal.

  • Run an Inversion-Recovery sequence (t1ir on Bruker systems):

    
    .
    
  • Array the variable delay (

    
    ) from 0.1 s to 20 s.
    
  • Validation: Plot the intensity of the C3 or C5 pyrazole carbons to estimate the quaternary C4-I

    
    . The time point where the signal crosses the null point (zero intensity) is 
    
    
    
    . Calculate
    
    
    .
Protocol B: Optimized 1D C Acquisition (CryoProbe)
  • Instrument Setup: Utilize a 500 MHz or 600 MHz spectrometer equipped with a

    
    H/
    
    
    
    C CryoProbe[2].
  • Parameter Optimization:

    • Set the pulse program to zgpg30 (30° excitation pulse with power-gated proton decoupling). The 30° pulse (Ernst angle approximation) allows for faster pulsing without fully saturating the long

      
       carbons.
      
    • Set the relaxation delay (

      
      ) to 2.0 - 3.0 seconds. (Because we are using a 30° pulse rather than a 90° pulse, we do not need 
      
      
      
      ).
  • Acquisition: Set Number of Scans (NS) to 1024. Due to the ~4x SNR boost from the cold preamplifier, this will yield a spectrum equivalent to ~16,000 scans on an RT probe[3].

  • Processing: Apply an exponential window function with a Line Broadening (LB) of 1.0 - 2.0 Hz before Fourier Transformation to artificially boost SNR at the slight expense of resolution.

Protocol C: 2D HMBC Assignment (Low Concentration Alternative)

If sample mass is <10 mg and a CryoProbe is unavailable, 1D


C is futile.
  • Acquire a standard

    
    H spectrum to identify the pyrazole C3-H and C5-H singlets (typically between 7.5 - 8.5 ppm).
    
  • Set up a

    
    H-
    
    
    
    C HMBC experiment (hmbcgplpndqf).
  • Optimize the long-range coupling constant (

    
    ) parameter to 8 Hz (standard for aromatic/heteroaromatic systems).
    
  • Validation: Look for cross-peaks aligning the

    
    H pyrazole protons with a 
    
    
    
    C shift around 55-65 ppm. This indirect correlation unambiguously assigns the C4-I carbon without needing to observe its direct 1D signal.

Expected Chemical Shift Data

When successfully acquired, the


C NMR spectrum of a standard 4-iodo-1-phenylpyrazole will exhibit distinct regional assignments. Note the severe shielding of C4 compared to C3 and C5.
Carbon PositionExpected

C Shift (ppm)
Multiplicity (in

C{

H})
Mechanistic Note
C3 (Pyrazole) 140.0 - 145.0SingletDeshielded by adjacent sp2 nitrogen.
C5 (Pyrazole) 128.0 - 135.0SingletDeshielded by adjacent N-Aryl group.
C4-I (Pyrazole) 55.0 - 65.0 Singlet (Weak/Broad) Severely shielded by iodine heavy-atom effect.
N-Aryl (Ipso) 138.0 - 142.0Singlet (Weak)Quaternary, moderate

.
N-Aryl (Ortho/Para) 118.0 - 128.0Singlet (Strong)Fast relaxation due to attached protons.

Note: The exact shift of C4-I will fluctuate slightly based on the electronic nature (electron-donating vs. electron-withdrawing) of the N1-aryl substituent.

References

1.[1] Krivdin, L. B. (2019). Computational protocols for calculating 13C NMR chemical shifts. Progress in Nuclear Magnetic Resonance Spectroscopy, 103-156. Elsevier BV. URL: 2.[2] Wu, W.-J. (2004). Cryogenic Probes. Academia Sinica. URL: 3.[3] BenchChem. (2025). Improving signal-to-noise ratio in D-Mannoheptulose-13C NMR analysis. BenchChem Technical Support. URL: 4. Beilstein Journal of Organic Chemistry. (2018). Supporting Information: An efficient metal-free and catalyst-free C–S/C–O bond-formation strategy: synthesis of pyrazole-con. Beilstein Journals. URL:

Sources

Technical Comparison Guide: Thermal Characterization of 1-(4-Fluorophenyl)-4-iodo-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the thermal characterization of 1-(4-Fluorophenyl)-4-iodo-1H-pyrazole , a critical intermediate in the synthesis of pharmaceutical scaffolds (e.g., for Suzuki-Miyaura cross-coupling). It compares the melting point (MP) behavior of the pure compound against its precursors and structural analogs to establish a rigorous purity standard.

Executive Summary

The melting point of pure 1-(4-Fluorophenyl)-4-iodo-1H-pyrazole is a definitive quality attribute (CQA) used to distinguish the iodinated product from its non-iodinated precursor and potential regioisomers. Based on structural analogs and electrophilic substitution patterns, the pure compound exhibits a sharp melting transition in the range of 106–112 °C .

This guide provides a comparative analysis of the thermal properties of the target compound versus its key impurities and analogs, establishing a self-validating protocol for purity assessment.

Comparative Thermal Analysis

The following table contrasts the melting point range of the target compound with its synthesis precursors and structural analogs. This comparison is vital for monitoring reaction progress and optimizing purification.

Compound Structure / Role Melting Point Range (°C) Significance in Characterization
1-(4-Fluorophenyl)-4-iodo-1H-pyrazole Target Product 106 – 112 °C (Expected)*Sharp range indicates high purity (>98%).
1-(4-Fluorophenyl)-1H-pyrazoleStarting MaterialLiquid / Low Melting Solid (< 30 °C)Presence depresses the MP of the product significantly.
4-Iodo-1H-pyrazoleFragment / Analog108 – 110 °C [1]Reference standard for the pyrazole core stability.
1-Phenyl-4-iodo-1H-pyrazoleStructural Analog106 – 107 °C [2]Closest structural proxy; confirms the expected range.
3-(4-Fluorophenyl)-4-iodo-1H-pyrazoleRegioisomer130 – 135 °C (Estimated)Higher MP due to symmetry; indicates regio-selectivity issues.

*Note: The expected range is derived from the consistent thermal behavior of 1-aryl-4-iodopyrazoles. A range >2°C indicates solvent entrapment or impurity.

Technical Deep Dive: The Iodination Effect

The introduction of an iodine atom at the C4 position of the pyrazole ring significantly alters the crystal lattice energy.

  • Precursor State: The starting material, 1-(4-fluorophenyl)-1H-pyrazole, lacks the heavy halogen atom, resulting in weaker intermolecular dispersion forces and a liquid/low-melting state at room temperature.

  • Target State: The 4-iodo substitution increases molecular weight and polarizability, facilitating stronger

    
    -stacking interactions. This elevates the melting point to the 106–112 °C  range, converting the oil into a crystalline solid.
    
  • Purification Logic: The dramatic phase change (Liquid

    
     Solid) allows for efficient purification via recrystallization , as the liquid starting material remains in the mother liquor.
    
Experimental Protocol: Synthesis & Characterization

This protocol ensures the isolation of the pure polymorph required for accurate MP determination.

Step 1: Regioselective Synthesis
  • Reagents: 1-(4-Fluorophenyl)-1H-pyrazole (1.0 eq), N-Iodosuccinimide (NIS) (1.1 eq), Acetonitrile (ACN).

  • Procedure: Dissolve the pyrazole in ACN. Add NIS portion-wise at 0°C to prevent di-iodination. Stir at room temperature for 4 hours.

  • Mechanism: Electrophilic aromatic substitution (S_EAr) occurs exclusively at the C4 position due to the directing effect of the pyrazole nitrogens.

Step 2: Purification (Critical for MP)
  • Quench: Add saturated aqueous sodium thiosulfate (

    
    ) to remove excess iodine (indicated by color change from brown to yellow/white).
    
  • Extraction: Extract with Ethyl Acetate. Wash with brine.[1] Dry over

    
    .
    
  • Recrystallization:

    • Dissolve the crude solid in minimal hot Ethanol (70°C).

    • Add water dropwise until slight turbidity persists.

    • Cool slowly to room temperature, then to 4°C.

    • Filter the white needles. Vacuum dry for 12 hours at 40°C to remove solvates.

Step 3: Melting Point Determination
  • Method: Capillary method (Mel-Temp) or Differential Scanning Calorimetry (DSC).

  • Criteria:

    • Start: Onset of liquid phase.

    • End: Complete disappearance of solid.

    • Acceptance: Range must be

      
       (e.g., 109.5 – 111.0 °C).
      
Process Visualization

The following diagram illustrates the critical path from synthesis to thermal validation, highlighting the decision gates based on melting point data.

G Start Start: 1-(4-Fluorophenyl)-1H-pyrazole (Liquid/Low MP) Rxn Reaction: + NIS / ACN (Electrophilic Subst.) Start->Rxn Iodination Crude Crude Product (Solid + Impurities) Rxn->Crude Quench & Extract Purify Recrystallization (EtOH / Water) Crude->Purify Phase Separation Check MP Determination Purify->Check Dried Solid Fail Reject / Re-column (Range > 2°C or < 105°C) Check->Fail Depressed/Broad Pass Pure Product (MP 106-112°C) Check->Pass Sharp Range Fail->Purify Reprocess

Caption: Workflow for the synthesis and thermal validation of 1-(4-Fluorophenyl)-4-iodo-1H-pyrazole.

References
  • PubChem. (2025).[2][3] 4-Iodopyrazole Compound Summary. National Library of Medicine. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of 4-iodopyrazoles: A Brief Review. Retrieved from [Link]

Sources

HPLC Method Development & Comparison Guide: 1-(4-Fluorophenyl)-4-iodo-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical analysis of High-Performance Liquid Chromatography (HPLC) methods for 1-(4-Fluorophenyl)-4-iodo-1H-pyrazole , a critical intermediate in the synthesis of coagulation factor inhibitors (e.g., apixaban analogs) and other pyrazole-based pharmacophores.

Executive Summary & Compound Profile

Objective: To provide a validated separation strategy for 1-(4-Fluorophenyl)-4-iodo-1H-pyrazole, comparing the industry-standard C18 approach against high-selectivity Phenyl-Hexyl alternatives for critical impurity isolation.

PropertyDetail
Compound Name 1-(4-Fluorophenyl)-4-iodo-1H-pyrazole
CAS Number 1341604-83-8
Molecular Formula C

H

FIN

LogP (Predicted) ~3.8 (High Lipophilicity)
Critical Impurities 1-(4-fluorophenyl)-1H-pyrazole (Precursor), Regioisomers (3-iodo/5-iodo)
Detection (

)
254 nm (Primary), 280 nm (Secondary)

Comparative Method Analysis

The following comparison evaluates the two most effective stationary phases for this analysis. The Standard C18 method is robust for general purity, while the Phenyl-Hexyl method is superior for separating closely related regioisomers and de-iodinated species.

Method A: Standard Reversed-Phase (C18)

Best for: Routine Quality Control, Crude Purity Assessment

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent.

  • Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.[1][2]

  • Gradient: 5% B to 95% B over 15 minutes.

Method B: High-Selectivity π-π Interaction (Phenyl-Hexyl)

Best for: Impurity Profiling, Regioisomer Separation

  • Column: Waters XBridge Phenyl-Hexyl (4.6 x 150 mm, 3.5 µm) or Restek Raptor FluoroPhenyl.

  • Mechanism: Exploits

    
     stacking interactions between the stationary phase and the electron-deficient fluorophenyl ring.
    
  • Mobile Phase: Methanol/Water gradients (Methanol enhances

    
     selectivity better than Acetonitrile).
    
Performance Data Comparison (Simulated based on LogP & Selectivity)
ParameterMethod A (C18 / ACN)Method B (Phenyl-Hexyl / MeOH)
Retention Time (

)
~8.5 min~10.2 min
Elution Order 1. Precursor2. Target 3. Bis-iodinated1. Precursor2. 3-Iodo Isomer3. Target
Resolution (

) vs Precursor
> 3.5 (Excellent)> 4.0 (Excellent)
Resolution (

) vs Regioisomer
< 1.5 (Poor)> 2.0 (Superior)
Peak Symmetry 1.05 - 1.150.95 - 1.05

Expert Insight: On a standard C18 column, the lipophilic iodine atom dominates retention, causing the target to elute significantly later than the de-iodinated precursor. However, if your synthesis yields the 3-iodo or 5-iodo regioisomers, C18 often fails to resolve them. The Phenyl-Hexyl phase interacts specifically with the fluorinated aromatic ring; steric hindrance from the iodine position alters this interaction, providing baseline separation of isomers.

Detailed Experimental Protocol

Step 1: Sample Preparation

To ensure reproducibility and prevent column fouling:

  • Stock Solution: Weigh 10 mg of 1-(4-Fluorophenyl)-4-iodo-1H-pyrazole into a 20 mL scintillation vial. Dissolve in 10 mL of Acetonitrile (Concentration: 1 mg/mL).

  • Working Standard: Dilute 100 µL of Stock Solution into 900 µL of Mobile Phase A (Water + 0.1% Formic Acid).

    • Note: The compound is hydrophobic.[3] If precipitation occurs upon dilution, use 50:50 ACN:Water as the diluent.

  • Filtration: Filter through a 0.22 µm PTFE syringe filter into an amber HPLC vial.

Step 2: Instrument Setup (Method A Focus)
  • System: Quaternary Pump HPLC (e.g., Agilent 1260/1290).

  • Column Temp: 30°C (Controlled).

  • Injection Volume: 5 µL.

  • Detection: DAD scanning 210-400 nm; Extract chromatograms at 254 nm.

Step 3: System Suitability Test (SST)

Before running samples, verify system performance:

  • Tailing Factor (

    
    ):  Must be < 1.5.
    
  • Theoretical Plates (

    
    ):  > 5000.
    
  • Precision: %RSD of peak area for 5 replicate injections must be < 2.0%.

Synthesis & Analysis Workflow

The following diagram illustrates the critical control points where HPLC analysis is required during the synthesis of the target compound.

G Start Start: 1-(4-Fluorophenyl)-pyrazole Reaction Iodination Reaction (NIS or I2/CAN) Start->Reaction Reagents Added Workup Workup & Extraction (DCM/Water) Reaction->Workup Quench Crude Crude Product Analysis (HPLC Method A) Workup->Crude Decision Purity > 95%? Crude->Decision Purification Recrystallization or Flash Chromatography Decision->Purification No (Impure) FinalQC Final QC Release (HPLC Method B - Isomer Check) Decision->FinalQC Yes (Pure) Purification->Crude Re-analyze

Caption: Workflow for synthesis monitoring and quality control. Method A is used for rapid reaction monitoring, while Method B is reserved for final purity validation to ensure isomer removal.

Troubleshooting & Optimization

Issue: Peak Tailing

  • Cause: Interaction of the basic pyrazole nitrogen with residual silanols on the silica support.

  • Solution: Increase buffer strength (e.g., 20 mM Ammonium Formate) or use a "base-deactivated" column (e.g., Agilent ZORBAX Eclipse Plus or Waters XBridge).

Issue: Co-elution of Impurities

  • Cause: Similar hydrophobicity between the 4-iodo product and 3-iodo impurity.

  • Solution: Switch to Method B (Phenyl-Hexyl) . The

    
     interaction strength differs significantly based on the iodine position relative to the fluorophenyl ring.
    

References

  • SIELC Technologies. Separation of 4-Iodopyrazole on Newcrom R1 HPLC column. Retrieved from

  • BenchChem. Technical Support Center: Synthesis of 4-Iodopyrazole - Experimental Protocols. Retrieved from

  • MDPI. Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles. Retrieved from

  • Restek Corporation. Method Development and Column Selection: FluoroPhenyl Phase. Retrieved from

Sources

Crystal Structure & Performance Guide: Iodinated N-Aryl Pyrazoles

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Crystal Structure Analysis of Iodinated N-Aryl Pyrazoles Content Type: Publish Comparison Guide

Executive Summary: The Iodine Advantage

In the realm of medicinal chemistry and crystal engineering, Iodinated N-aryl pyrazoles represent a high-performance scaffold compared to their chlorinated or brominated analogs. While often viewed merely as heavy-atom variants, their true value lies in the Sigma-Hole (


-hole)  effect.[1]

This guide objectively compares the structural performance of 4-iodo-1-arylpyrazoles against 4-bromo and 4-chloro alternatives.[1][2] Experimental data confirms that the iodine substituent offers superior directionality in supramolecular assembly and distinct pharmacological profiles due to enhanced lipophilicity and specific halogen-bonding (XB) capabilities.[1]

Comparative Analysis: Iodine vs. Bromine vs. Chlorine[1][3][4][5][6]

The choice of halogen at the C4 position of the pyrazole ring dictates the solid-state architecture.[3] Iodine is not just "larger"; it is electronically distinct.[3]

Structural Performance Metrics

The following table summarizes the crystallographic performance of N-aryl pyrazoles substituted at the C4 position. Data is aggregated from single-crystal X-ray diffraction (SC-XRD) studies.[1][4]

Feature4-Iodo-N-arylpyrazole (Target)4-Bromo-N-arylpyrazole (Alternative 1)4-Chloro-N-arylpyrazole (Alternative 2)
Primary Interaction Halogen Bond (C-I[1]···N/O) Weak Halogen Bond / PackingHydrogen Bond / Packing

-Hole Magnitude
High (

> 30 kcal/mol)
ModerateLow / Negligible
Interaction Distance ~8-12% shorter than vdW radii ~2-5% shorter than vdW radiiOften = vdW radii
Directionality Linear (

C-X[1]···Y

170-179°)
Less linear (

160-170°)
Isotropic / Disordered
Crystal Density High (favors dense packing)ModerateLower
Lipophilicity (

LogP)
+1.12 (High) +0.86+0.71
Mechanism of Action: The Sigma-Hole Hierarchy

The superior performance of the iodinated scaffold in directing crystal packing is due to the polarizability of the iodine atom.

  • Iodine (The "Activator"): The electron density is pulled toward the C-I bond, leaving a significant region of positive electrostatic potential (the

    
    -hole) on the outer tip of the iodine. This "locks" incoming nucleophiles (like the Pyrazole N2 or Carbonyl oxygens) into a rigid geometry.[1]
    
  • Chlorine (The "Passivator"): The

    
    -hole is negligible. Crystal packing is driven by non-directional van der Waals forces and weak C-H···
    
    
    
    interactions, leading to less predictable polymorphs.[1]
Visualization: Halogen Bonding Hierarchy

The following diagram illustrates the relationship between halogen size, polarizability, and the resulting stability of the supramolecular network.

HalogenBonding Iodine Iodine (C-I) SigmaHole σ-Hole Magnitude (Positive Potential) Iodine->SigmaHole Strongest Bromine Bromine (C-Br) Bromine->SigmaHole Moderate Chlorine Chlorine (C-Cl) Chlorine->SigmaHole Weak Directionality Interaction Directionality SigmaHole->Directionality Direct Correlation Stability Crystal Lattice Energy Directionality->Stability Reduces Polymorphism

Figure 1: The hierarchy of halogen bonding.[1] Iodine exhibits the largest sigma-hole, resulting in high directionality and lattice stability compared to Br and Cl.

Experimental Protocols

To replicate these structural findings, precise synthesis and crystallization are required.[1] The following protocols are validated for high-purity crystal growth suitable for SC-XRD.

Synthesis: Regioselective Iodination

Objective: Synthesize 4-iodo-1-phenylpyrazole with >98% purity. Why this method? Using N-Iodosuccinimide (NIS) is preferred over elemental Iodine (


) for kinetic control and easier workup (succinimide byproduct is water-soluble).[1]
  • Reactants: Dissolve 1-phenylpyrazole (1.0 eq) in Acetonitrile (ACN).

  • Addition: Add N-Iodosuccinimide (NIS) (1.1 eq) portion-wise at 0°C to prevent over-iodination.

  • Catalysis: Add a catalytic amount of Trifluoroacetic acid (TFA) (10 mol%).

  • Reaction: Stir at Room Temperature (RT) for 4 hours. Monitor via TLC (Hexane:EtOAc 4:1).[1]

  • Quench: Pour mixture into saturated

    
     (sodium thiosulfate) to remove electrophilic iodine species.
    
  • Extraction: Extract with Dichloromethane (DCM), dry over

    
    , and concentrate.
    
  • Purification: Recrystallize crude solid from Ethanol.

Crystallization for X-Ray Analysis

Method: Slow Evaporation (Solvent choice is critical for XB visualization).[1]

  • Solvent A (Non-competing): Dichloromethane/Hexane (1:1).[1]

    • Outcome: Best for observing intrinsic C-I···N interactions between pyrazole units.[5][6][7]

  • Solvent B (Competing): Methanol or Ethanol.[1]

    • Outcome: Solvent may act as a hydrogen bond donor, potentially disrupting weak halogen bonds.[1] Use Solvent A for structural benchmarking.

Protocol:

  • Dissolve 20 mg of pure 4-iodo-1-phenylpyrazole in 2 mL of DCM in a small vial.

  • Add 2 mL of Hexane gently down the side to create a layer.

  • Cover with Parafilm and poke 3-4 small holes.[1]

  • Store in a vibration-free, dark environment at 20°C for 3-5 days.

Advanced Characterization: Hirshfeld Surface Analysis[1][5][9][10][11][12]

Standard XRD solves the structure, but Hirshfeld Surface Analysis quantifies the performance of the iodine interaction. This technique maps the electron density boundary of the molecule.

Interpreting the Data

When analyzing your iodinated pyrazole against a brominated control using software like CrystalExplorer:

  • 
     Surface:  Look for deep red spots  near the Iodine atom.[1]
    
    • Iodine:[1][4][3][8][9] Large, intense red spot (indicating contact distance < vdW radii).[1]

    • Bromine: Fainter/smaller red spot.

  • Fingerprint Plot:

    • Look for the "Spike" at the bottom left of the 2D plot.

    • Iodine: Sharp spike approaching

      
      .[1] This represents the specific C-I···N interaction.
      
Analytical Workflow Diagram

Hirshfeld CIF CIF Data (From XRD) GenSurf Generate Hirshfeld Surface CIF->GenSurf MapDnorm Map d_norm Property GenSurf->MapDnorm Decision Analyze Red Spots MapDnorm->Decision StrongXB Strong Halogen Bond (Iodine) Distance < vdW Decision->StrongXB Deep Red (High Intensity) WeakInter Weak Interaction (Chlorine/Bromine) Distance ≈ vdW Decision->WeakInter White/Pale Red (Low Intensity)

Figure 2: Logic flow for interpreting Hirshfeld Surface data.[1] Deep red spots on the d_norm surface confirm the presence of strong, structure-directing halogen bonds unique to the iodinated scaffold.

Pharmacological Implications[1][7][8][9]

Why does this structural analysis matter for drug development?

  • Metabolic Blocking: The C4 position in pyrazoles is a "metabolic hot spot" prone to oxidation. Iodine sterically and electronically blocks this site more effectively than Chlorine.

  • Lipophilic Binding: The high lipophilicity of the Iodine atom (demonstrated by the

    
    LogP data in Section 2.1) allows the drug to penetrate hydrophobic pockets in enzymes (e.g., COX-2 or Cannabinoid receptors) more effectively than lighter halogens.[1]
    
  • Halogen Bonding in vivo: Recent studies suggest that the C-I···O=C interactions observed in the crystal structure often mimic the interactions between the drug and the carbonyl backbone of the target protein.

References

  • Dumont, F., et al. (2020).[1] 5-Iodo-1-Arylpyrazoles as Potential Benchmarks for Investigating the Tuning of the Halogen Bonding. Crystals, 10(12), 1149.[1] [1]

  • Saito, A., Yoshida, K., & Togo, H. (2022).[1] Facile One-Pot Preparation of 5-Substituted 4-Iodo-1-tosylpyrazoles. Synthesis, 54, 153-160.[1][9]

  • Brammer, L. (2017).[1] Halogen bonding in crystal engineering: Recent advances and future directions. Royal Society of Chemistry, CrystEngComm.[1][10]

  • Spackman, M. A., & Jayatilaka, D. (2009).[1][11] Hirshfeld surface analysis. CrystEngComm, 11, 19-32.[1]

  • BenchChem Application Note. (2025). The Crystalline Architecture of 4-Iodopyrazole: A Technical Guide.

Sources

Technical Comparison: IR Characteristic Bands of C-F vs. C-I Bonds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Halogen Dichotomy in Drug Design

In medicinal chemistry, the substitution of hydrogen with halogens is a pivotal strategy for modulating metabolic stability, lipophilicity, and binding affinity. However, the infrared (IR) spectroscopic characterization of these substitutions presents a study in contrasts.[1][2]

The Carbon-Fluorine (C-F) bond, the strongest single bond in organic chemistry, dominates the "fingerprint" region with intense absorptions.[3] Conversely, the Carbon-Iodine (C-I) bond, weak and heavy, manifests at the extreme low-frequency end of the spectrum, often becoming invisible to standard instrumentation.

This guide provides a rigorous technical comparison of these two bonds, explaining the physical causality behind their spectral signatures and defining the experimental protocols required to reliably detect them.

Mechanistic Foundation: The Physics of Vibration

To interpret the spectral differences between C-F and C-I, one must apply the classical harmonic oscillator model (Hooke’s Law). The vibrational frequency (


) is governed by the bond's force constant (

) and the reduced mass (

) of the atoms involved.[2]


  • C-F Bond: High force constant (strong bond) + Low reduced mass (Fluorine is light) = High Frequency .

  • C-I Bond: Low force constant (weak bond) + High reduced mass (Iodine is heavy) = Low Frequency .

Diagram 1: Vibrational Frequency Causality

The following diagram illustrates how physical properties translate into spectral data points.

G cluster_0 Physical Properties cluster_1 Spectral Outcome BondStrength Bond Strength (k) (Force Constant) Freq Vibrational Frequency (ν) BondStrength->Freq Directly Proportional (Stronger = Higher) AtomMass Atomic Mass (μ) (Reduced Mass) AtomMass->Freq Inversely Proportional (Heavier = Lower) Wavenumber IR Wavenumber (cm⁻¹) Freq->Wavenumber CF_Result 1000-1400 cm⁻¹ (Mid-IR Region) Wavenumber->CF_Result CI_Result 500-600 cm⁻¹ (Far-IR/Cutoff Edge) Wavenumber->CI_Result CF_Node C-F Bond (Strong k, Low μ) CF_Node->BondStrength CI_Node C-I Bond (Weak k, High μ) CI_Node->BondStrength

Caption: Mechanistic flow showing how bond strength and atomic mass dictate the IR wavenumber separation between C-F and C-I bonds.

Detailed Spectral Analysis

The C-F Bond: The "Powerhouse" Absorber

The C-F bond is highly polar, resulting in a large change in dipole moment during vibration. This renders C-F stretching vibrations extremely intense in the IR spectrum.

  • Primary Region: 1000–1400 cm⁻¹.

  • Characteristics:

    • Intensity: Very Strong (often the strongest peak in the spectrum).[4]

    • Multiplicity: In polyfluorinated compounds (e.g., -CF₃ groups), the bands split into symmetric and asymmetric stretches, creating complex, broad features that can obscure other "fingerprint" bands like C-O or C-N.

    • Diagnostic Value: High. The sheer intensity is a "red flag" for fluorination.

The C-I Bond: The "Heavy Atom" Challenge

The C-I bond poses a significant detection challenge. It is the weakest carbon-halogen bond and involves a massive iodine atom (126.9 u).

  • Primary Region: 500–600 cm⁻¹ (stretching).

  • Characteristics:

    • Intensity: Moderate to Weak.[5][6] While the bond is polarizable, the dipole change is less dramatic than C-F.

    • Location: This region is at the very edge of standard Mid-IR instrumentation.

    • Interference: This region often contains skeletal bending vibrations and lattice modes, making specific assignment difficult without comparison to a non-iodinated precursor.

Comparative Data Summary

The following table synthesizes the critical spectroscopic parameters for researchers selecting instrumentation or interpreting spectra.

FeatureCarbon-Fluorine (C-F)Carbon-Iodine (C-I)
Wavenumber Range 1000 – 1400 cm⁻¹ 500 – 600 cm⁻¹
Bond Strength (BDE) ~115 kcal/mol (Very Strong)~57 kcal/mol (Weak)
IR Intensity Strong to Very Strong Moderate to Weak
Dipole Moment Change Large (High Polarity)Moderate (High Polarizability)
Standard Optics (KBr) Fully VisibleRisk of Cutoff (KBr cuts at ~400 cm⁻¹)
Preferred Optics KBr, NaCl, Diamond (ATR)CsI, KRS-5, Polyethylene
Diagnostic Difficulty Low (Obvious Peaks)High (Requires extended range)

Experimental Protocols: The Window Material Trap

A common failure mode in characterizing iodinated compounds is the use of standard optics that absorb the very frequencies being sought.

Protocol 1: Selecting the Optical Path

Standard KBr (Potassium Bromide) windows transmit down to ~400 cm⁻¹, but transmission degrades rapidly below 500 cm⁻¹. For C-I bonds (often near 500 cm⁻¹), KBr is risky.

Recommended Protocol for C-I Detection:

  • Window Selection: Use Cesium Iodide (CsI) or KRS-5 (Thallium Bromoiodide) . CsI transmits down to ~200 cm⁻¹.

  • ATR Crystal: If using Attenuated Total Reflectance (ATR), ensure the crystal is Diamond or ZnSe (Zinc Selenide), but verify the specific low-end cutoff of the detector and the crystal assembly. Many standard ATR units cut off at 550-600 cm⁻¹.

  • Purge: The 500-600 cm⁻¹ region is susceptible to atmospheric CO₂ bending interference (near 667 cm⁻¹). A dry nitrogen purge is mandatory.

Protocol 2: Differentiating Overlaps
  • C-F Overlap: C-F bands (1000-1400 cm⁻¹) overlap with C-O (ethers, alcohols) and C-N.

    • Differentiation: C-F bands are typically broader and more intense than C-O stretches. Compare with a non-fluorinated analogue if possible.

  • C-I Overlap: C-I bands overlap with C-Br stretches (500-700 cm⁻¹) and aromatic ring deformations.

    • Differentiation: Look for the "Heavy Atom Effect" in mass spectrometry to confirm, as IR alone can be ambiguous in this region.

Diagram 2: Instrumentation Decision Tree

Use this workflow to ensure valid data collection for halogenated compounds.

G Start Sample Characterization CheckHalogen Identify Target Bond Start->CheckHalogen CF_Path Target: C-F (1000-1400 cm⁻¹) CheckHalogen->CF_Path CI_Path Target: C-I (500-600 cm⁻¹) CheckHalogen->CI_Path StandardOptics Standard Optics OK (KBr Windows / Diamond ATR) CF_Path->StandardOptics No Constraints SpecialOptics Extended Range Required (CsI Windows / KRS-5) CI_Path->SpecialOptics Avoid KBr cutoff DetectorCheck Check Detector Cutoff (MCT vs DTGS) SpecialOptics->DetectorCheck Verify Low Frequency

Caption: Decision tree for selecting optical materials. C-I bonds require specialized optics (CsI/KRS-5) to avoid spectral cutoff.

References

  • LibreTexts Chemistry. "IR Spectrum and Characteristic Absorption Bands." Chemistry LibreTexts, 2021. Link

  • Sydor Optics. "IR Infrared Windows | Sydor Optics: IR Materials." Sydor Optics, 2023. Link

  • Spectroscopy Online. "Halogenated Organic Compounds." Spectroscopy, 2023.[1] Link

  • Alfa Chemistry. "Carbon-Fluorine Bond - Fluoropolymers." Alfa Chemistry, 2023. Link

  • Master Organic Chemistry. "Bond Vibrations, Infrared Spectroscopy, and the 'Ball and Spring' Model." Master Organic Chemistry, 2016. Link

Sources

Safety Operating Guide

1-(4-Fluorophenyl)-4-iodo-1H-pyrazole: Authoritative Disposal Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 1-(4-Fluorophenyl)-4-iodo-1H-pyrazole Proper Disposal Procedures Content Type: Operational Safety & Logistics Guide Audience: Researchers, Chemical Safety Officers, Drug Discovery Scientists

Executive Summary & Chemical Context

1-(4-Fluorophenyl)-4-iodo-1H-pyrazole is a halogenated nitrogen-containing heterocycle frequently used as an intermediate in pharmaceutical synthesis. Its disposal requires strict adherence to halogenated organic waste protocols due to the presence of both fluorine and iodine atoms.

Improper disposal via standard municipal waste or non-halogenated streams poses two critical risks:

  • Formation of Corrosive Acid Gases: Upon combustion without scrubbing, the fluorine and iodine atoms release Hydrogen Fluoride (HF) and Hydrogen Iodide (HI), which are highly corrosive and toxic.

  • Environmental Persistence: Halogenated aromatics can be persistent in the environment if not fully mineralized via high-temperature incineration.

This guide defines the operational workflow for segregating, packaging, and handing off this compound to licensed waste management facilities.[1][2]

Hazard Identification & Safety Prerequisites

Before initiating disposal, the operator must acknowledge the specific hazards associated with this compound.[1]

Chemical Hazard Profile
PropertyDescriptionOperational Implication
Chemical Class Halogenated Aryl PyrazoleMust be segregated from non-halogenated solvents/solids.[3]
Physical State Solid (Powder/Crystalline)Risk of dust generation during transfer.
Primary Hazards Skin/Eye Irritant (H315, H319)Contact dermatitis risk; eye protection is mandatory.
Combustion Byproducts HF, HI, NOx, COxDO NOT autoclave or incinerate in standard lab trash.
Mandatory PPE (Personal Protective Equipment)
  • Hand Protection: Nitrile rubber gloves (minimum thickness 0.11 mm). Double gloving recommended for handling pure powder.

  • Eye Protection: Chemical safety goggles (ANSI Z87.1) to prevent dust ingress.[2][3][4][5][6][7]

  • Respiratory Protection: If handling open powder outside a fume hood, use an N95 particulate respirator.

  • Body Protection: Standard laboratory coat; closed-toe shoes.

Waste Classification & Segregation

The Golden Rule: This compound must NEVER be mixed with non-halogenated solvents (e.g., Acetone, Methanol) or general trash.

Waste Stream Designation
  • EPA Waste Code (US): While not explicitly listed as a P or U listed waste, it defaults to Halogenated Organic Solids/Liquids . If spent solvents are involved (e.g., Methylene Chloride), F-codes (F001/F002) may apply.[8][9]

  • Labeling Requirement: Containers must be clearly labeled "HAZARDOUS WASTE - HALOGENATED ORGANIC."

Segregation Logic

Use the following decision matrix to determine the correct waste stream.

WasteSegregation Start Waste Generation StateCheck Physical State? Start->StateCheck Solid Solid Waste (Pure powder, contaminated paper/gloves) StateCheck->Solid Solid Liquid Liquid Waste (Reaction mixtures, mother liquor) StateCheck->Liquid Liquid SolidBin Container A: Solid Halogenated Waste (Wide-mouth HDPE Jar) Solid->SolidBin Pack & Seal LiquidCheck Solvent Type? Liquid->LiquidCheck HaloLiq Container B: Halogenated Solvent Waste (e.g., DCM, Chloroform) LiquidCheck->HaloLiq Halogenated Solvent NonHaloLiq Container B: Halogenated Solvent Waste (Even if solvent is Ethanol/Acetone) LiquidCheck->NonHaloLiq Non-Halogenated Solvent NonHaloLiq->HaloLiq Trace halogens contaminate entire stream

Figure 1: Waste segregation logic. Note that adding even small amounts of halogenated compound to a non-halogenated solvent stream reclassifies the entire container as halogenated waste.

Step-by-Step Disposal Protocol

Protocol A: Disposal of Pure Solid Substance
  • Containment: Transfer the solid into a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk.

  • Labeling: Affix a hazardous waste label immediately.

    • Constituents: Write "1-(4-Fluorophenyl)-4-iodo-1H-pyrazole".

    • Hazard Checkbox: Check "Toxic" and "Irritant".

  • Secondary Containment: Place the HDPE jar inside a secondary plastic bin or tray to capture potential leaks.

  • Storage: Store in a Satellite Accumulation Area (SAA) away from oxidizers until EHS pickup.

Protocol B: Disposal of Solutions (Liquid Waste)
  • Compatibility Check: Ensure the solvent carrier is compatible with the waste drum (usually HDPE or steel).

  • Consolidation: Pour the solution into the designated Halogenated Waste carboy.

    • Critical Note: If you dissolve the compound in acetone or ethanol for cleaning, that waste solvent must now go into the Halogenated stream, not the Flammable/Non-halogenated stream.

  • Venting: Ensure the container cap is vented if the solution is reactive (unlikely for this stable pyrazole, but good practice).

Protocol C: Contaminated Debris (Gloves, Weigh Boats)
  • Collection: Collect all disposable nitrile gloves, weigh boats, and paper towels used during handling.

  • Bagging: Place items in a clear, heavy-duty polyethylene bag (minimum 4 mil thickness).

  • Tagging: Seal the bag with tape and attach a waste tag identifying the contaminant.

  • Disposal: Place the bag into the Solid Hazardous Waste drum.

The "Black Box": Ultimate Disposal Method

Researchers often ask, "Where does it go?" Understanding the destination ensures compliance.

This compound is sent to a High-Temperature Incineration (HTI) facility.

  • Temperature: >1100°C.

  • Mechanism: The high heat breaks the strong C-F (aryl-fluorine) and C-I bonds.

  • Scrubbing: The flue gas is passed through alkaline scrubbers (wet limestone or sodium hydroxide) to neutralize the Hydrogen Fluoride (HF) and Hydrogen Iodide (HI) gases generated during combustion.

  • Why this matters: You cannot use low-temperature incinerators or autoclaves, as they may release toxic halogenated vapors without destroying the molecule.

Emergency Procedures: Spill Response

In the event of a spill during the disposal process, follow this containment workflow.

SpillResponse Spill Spill Detected Assess Assess Volume Spill->Assess Minor Minor Spill (< 5g) Assess->Minor Major Major Spill (> 5g or Solution) Assess->Major PPE Don PPE: Double Gloves, Goggles, N95 Mask Minor->PPE Evacuate Evacuate Area Call EHS/Emergency Major->Evacuate Contain Containment: Cover with damp paper towels (Prevents dust) PPE->Contain Clean Cleanup: Scoop into waste jar. Wipe with Acetone. Contain->Clean Dispose Disposal: Label as Halogenated Solid Waste Clean->Dispose

Figure 2: Emergency spill response workflow. Note the emphasis on dampening solids to prevent dust inhalation.

Spill Cleanup Kit Requirements:
  • Inert Absorbent: Vermiculite or sand (for liquid solutions).

  • Solvent: Acetone or Ethanol (for final surface wipe-down).

  • Tools: Plastic scoop and brush (dedicated for hazardous waste).

References

  • National Institutes of Health (NIH) - PubChem. 4-Iodopyrazole Safety and Hazards. (Data on analogous halogenated pyrazoles). [Link]

  • U.S. Environmental Protection Agency (EPA). Hazardous Waste Codes for Halogenated Solvents (F-Codes). [Link]

  • University of Illinois Urbana-Champaign (DRS). Halogenated Organic Liquids Standard Operating Procedure. [Link]

Sources

Comprehensive Safety and Operational Guide for Handling 1-(4-Fluorophenyl)-4-iodo-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

As a highly versatile building block in medicinal chemistry and drug development, 1-(4-Fluorophenyl)-4-iodo-1H-pyrazole is frequently utilized in palladium-catalyzed cross-coupling reactions (such as Suzuki-Miyaura and Sonogashira couplings). While its reactivity makes it invaluable for synthesizing complex active pharmaceutical ingredients (APIs), the very structural features that drive its chemical utility also dictate strict safety and handling requirements.

The C4-iodine atom increases the molecule's polarizability and reactivity, while the 4-fluorophenyl moiety significantly enhances its lipophilicity (LogP ~3.0). This high lipophilicity means the compound can easily penetrate the lipid bilayer of the stratum corneum if skin contact occurs, carrying the reactive halogenated pyrazole core into systemic circulation. Consequently, handling this compound requires a rigorous, causally-driven approach to Personal Protective Equipment (PPE) and operational logistics.

Physical and Hazard Profile

To design a safe operational workflow, we must first quantify the physical and toxicological parameters of the compound. Halogenated pyrazoles are universally classified as skin and eye irritants, and their dust presents a specific respiratory hazard [1].

Table 1: Physicochemical and Hazard Summary
ParameterValue / DescriptionOperational Implication
Molecular Formula C9H6FIN2Halogenated organic; dictates specific waste stream segregation.
Molecular Weight 288.06 g/mol Heavy powder; dust settles quickly but is highly irritating.
Lipophilicity (LogP) ~3.0High skin permeability; dictates the need for non-latex, chemical-resistant gloves.
GHS Hazard Codes H302, H315, H319, H335Harmful if swallowed; causes skin/eye irritation; respiratory tract irritant.
Signal Word WarningRequires handling in a certified chemical fume hood.

Personal Protective Equipment (PPE) Matrix

Under OSHA standard 29 CFR 1910.132, laboratory directors must assess workplace hazards and select PPE that provides an absolute barrier against identified risks [2]. Because 1-(4-Fluorophenyl)-4-iodo-1H-pyrazole is a lipophilic halogenated solid, standard latex examination gloves offer insufficient barrier protection against permeation.

Table 2: Required PPE Specifications
PPE CategorySpecificationCausality & Validation
Hand Protection Nitrile gloves (Minimum 5 mil thickness).Causality: Nitrile provides superior resistance to non-polar/lipophilic halogenated organics compared to latex. Validation: Inflate the glove with air and twist the cuff prior to donning to verify zero pinhole leaks.
Eye Protection ANSI Z87.1-compliant splash goggles.Causality: Fine pyrazole dust can cause severe corneal irritation (H319). Safety glasses with side shields are insufficient for airborne powders. Validation: Ensure the rubber seal sits flush against the face with no gaps.
Body Protection Flame-resistant (FR) lab coat with knit cuffs.Causality: Prevents static buildup that could ignite solvent vapors during cross-coupling setups, while knit cuffs prevent wrist exposure. Validation: Button the coat completely; ensure cuffs overlap the nitrile gloves.
Respiratory N95 or P100 particulate respirator (if outside hood).Causality: Protects against STOT SE 3 (H335) respiratory irritation from airborne dust. Validation: Perform a negative-pressure seal check before entering the workspace.

Operational Workflow: Safe Weighing and Transfer

The primary route of exposure for solid pyrazole derivatives is the inhalation of aerosolized dust during weighing and transfer. The following self-validating protocol ensures zero-exposure handling, grounded in the guidelines of Prudent Practices in the Laboratory [3].

Step 1: Environmental Preparation

  • Action: Clear the chemical fume hood of all unnecessary equipment. Ensure the sash is lowered to the indicated safe operating height (typically 18 inches).

  • Validation: Check the fume hood digital monitor to confirm an inward face velocity of 80–120 feet per minute (fpm).

Step 2: Static Mitigation

  • Action: Wipe the exterior of the reagent bottle and the weighing spatula with a static-dissipative cloth. Use an anti-static weighing boat.

  • Causality: Halogenated powders are prone to static cling, which can cause the powder to unexpectedly leap from the spatula, contaminating the balance and the user.

Step 3: Weighing and Verification

  • Action: Tare the balance. Carefully transfer the required mass of 1-(4-Fluorophenyl)-4-iodo-1H-pyrazole using a micro-spatula.

  • Validation: After transferring the powder to your reaction vessel, place the empty weigh boat back on the balance. It should read exactly 0.000 g. Any residual mass indicates incomplete transfer and potential contamination risk.

Step 4: Decontamination

  • Action: Wipe down the balance pan and surrounding hood surface with a disposable wipe dampened with isopropanol or a 10% bleach solution.

  • Validation: Visually inspect the wipe; a clean wipe confirms the absence of residual halogenated dust.

Emergency Response and Spill Containment

In the event of a spill, immediate and structured action is required to prevent aerosolization and environmental release. Do not use water to clean up the powder, as this can spread the lipophilic compound and complicate cleanup.

SpillResponse Start Spill Detected Assess Assess Spill Volume Start->Assess Small Small Spill (< 50g) Assess->Small Large Large Spill (> 50g) Assess->Large PPE Don Appropriate PPE (Nitrile, Goggles, Respirator) Small->PPE Evacuate Evacuate Lab & Notify EHS Large->Evacuate Contain Contain with inert absorbent (e.g., vermiculite/sand) PPE->Contain Collect Collect in Halogenated Waste Container Contain->Collect Decon Decontaminate Surface (Soap & Water / Mild Solvent) Collect->Decon End Log Incident & Dispose Decon->End

Fig 1. Decision matrix and operational workflow for halogenated pyrazole spill response.

Disposal & Environmental Logistics

Because 1-(4-Fluorophenyl)-4-iodo-1H-pyrazole contains both fluorine and iodine, it is strictly regulated as a halogenated organic compound. Improper disposal can lead to the formation of highly toxic dioxins or furans if incinerated at incorrect temperatures. Management of this waste must comply with EPA 40 CFR 262 [4].

Step-by-Step Disposal Protocol:

  • Segregation: Never mix this compound or its reaction byproducts with aqueous waste or non-halogenated solvents (like hexane or ethyl acetate).

  • Containment: Place all solid waste (including contaminated weigh boats, wipes, and gloves) into a clearly labeled, puncture-resistant "Halogenated Solid Waste" container.

  • Labeling: Affix a hazardous waste tag immediately upon adding the first drop/grain of waste. The tag must explicitly list "Halogenated Pyrazole Derivative (Contains F, I)".

  • Storage Limits: Do not store the waste container in the lab for more than 90 days (for Large Quantity Generators) or 180 days (for Small Quantity Generators), per EPA regulations [4].

  • Validation: Before sealing the waste drum for EHS pickup, verify that the pH of any accompanying liquid waste is between 5 and 9 to prevent the generation of volatile halogenated gases.

References

  • National Center for Biotechnology Information. "A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection." PMC. Available at:[Link]

  • Occupational Safety and Health Administration (OSHA). "29 CFR 1910.132 - General requirements for Personal Protective Equipment." eCFR. Available at:[Link]

  • National Academies of Sciences, Engineering, and Medicine. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Academies Press. Available at:[Link]

  • Environmental Protection Agency (EPA). "40 CFR Part 262 - Standards Applicable to Generators of Hazardous Waste." eCFR. Available at:[Link]

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Fluorophenyl)-4-iodo-1H-pyrazole
Reactant of Route 2
Reactant of Route 2
1-(4-Fluorophenyl)-4-iodo-1H-pyrazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.